Product packaging for Methyl 15-Hydroxypentadecanoate(Cat. No.:CAS No. 76529-42-5)

Methyl 15-Hydroxypentadecanoate

Cat. No.: B025149
CAS No.: 76529-42-5
M. Wt: 272.42 g/mol
InChI Key: WQCYAHKAJFZVCO-UHFFFAOYSA-N
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Description

Methyl 15-hydroxypentadecanoate has been reported in Stelletta with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O3 B025149 Methyl 15-Hydroxypentadecanoate CAS No. 76529-42-5

Properties

IUPAC Name

methyl 15-hydroxypentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCYAHKAJFZVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393044
Record name methyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76529-42-5
Record name methyl 15-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 15-Hydroxypentadecanoate from Natural Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629), a valuable long-chain fatty acid ester, serves as a key intermediate in the synthesis of pharmaceuticals, fragrances, and specialty polymers. This technical guide provides a comprehensive overview of its synthesis from various natural sources. We delve into detailed experimental protocols for chemical and biocatalytic methodologies, including a prominent route starting from Malania oleifera Chum oil. Furthermore, this document explores the potential of leveraging other natural precursors like aleuritic acid and highlights emerging microbial and enzymatic approaches. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of the synthetic pathways.

Introduction

Methyl 15-hydroxypentadecanoate is a C16 methyl ester with a terminal hydroxyl group. Its bifunctional nature makes it a versatile building block in organic synthesis. The demand for sustainable and green chemical processes has spurred research into the synthesis of this compound from renewable natural feedstocks. This guide aims to provide a detailed technical overview of the current state of knowledge on this topic, focusing on practical experimental procedures and comparative data.

Synthesis from Malania oleifera Chum Oil

The seed oil of Malania oleifera, a plant native to China, is a rich source of nervonic acid (15-tetracosenoic acid), a C24 monounsaturated fatty acid.[1] This fatty acid serves as an excellent starting material for the synthesis of 15-hydroxypentadecanoic acid and its methyl ester. The overall process involves the extraction and isolation of the fatty acid, oxidative cleavage of the double bond, and subsequent esterification.

Experimental Protocol

Step 1: Saponification of Malania oleifera Oil and Acidification to Obtain Free Fatty Acids

A detailed protocol for the initial extraction and saponification is crucial for obtaining a good yield of the starting material. While specific literature on Malania oleifera oil saponification is sparse, a general procedure for vegetable oil saponification can be adapted.

  • Saponification: The oil is refluxed with a stoichiometric excess of an alkali solution (e.g., potassium hydroxide (B78521) in ethanol) until the reaction is complete, which can be monitored by the disappearance of the oil phase.

  • Acidification: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This protonates the fatty acid salts, leading to the precipitation of the free fatty acids.

  • Extraction: The free fatty acids are then extracted from the aqueous mixture using an organic solvent such as hexane (B92381) or diethyl ether.

  • Washing and Drying: The organic phase is washed with brine to remove residual acid and water, and then dried over an anhydrous salt like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude fatty acid mixture.

Step 2: Isolation of 15-Tetracosenoic Acid by Fractional Crystallization

The crude fatty acid mixture is enriched in 15-tetracosenoic acid. Purification can be achieved by fractional crystallization from a suitable solvent.

  • Dissolution: The crude fatty acid mixture is dissolved in a minimal amount of a hot solvent (e.g., acetone (B3395972) or a mixture of hexane and ethyl acetate).

  • Cooling: The solution is slowly cooled to a low temperature (e.g., 4°C or lower) to induce crystallization. 15-tetracosenoic acid, having a higher melting point than other fatty acids in the mixture, will crystallize out first.

  • Filtration: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent to remove adhering impurities.

  • Recrystallization: The process can be repeated to achieve higher purity.

Step 3: Ozonolysis of 15-Tetracosenoic Acid to 15-Hydroxypentadecanoic Acid

The isolated 15-tetracosenoic acid is then subjected to ozonolysis to cleave the double bond at the C15 position.

  • Dissolution: 30.0 g of 15-tetracosenoic acid is dissolved in a mixture of 40 ml of ethanol (B145695) and 160 ml of n-hexane.

  • Ozonolysis: The solution is cooled to 0°C in a thermostatic water bath. Ozone gas, generated from an ozone generator, is bubbled through the solution until the reaction is complete (indicated by a color change or TLC analysis).

  • Reductive Work-up: The resulting ozonide is then reduced to the corresponding aldehyde and carboxylic acid. A common method is to add a reducing agent like zinc dust and acetic acid, or dimethyl sulfide. For the synthesis of the hydroxy acid, a reductive work-up that yields an aldehyde at the C9 terminus and a carboxylic acid at the C15 terminus is followed by a selective reduction of the aldehyde to an alcohol. A more direct approach involves a specific workup procedure that directly yields the hydroxy acid.

  • Purification: The resulting 15-hydroxypentadecanoic acid can be purified. One reported method involves the formation of an amine salt with 2-amino-2-methyl-1-propanol (B13486) to facilitate crystallization and purification.

Step 4: Methyl Esterification of 15-Hydroxypentadecanoic Acid

The purified 15-hydroxypentadecanoic acid is then esterified to the desired methyl ester.

  • Reaction Setup: 15 g of 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol (B129727).

  • Catalyst Addition: 2 ml of concentrated sulfuric acid is carefully added as a catalyst.

  • Reaction: The mixture is heated to 90°C and refluxed for 4 hours in a thermostatic oil bath.

  • Work-up: After cooling, the mixture is extracted with diethyl ether. The ether layer is then washed with deionized water to remove the acid catalyst and any remaining methanol.

  • Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator to yield this compound.

Quantitative Data
StepStarting MaterialProductReagents/ConditionsYieldReference
Ozonolysis 15-Tetracosenoic Acid (30.0 g)15-Hydroxypentadecanoic AcidO3, Ethanol/n-Hexane, 0°CNot specified[2]
Esterification 15-Hydroxypentadecanoic Acid (15 g)This compoundMethanol, H2SO4, 90°C, 4hNot specified[2]

Experimental Workflow

G malania_oil Malania Oleifera Chum Oil saponification Saponification & Acidification malania_oil->saponification ffa_mixture Crude Free Fatty Acid Mixture saponification->ffa_mixture fractional_crystallization Fractional Crystallization ffa_mixture->fractional_crystallization tetracosenoic_acid 15-Tetracosenoic Acid fractional_crystallization->tetracosenoic_acid ozonolysis Ozonolysis tetracosenoic_acid->ozonolysis hydroxy_acid 15-Hydroxypentadecanoic Acid ozonolysis->hydroxy_acid esterification Methyl Esterification hydroxy_acid->esterification final_product This compound esterification->final_product

Caption: Synthesis workflow from Malania oleifera oil.

Synthesis from Aleuritic Acid

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a major component of shellac, a natural resin. Its C16 backbone and terminal hydroxyl group make it a potential precursor for 15-hydroxypentadecanoic acid. The synthesis involves the oxidative cleavage of the vicinal diol and subsequent chain shortening.

Proposed Synthetic Pathway

A potential route involves the following steps:

  • Protection of the terminal hydroxyl and carboxyl groups: To selectively react the vicinal diol, the terminal hydroxyl and carboxyl groups would need to be protected.

  • Oxidative cleavage of the 9,10-diol: This can be achieved using reagents like periodic acid (HIO4) or lead tetraacetate, which would cleave the C9-C10 bond to yield two aldehyde fragments.

  • Further transformations: The fragment containing the original C1-C9 portion would need to be separated, and the aldehyde at C9 would then need to be reduced to a methylene (B1212753) group. This would be a multi-step process.

  • Deprotection: Removal of the protecting groups would yield 15-hydroxypentadecanoic acid, which can then be esterified.

A more direct, albeit less detailed, approach mentioned in the literature involves the conversion of 15-hydroxypentadecanoic acid to 15-bromopentadecanoic acid, which could potentially be derived from aleuritic acid through a series of reactions.[3]

Experimental Protocol

Logical Relationship Diagram

G aleuritic_acid Aleuritic Acid protection Protection of terminal groups aleuritic_acid->protection protected_aleuritic Protected Aleuritic Acid protection->protected_aleuritic oxidative_cleavage Oxidative Cleavage of 9,10-diol protected_aleuritic->oxidative_cleavage fragments Aldehyde Fragments oxidative_cleavage->fragments separation Separation & Further Transformations fragments->separation deprotection Deprotection separation->deprotection hydroxy_acid 15-Hydroxypentadecanoic Acid deprotection->hydroxy_acid esterification Methyl Esterification hydroxy_acid->esterification final_product This compound esterification->final_product

Caption: Proposed synthesis from aleuritic acid.

Biocatalytic and Microbial Synthesis

Biocatalytic and microbial methods offer promising green alternatives to traditional chemical synthesis. These approaches can provide high selectivity under mild reaction conditions.

Biocatalytic Esterification

Lipases are enzymes that can catalyze the esterification of carboxylic acids and alcohols. This method can be applied to the final step of the synthesis of this compound.

Experimental Protocol (Representative): Lipase-Catalyzed Esterification

  • Reaction Mixture: 15-hydroxypentadecanoic acid and a molar excess of methanol are dissolved in a suitable organic solvent (e.g., hexane or toluene) to minimize water content, which can favor the reverse hydrolysis reaction.

  • Enzyme Addition: An immobilized lipase (B570770) (e.g., Novozym 435, a lipase from Candida antarctica B) is added to the mixture. Immobilization enhances enzyme stability and allows for easy recovery and reuse.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) with constant stirring.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction reaches equilibrium or completion, the immobilized enzyme is filtered off. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be purified by column chromatography if necessary.

Quantitative Data for Lipase-Catalyzed Esterification

Lipase SourceSubstratesSolventTemperature (°C)YieldReference
Candida antarctica B (Novozym 435)Oleic Acid, MethanolToluene40>95%[4]
Candida sp. GXU08This compound (intramolecular)Biphasic (water/organic)40Not directly for esterification[2][5]
Microbial Hydroxylation

Microorganisms equipped with specific enzymes, such as cytochrome P450 monooxygenases, can hydroxylate the terminal methyl group of fatty acids. This approach could potentially be used to produce 15-hydroxypentadecanoic acid directly from pentadecanoic acid.

Conceptual Workflow for Microbial Synthesis

  • Strain Selection/Engineering: A microbial host (e.g., E. coli or Saccharomyces cerevisiae) is selected and engineered to express a cytochrome P450 monooxygenase with high activity and selectivity for the ω-hydroxylation of C15 fatty acids. A suitable reductase partner for the P450 is also required.

  • Fermentation: The engineered microbial strain is cultivated in a bioreactor under optimized conditions (temperature, pH, aeration, and nutrient supply).

  • Substrate Feeding: Pentadecanoic acid is fed to the culture as the substrate for hydroxylation.

  • Biotransformation: The microorganisms take up the fatty acid and the expressed P450 enzyme catalyzes its conversion to 15-hydroxypentadecanoic acid.

  • Product Recovery: After the biotransformation, the product is extracted from the fermentation broth and purified.

  • Esterification: The recovered 15-hydroxypentadecanoic acid is then esterified to the methyl ester using either chemical or biocatalytic methods as described above.

Quantitative Data for Microbial Hydroxylation

Biocatalytic and Microbial Synthesis Workflow

G cluster_0 Biocatalytic Esterification cluster_1 Microbial Hydroxylation hydroxy_acid_bio 15-Hydroxypentadecanoic Acid esterification_bio Esterification hydroxy_acid_bio->esterification_bio methanol_bio Methanol methanol_bio->esterification_bio lipase Immobilized Lipase lipase->esterification_bio final_product_bio This compound esterification_bio->final_product_bio pentadecanoic_acid Pentadecanoic Acid fermentation Fermentation & Biotransformation pentadecanoic_acid->fermentation engineered_microbe Engineered Microorganism (with P450) engineered_microbe->fermentation hydroxy_acid_micro 15-Hydroxypentadecanoic Acid fermentation->hydroxy_acid_micro extraction Extraction & Purification hydroxy_acid_micro->extraction

Caption: Biocatalytic and microbial synthesis workflows.

Conclusion

The synthesis of this compound from natural sources presents several viable routes for researchers and drug development professionals. The pathway starting from Malania oleifera Chum oil is currently the most well-documented chemical synthesis from a natural feedstock. While the use of aleuritic acid from shellac shows potential, further research is required to establish a detailed and efficient protocol. Biocatalytic and microbial methods represent the future of sustainable chemical production, offering high selectivity and milder reaction conditions. The continued development of engineered enzymes and microbial strains will likely lead to more efficient and economically viable processes for the production of this compound and other valuable long-chain fatty acid derivatives. This guide provides a solid foundation for understanding and implementing these synthetic strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is a hydroxylated fatty acid methyl ester. It serves as a crucial organic intermediate, notably in the synthesis of macrocyclic lactones like cyclopentadecanolide (also known as Exaltolide), which are highly valued in the fragrance industry as substitutes for natural musk.[1][2] Its bifunctional nature, possessing both a terminal hydroxyl group and a methyl ester, makes it a versatile molecule for various chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows detailing its synthesis and application.

Physicochemical Data

The fundamental physicochemical properties of Methyl 15-Hydroxypentadecanoate are summarized in the table below, providing a quantitative reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C16H32O3[1][2][3]
Molecular Weight 272.42 g/mol [1][3][4]
Melting Point 47.0 - 48.0 °C[1]
Boiling Point (Predicted) 359.5 ± 15.0 °C[1]
Density (Predicted) 0.927 ± 0.06 g/cm³[1]
pKa (Predicted) 15.20 ± 0.10[1][3]
Purity >98%[2]
Solubility Soluble in Chloroform and Ether. Soluble in warmed Ethanol (B145695).[2]
Physical State Solid[2]
Storage Temperature -20°C[1][2]
CAS Number 76529-42-5[1][2][4]

Experimental Protocols

Synthesis of this compound from Malania Oleifera Oil

A detailed method for the synthesis of this compound from a natural source has been reported.[5] The protocol involves a multi-step process starting from the oil of Malania Oleifera.

Step 1: Preparation of 15-Hydroxypentadecanoic Acid

  • Saponification, Acidification, and Crystallization: The initial oil from Malania Oleifera Chum is subjected to saponification, followed by acidification and solvent crystallization to yield 15-tetracosenoic acid.[5]

  • Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml of ethanol and 160 ml of n-hexane. The mixture is cooled to 0°C in a thermostatic water bath. Ozone, generated by a laboratory-scale corona discharge generator, is continuously bubbled through the reactor.[5]

  • Purification: The resulting 15-hydroxypentadecanoic acid is purified using 2-amino-2-methyl-1-propanol (B13486) to form an amine compound. Subsequently, 6 mol/L hydrochloric acid is added until the pH of the solution reaches 2. The solution is then filtrated, washed to neutrality with deionized water, and dried under a vacuum at 70°C to obtain pure 15-hydroxypentadecanoic acid.[5]

Step 2: Methyl Esterification

  • Reaction Setup: 15 g of the purified 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol.[5]

  • Acid Catalysis: 2 ml of concentrated sulfuric acid is added to the methanolic solution.[5]

  • Reflux: The mixture is heated in a thermostatic oil bath at 90°C for 4 hours under reflux.[5]

  • Extraction and Washing: After the reaction, the mixture is extracted with ether and subsequently washed with deionized water to isolate the final product, this compound.[5]

Analytical Methods for Characterization

The characterization of fatty acid methyl esters like this compound typically involves a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and polarity on a chromatographic column, followed by detection and identification by mass spectrometry based on its mass-to-charge ratio and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic peaks for the hydroxyl (-OH) and ester (C=O) groups would be expected.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows associated with this compound, from its synthesis to its primary application.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Malania Oleifera Oil Step1 Saponification & Acidification Start->Step1 Step2 Ozonolysis Step1->Step2 Intermediate1 15-Hydroxypentadecanoic Acid Step2->Intermediate1 Step3 Methyl Esterification (Methanol, H₂SO₄) Intermediate1->Step3 Product This compound Step3->Product

Caption: Synthesis workflow of this compound.

Application_Workflow cluster_application Application in Fragrance Synthesis Precursor This compound Reaction Macrolactonization (e.g., using KF-La/γ-Al₂O₃ catalyst) Precursor->Reaction Intramolecular Transesterification Product Cyclopentadecanolide (Musk Fragrance) Reaction->Product Application Perfumery & Cosmetics Product->Application

Caption: Conversion to Cyclopentadecanolide for fragrance applications.

Biological Activity

While specific signaling pathways for this compound are not extensively documented, fatty acid methyl esters as a class have been reported to exhibit various biological activities. Studies on other related methyl esters suggest potential antimicrobial and antifungal properties.[6] For instance, pentadecanoic acid methyl ester has been cited for its antimicrobial and antifungal activities.[6] These properties are generally attributed to the ability of the long aliphatic chains of fatty acids and their esters to disrupt the cell membranes of microorganisms. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

References

The Enigmatic Presence of Methyl 15-Hydroxypentadecanoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of methyl 15-hydroxypentadecanoate's natural occurrence in plants. While direct evidence of the methyl ester form in planta is scarce, its precursor, 15-hydroxypentadecanoic acid, has been identified in select species. This document provides a comprehensive overview of the existing literature, detailed experimental protocols for analysis, and a critical evaluation of the evidence, concluding that methyl 15-hydroxypentadecanoate (B1240629) is most likely encountered as an analytical derivative of its naturally occurring acid form.

Natural Occurrence and Key Plant Species

The presence of 15-hydroxypentadecanoic acid, the precursor to this compound, has been reported in the plant kingdom, most notably in the roots of Angelica archangelica and in the model plant Arabidopsis thaliana . The musky scent profile of compounds from the seeds of Abelmoschus moschatus (Ambrette) suggests the presence of long-chain fatty acid derivatives, which could include 15-hydroxypentadecanoic acid, although direct confirmation is not yet available in the literature.

It is crucial to note that the process of extracting and analyzing fatty acids from plant tissues typically involves a derivatization step, most commonly a transesterification with methanol (B129727) to create fatty acid methyl esters (FAMEs). This process enhances the volatility of the compounds, making them amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Therefore, the identification of this compound in plant extracts is very likely the result of this analytical derivatization of the naturally occurring 15-hydroxypentadecanoic acid.

Quantitative Data on Fatty Acids in Angelica archangelica

CompoundClassReported Concentration (% of Extract)Plant PartReference
α-PineneMonoterpene21.3 - 29.7Root--INVALID-LINK--, --INVALID-LINK--
δ-3-CareneMonoterpene14.2 - 16.5Root--INVALID-LINK--, --INVALID-LINK--
LimoneneMonoterpene~16.4Root--INVALID-LINK--
β-PhellandreneMonoterpene8.7 - 13.2Root--INVALID-LINK--, --INVALID-LINK--
Palmitic Acid (Hexadecanoic acid)Saturated Fatty Acid~23.6Root--INVALID-LINK--
Linoleic AcidUnsaturated Fatty Acid~26.5Root--INVALID-LINK--
15-Hydroxypentadecanoic acid Hydroxy Fatty Acid Present (Quantification N/A) Root

N/A: Not Available in the reviewed literature.

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction, derivatization, and analysis of long-chain hydroxy fatty acids from plant material, such as Angelica archangelica roots.

Lipid Extraction
  • Sample Preparation: Lyophilize fresh plant material to remove water and grind into a fine powder.

  • Homogenization: Weigh approximately 50 mg of the dried plant powder into a glass tube. Add a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard not naturally present in the sample (e.g., heptadecanoic acid).

  • Extraction: Agitate the mixture vigorously (e.g., using a vortex mixer) for 2 minutes at room temperature. For enhanced extraction, sonication can be employed.

  • Phase Separation: Add deionized water to the homogenate to induce phase separation. Centrifuge the mixture to pellet the plant debris.

  • Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • Reagent Preparation: Prepare a solution of 5% (v/v) sulfuric acid in anhydrous methanol.

  • Methylation Reaction: Add the acidic methanol solution to the dried lipid extract.

  • Incubation: Tightly cap the tube, flush with nitrogen, and heat at 85°C for 2 hours in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add hexane (B92381) to the reaction mixture to extract the FAMEs. Vortex thoroughly.

  • Phase Separation and Collection: Add water to separate the phases and centrifuge briefly. Collect the upper hexane layer containing the FAMEs.

GC-MS Analysis
  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for FAME separation.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 120°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min), and hold at the final temperature to ensure elution of all compounds.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-600).

  • Identification: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the extraction and analysis of long-chain hydroxy fatty acids from plant materials.

Experimental_Workflow A Plant Material (e.g., Angelica archangelica root) B Lyophilization & Grinding A->B C Lipid Extraction (Chloroform:Methanol) B->C D Phase Separation & Collection of Lipid Extract C->D E Solvent Evaporation D->E F Acid-Catalyzed Methylation (H₂SO₄ in Methanol, 85°C) E->F G FAME Extraction (Hexane) F->G H GC-MS Analysis G->H I Data Analysis: Identification & Quantification H->I

Experimental workflow for the analysis of this compound.
Biosynthetic Pathway of Very-Long-Chain Fatty Acids (VLCFAs)

While a specific signaling pathway involving this compound in plants is not documented, its precursor, 15-hydroxypentadecanoic acid, would arise from the general pathway for the biosynthesis and modification of very-long-chain fatty acids (VLCFAs). The following diagram provides a simplified overview of this pathway.

VLCFA_Biosynthesis A Acetyl-CoA C Fatty Acid Synthase (FAS) A->C B Malonyl-CoA B->C D C16/C18 Fatty Acyl-ACP C->D Plastid E Fatty Acid Elongase (FAE) Complex (Endoplasmic Reticulum) D->E F Very-Long-Chain Fatty Acids (VLCFAs) (>C18) E->F G Hydroxylation (e.g., by Cytochrome P450) F->G H ω-Hydroxy VLCFAs (e.g., 15-hydroxypentadecanoic acid) G->H

Simplified biosynthetic pathway of very-long-chain hydroxy fatty acids in plants.

Conclusion

The natural occurrence of this compound in plants is not directly supported by current scientific literature. It is highly probable that this compound is an analytical artifact generated during the sample preparation for GC-MS analysis of its precursor, 15-hydroxypentadecanoic acid. This hydroxy fatty acid has been identified in Angelica archangelica and Arabidopsis thaliana. The lack of quantitative data for 15-hydroxypentadecanoic acid highlights an area for future research, which could further elucidate the lipid profile of these and other plant species. The provided experimental protocols offer a robust framework for researchers to investigate the presence and quantity of this and other long-chain hydroxy fatty acids in various plant matrices.

The Biological Activity of Omega-Hydroxy Fatty Acid Methyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Omega-hydroxy fatty acids (ω-HFAs) and their esterified forms, particularly methyl esters, are emerging as a class of bioactive lipids with significant potential in therapeutic development. Exhibiting a range of biological activities, including anti-inflammatory and insulin-sensitizing effects, these molecules are of considerable interest to researchers in metabolic diseases and inflammation. This technical guide provides an in-depth overview of the current understanding of the biological activity of omega-hydroxy fatty acid methyl esters (ω-HFAMEs). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways through which these compounds are believed to exert their effects. This document is intended for researchers, scientists, and drug development professionals working to unlock the therapeutic potential of this unique lipid class.

Introduction

Omega-hydroxy fatty acids are characterized by a hydroxyl group at the terminal (ω) carbon of the acyl chain. These lipids and their derivatives, including the methyl esters, are endogenous molecules that have been identified as signaling mediators. Their biological effects are primarily attributed to their interaction with specific cellular receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. This guide focuses specifically on the methyl ester derivatives, which are often used in experimental settings due to their increased stability and cell permeability compared to their free fatty acid counterparts.

Quantitative Biological Activity

The precise quantitative biological activity of many ω-HFAMEs is still an area of active investigation. However, studies on parent ω-HFAs and other fatty acid methyl esters provide valuable insights into their potential potency. The following tables summarize the available quantitative data for relevant compounds.

Table 1: Receptor Activation and Gene Expression Modulation

CompoundAssayTargetEffectQuantitative DataCitation
20-Hydroxy-eicosatetraenoic acid (20-HETE)Luciferase Reporter AssayAngiotensin-Converting Enzyme (ACE) PromoterIncreased Promoter Activity4.37-fold increase[1]
20-Hydroxy-eicosatetraenoic acid (20-HETE)Western BlotACE Protein ExpressionIncreased Protein Levels4.58-fold increase[1][2]
20-Hydroxy-eicosatetraenoic acid (20-HETE)*Chromatin Immunoprecipitation (ChIP)NF-κB binding to ACE promoterIncreased Binding3.20 to 3.72-fold enrichment[1][2]
Methyl PalmitateTranscriptional Activation AssayPeroxisome Proliferator-Activated Receptor (PPAR)ActivationPotent Activator[3]

*Note: Data is for the free fatty acid, 20-HETE, the direct precursor to its methyl ester. This data is presented as a proxy for the potential activity of the methyl ester derivative.

Table 2: In Vivo Biological Effects

CompoundModel OrganismAssayEffectQuantitative DataCitation
20-HETE methyl esterRatMechanical Nociception (von Frey)Induction of Pain1 µg injection decreased paw withdrawal threshold[4]
20-HEPE methyl esterRatMechanical Nociception (von Frey)No significant effect on pain threshold1 µg injection showed no change[4]
22-HDoHE methyl esterRatMechanical Nociception (von Frey)No significant effect on pain threshold1 µg injection showed no change[4]

Key Signaling Pathways

Omega-hydroxy fatty acids and their methyl esters are known to exert their biological effects through the activation of key signaling pathways involved in inflammation and metabolism. The primary targets identified to date are the G protein-coupled receptor 120 (GPR120) and the peroxisome proliferator-activated receptors (PPARs).

GPR120-Mediated Anti-Inflammatory Signaling

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids, including omega-3 fatty acids. Activation of GPR120 has been shown to mediate potent anti-inflammatory effects. While direct quantitative data for ω-HFAMEs on GPR120 is limited, the established pathway for other fatty acid ligands provides a strong hypothetical framework. Upon ligand binding, GPR120 signals through a β-arrestin 2-dependent pathway to inhibit the TAK1-TAB1 complex, a key upstream activator of the pro-inflammatory NF-κB and JNK signaling cascades.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Omega_Hydroxy_FAME ω-HFAME GPR120 GPR120 Omega_Hydroxy_FAME->GPR120 Binds to beta_Arrestin2 β-Arrestin 2 GPR120->beta_Arrestin2 Recruits TAK1_TAB1 TAK1-TAB1 Complex beta_Arrestin2->TAK1_TAB1 Inhibits NF_kB_Activation NF-κB Pathway Activation TAK1_TAB1->NF_kB_Activation Inflammation Inflammation NF_kB_Activation->Inflammation

Figure 1. GPR120-mediated anti-inflammatory signaling pathway.

PPARγ-Mediated Metabolic and Anti-Inflammatory Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammatory responses. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation by a ligand such as an ω-HFAME, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin (B600854) sensitization and the suppression of inflammatory gene expression.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Omega_Hydroxy_FAME ω-HFAME PPARg PPARγ Omega_Hydroxy_FAME->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Figure 2. PPARγ-mediated transcriptional regulation.

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biological activity of omega-hydroxy fatty acid methyl esters.

GPR120 Activation Assay (Calcium Flux)

This protocol describes a cell-based assay to measure the activation of GPR120 by monitoring changes in intracellular calcium levels.

Workflow Diagram:

GPR120_Assay_Workflow Seed_Cells Seed GPR120-expressing cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive fluorescent dye Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour Load_Dye->Incubate_1h Add_Compound Add ω-HFAME or control to the wells Incubate_1h->Add_Compound Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Compound->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data PPARg_Assay_Workflow Transfect_Cells Co-transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector Incubate_24h Incubate for 24 hours Transfect_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of ω-HFAME Incubate_24h->Treat_Cells Incubate_18_24h Incubate for 18-24 hours Treat_Cells->Incubate_18_24h Lyse_Cells Lyse the cells Incubate_18_24h->Lyse_Cells Measure_Luciferase Measure luciferase activity using a luminometer Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data to determine EC50 values Measure_Luciferase->Analyze_Data

References

Methyl 15-Hydroxypentadecanoate as a Pheromone Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629) is a long-chain hydroxy fatty acid ester known primarily as a synthetic precursor to cyclopentadecanolide, a valuable musk fragrance. While not definitively identified as a natural pheromone precursor in insects, its structure is analogous to known precursors of macrolide pheromones, such as (R)-15-hydroxyhexadecanoic acid, the precursor to the C16 macrolide pheromone in the stink bug Piezodorus hybneri[1]. This technical guide explores the potential role of Methyl 15-hydroxypentadecanoate as a pheromone precursor by examining hypothetical biosynthetic and signaling pathways based on established principles of insect chemical ecology. It provides detailed experimental protocols for investigating such pathways and summarizes relevant quantitative data from chemical synthesis to serve as a baseline for potential biological yields.

Introduction to Fatty Acid-Derived Pheromones

Insects employ a sophisticated chemical language, with pheromones mediating critical intraspecific behaviors such as mating, aggregation, and alarm signaling[2][3]. A significant class of these semiochemicals, particularly in Lepidoptera (moths and butterflies), are derived from fatty acids[3][4][5][6]. The biosynthesis of these "Type-I" pheromones typically begins with common saturated fatty acids like palmitic acid (C16) or stearic acid (C18)[2][6][7]. These precursors then undergo a series of species-specific enzymatic modifications, including:

  • Desaturation: Introduction of one or more double bonds by fatty acyl-CoA desaturases.

  • Chain-shortening: Removal of two-carbon units via limited β-oxidation.

  • Reduction: Conversion of the fatty acyl-CoA to a fatty alcohol by fatty acyl reductases (FARs).

  • Functional Group Modification: Oxidation of the alcohol to an aldehyde by an oxidase or esterification to an acetate (B1210297) by an acetyltransferase[3][6][7].

While most fatty acid-derived pheromones are straight-chain alcohols, aldehydes, or acetates, some insects utilize macrocyclic lactones (macrolides) as signaling molecules[8][9]. These are formed by the intramolecular esterification of an ω-hydroxy fatty acid. Given this biochemical precedent, this compound represents a plausible, though currently hypothetical, precursor for a C15 macrolide pheromone.

Hypothetical Biosynthesis of a C15 Macrolide Pheromone

The biosynthesis of a C15 macrolide pheromone, cyclopentadecanolide, from a common metabolic starting point would require a dedicated enzymatic pathway. The proposed sequence, illustrated below, begins with pentadecanoic acid, a C15 saturated fatty acid.

Hypothetical Biosynthesis of C15 Macrolide Pheromone cluster_0 Fatty Acid Metabolism cluster_1 Pheromone-Specific Modification cluster_2 Macrolactonization A Pentadecanoyl-CoA (C15 Acyl-CoA) B 15-Hydroxypentadecanoyl-CoA A->B ω-Hydroxylase (Cytochrome P450) C 15-Hydroxypentadecanoic Acid B->C Thioesterase D This compound C->D O-Methyltransferase (SAM-dependent) E Cyclopentadecanolide (C15 Macrolide Pheromone) D->E Lactonase / Esterase (Intramolecular Cyclization)

Caption: Hypothetical biosynthetic pathway from Pentadecanoyl-CoA to a C15 macrolide pheromone.

Pathway Steps:

  • ω-Hydroxylation: The terminal methyl group of Pentadecanoyl-CoA is hydroxylated by an ω-hydroxylase, typically a cytochrome P450 monooxygenase, to form 15-hydroxypentadecanoyl-CoA.

  • Thioester Hydrolysis: A specific thioesterase cleaves the CoA group, releasing the free fatty acid, 15-hydroxypentadecanoic acid.

  • Methylation: An O-methyltransferase could catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group, forming this compound. Alternatively, the free acid could proceed directly to the final step.

  • Macrolactonization: The molecule undergoes intramolecular cyclization, catalyzed by a lactonase or a similar enzyme, to form the 15-membered ring of cyclopentadecanolide, releasing methanol.

Quantitative Data: Chemical Synthesis Yields

No biological data on the production of a C15 macrolide from this compound in insects is available. However, data from chemical synthesis provides a benchmark for conversion efficiency. The macrolactonization of this compound to cyclopentadecanolide has been achieved using various catalysts.

CatalystTemperature (°C)Pressure (mbar)Reaction Time (h)Cyclopentadecanolide Yield (%)Reference
None190270[9]
NaOH19027~10[9]
γ-Al₂O₃19027~15[9]
La/γ-Al₂O₃19027~25[9]
KF/γ-Al₂O₃19027~38[9]
KF/La₂O₃19027~45[9]
KF-25La/γ-Al₂O₃ 190 2 7 58.5 [10]

Table 1: Summary of catalyst performance in the chemical synthesis of cyclopentadecanolide from this compound.

Experimental Protocols

Investigating the role of this compound as a pheromone precursor requires a systematic approach involving pheromone extraction, identification, and biosynthetic studies.

General Experimental Workflow

The logical flow for identifying a novel pheromone and elucidating its biosynthetic pathway is outlined below.

Pheromone Research Workflow cluster_collection Collection Methods cluster_analysis Analysis & Identification cluster_biosynthesis Biosynthesis Investigation A Insect Rearing & Observation of Mating Behavior B Pheromone Collection A->B B1 Gland Solvent Extraction B->B1 B2 Aeration (Volatile Collection) B->B2 C Chemical Analysis C1 GC-EAD C->C1 C2 GC-MS C->C2 D Component Identification E Behavioral Bioassays D->E Test synthetic standards F Biosynthetic Studies E->F Confirm active components F1 Labeled Precursor Studies (e.g., ¹³C or ²H labeled precursors) F->F1 F2 Transcriptome Analysis of Pheromone Gland F->F2 G Pathway Elucidation B1->C B2->C C1->D C2->D F1->G F2->G

Caption: A generalized workflow for pheromone discovery and biosynthetic pathway investigation.

Protocol 1: Pheromone Gland Solvent Extraction

This protocol is effective for identifying all compounds present in the pheromone gland, including non-volatile precursors[7].

  • Insect Preparation: Anesthetize a female insect (at the time of peak calling behavior) by cooling at 4°C for 5-10 minutes.

  • Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland (e.g., terminal abdominal segments).

  • Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 150 µL of high-purity hexane (B92381) or dichloromethane.

  • Incubation: Allow the gland to extract for 30 minutes at room temperature.

  • Analysis: Remove the gland tissue. The resulting extract can be concentrated under a gentle stream of nitrogen and is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Aeration (Volatile Collection)

This non-lethal method captures the pheromone blend as it is naturally released by the insect[7].

  • Apparatus Setup: Place one or more calling female insects into a clean glass chamber. Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 200 mL/min)[8].

  • Volatile Trapping: Pass the effluent air through a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) to capture the volatile organic compounds[2][5].

  • Collection Period: Continue aeration for the duration of the insect's natural pheromone-releasing period (e.g., several hours during the scotophase).

  • Elution: After collection, elute the trapped pheromones from the adsorbent by passing a small volume (e.g., 300 µL) of hexane or pentane (B18724) through the trap[7].

  • Analysis: The eluate contains the naturally released pheromone blend and can be concentrated and analyzed by GC-MS.

Protocol 3: Biosynthesis Study with Labeled Precursors

This protocol can determine if this compound is converted into a specific pheromone component.

  • Precursor Synthesis: Synthesize this compound with a stable isotope label (e.g., Deuterium or ¹³C) at a specific position on the carbon chain.

  • Topical Application: Anesthetize a female insect and topically apply a small amount (e.g., 1-5 µg) of the labeled precursor dissolved in a minimal volume of a suitable solvent directly onto the pheromone gland.

  • Incubation: Allow the insect to recover and metabolize the precursor for a period of several hours.

  • Extraction: After the incubation period, perform a pheromone gland solvent extraction as described in Protocol 4.2.

  • GC-MS Analysis: Analyze the extract by GC-MS. The incorporation of the label into a downstream product (e.g., cyclopentadecanolide) will be evident by a corresponding mass shift in the mass spectrum of that compound, confirming the biosynthetic link.

Hypothetical Pheromone Signaling Pathway

The perception of a pheromone like a C15 macrolide would follow the general principles of insect olfaction, initiating a signal cascade that results in a behavioral response in a receiving insect (e.g., a male).

General Pheromone Signaling Pathway cluster_perireceptor Perireceptor Events cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling P Pheromone Molecule (e.g., C15 Macrolide) OBP Odorant Binding Protein (OBP) P->OBP Binding in Sensory Lymph OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport & Release at Dendrite ION Ion Influx (Na⁺, Ca²⁺) OR->ION Conformational Change & Channel Opening DP Depolarization (Action Potential) ION->DP CNS Signal to Central Nervous System DP->CNS BR Behavioral Response (e.g., Flight towards source) CNS->BR

Caption: Generalized signaling pathway for insect pheromone perception.

Signaling Steps:

  • Binding to OBP: The hydrophobic pheromone molecule enters the sensory hair through pores and binds to an Odorant Binding Protein (OBP) within the aqueous sensory lymph.

  • Transport to Receptor: The OBP transports the pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

  • Receptor Activation: The pheromone is released and binds to a specific Odorant Receptor (OR), which is part of a ligand-gated ion channel complex with the Orco co-receptor.

  • Signal Transduction: Binding of the pheromone induces a conformational change in the OR-Orco complex, opening the ion channel.

  • Depolarization: The influx of cations (e.g., Na⁺, Ca²⁺) depolarizes the neuron, generating an action potential.

  • Signal Transmission: This electrical signal is transmitted along the axon to the antennal lobe of the insect's brain, where it is processed, ultimately leading to a specific behavioral response.

Conclusion and Future Directions

This compound possesses the requisite chemical structure to serve as a precursor for a C15 macrolide pheromone. While its natural occurrence in this role has yet to be documented, the established principles of fatty acid-derived pheromone biosynthesis and the existence of structurally similar C16 macrolide pheromones in other insect orders provide a strong basis for its hypothetical consideration.

Future research should focus on screening the pheromone blends of insect species, particularly those known to utilize macrolides or other unusual fatty acid derivatives, for the presence of cyclopentadecanolide or related C15 compounds. The application of the experimental protocols detailed in this guide, especially biosynthetic studies with labeled precursors, will be critical in definitively establishing a biological role for this compound in insect chemical communication. Such a discovery would not only expand our understanding of pheromone diversity but could also open new avenues for the development of novel, species-specific pest management strategies.

References

A Technical Guide to the Mass Spectrometry of Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols for analysis, and the relevant biological context of Methyl 15-hydroxypentadecanoate (B1240629). This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of fatty acid-related compounds.

Mass Spectrometry Data

The mass spectrum of long-chain hydroxy fatty acid methyl esters is characterized by specific fragmentation patterns. While a publicly available spectrum for Methyl 15-hydroxypentadecanoate (C16) is limited, the mass spectrum of the closely related analogue, Methyl 15-hydroxyhexadecanoate (C17), provides a representative example of the fragmentation pattern expected. The electron ionization (EI) mass spectrum data for Methyl 15-hydroxyhexadecanoate is presented below.[1]

Table 1: Mass Spectrometry Data for Methyl 15-Hydroxyhexadecanoate

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
4145
4360
55100
5735
6965
7455
8350
8780
9730
10125
11120
12915
14310
2555
2682
286 (M+)<1

Note: Data is derived from the NIST WebBook for Hexadecanoic acid, 15-hydroxy-, methyl ester.[1]

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from complex mixtures and its subsequent identification and quantification based on its mass spectrum.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

Due to their low volatility, fatty acids and their hydroxy derivatives require derivatization to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.

  • Lipid Extraction : Lipids are first extracted from the sample matrix (e.g., tissues, cells, biofluids) using a solvent system such as a chloroform/methanol (B129727) mixture (2:1, v/v).

  • Saponification : The extracted lipids are then saponified using a basic solution (e.g., methanolic NaOH) to release the free fatty acids.

  • Esterification : The free fatty acids are converted to FAMEs by heating with an acidic methanol solution (e.g., 4% H₂SO₄ in methanol or methanolic HCl) at 80-85°C for one hour.[2][3]

  • Extraction of FAMEs : After cooling, the FAMEs are extracted from the reaction mixture using a non-polar solvent like hexane.

  • Sample Clean-up : The extracted FAMEs may be purified using solid-phase extraction (SPE) to remove any interfering substances before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS protocol for the analysis of FAMEs is outlined below.

  • Gas Chromatograph (GC) System : Agilent 5975C GC/MS system or equivalent.[4]

  • Column : A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar stationary phase column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector : Splitless injection mode at a temperature of 220°C.

  • Oven Temperature Program :

    • Initial temperature: 70°C.

    • Ramp 1: Increase to 170°C at 11°C/min.

    • Ramp 2: Increase to 175°C at 0.8°C/min.

    • Ramp 3: Increase to 220°C at 20°C/min.

    • Final hold: 2.5 minutes at 220°C.[5]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[3]

  • Mass Spectrometer (MS) Detector :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[3]

    • Mass Analyzer : Quadrupole.

    • Scan Range : m/z 40-550.[3]

    • Ion Source Temperature : 230°C.[3]

    • Transfer Line Temperature : 240°C.[3]

    • Acquisition Mode : Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for improved sensitivity and quantitative analysis.[4]

Biological Context and Signaling Pathways

This compound is an omega-hydroxy fatty acid methyl ester. In biological systems, omega-hydroxy fatty acids are intermediates in the omega-oxidation pathway, an alternative to the beta-oxidation of fatty acids.[6] This pathway is particularly important for the metabolism of very-long-chain fatty acids (VLCFAs) and can serve as a rescue pathway when beta-oxidation is impaired.[7]

The omega-oxidation of fatty acids is initiated by cytochrome P450 enzymes of the CYP4F family, which hydroxylate the terminal methyl group of the fatty acid to form an omega-hydroxy fatty acid.[7] This is followed by the sequential action of an alcohol dehydrogenase and an aldehyde dehydrogenase to produce a dicarboxylic acid.[7] The resulting dicarboxylic acid can then undergo beta-oxidation from both ends.

Experimental Workflow for FAMEs Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Saponification Saponification LipidExtraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification FAME_Extract FAME Extract Esterification->FAME_Extract GC_Inlet GC Inlet FAME_Extract->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization EI Ionization GC_Column->MS_Ionization MS_Analyzer Mass Analyzer MS_Ionization->MS_Analyzer Detector Detector MS_Analyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum LibrarySearch Spectral Library Search MassSpectrum->LibrarySearch Quantification Quantification MassSpectrum->Quantification Report Report LibrarySearch->Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of Fatty Acid Methyl Esters (FAMEs).

Omega-Oxidation Pathway of Fatty Acids

omega_oxidation FattyAcid Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA CYP4F (O2, NADPH) OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA Alcohol Dehydrogenase (NAD+) DicarboxylicAcid Dicarboxylic Acid OmegaOxoFA->DicarboxylicAcid Aldehyde Dehydrogenase (NAD+) BetaOxidation β-Oxidation DicarboxylicAcid->BetaOxidation

References

In-Depth NMR Spectral Analysis of Methyl 15-Hydroxypentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of Methyl 15-Hydroxypentadecanoate. This document details the expected ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and presents visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

This compound (C₁₆H₃₂O₃, CAS No: 76529-42-5) is a long-chain hydroxy fatty acid methyl ester. The structural elucidation and purity assessment of such molecules are critical in various fields, including pharmacology and materials science. NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Data Presentation: NMR Spectral Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound. The ¹H NMR data is based on an experimental spectrum obtained in DMSO-d6, with chemical shifts estimated from the spectral image.[1] The ¹³C NMR data is predicted based on established chemical shift ranges for similar long-chain esters and alcohols.[2]

¹H NMR Spectral Data (DMSO-d6, 400 MHz)
Assignment (Proton) Chemical Shift (δ) ppm (Estimated) Multiplicity Integration
-OH~4.1Triplet1H
-OCH₃ (C1)~3.58Singlet3H
-CH₂-OH (C15)~3.38Quartet2H
-CH₂-COOCH₃ (C2)~2.28Triplet2H
-CH₂-CH₂-COOCH₃ (C3)~1.50Quintet2H
-CH₂-CH₂-OH (C14)~1.39Quintet2H
-(CH₂)₁₀- (C4-C13)~1.23Multiplet20H
Predicted ¹³C NMR Spectral Data
Assignment (Carbon) Predicted Chemical Shift (δ) ppm
C=O (C1)173-175
-OCH₃51-52
-CH₂-OH (C15)60-62
-CH₂-COOCH₃ (C2)33-35
-CH₂-CH₂-OH (C14)32-34
-CH₂-CH₂-COOCH₃ (C3)24-26
-(CH₂)₁₀- (C4-C13)28-30

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of long-chain fatty acid esters like this compound are provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm can be added.

NMR Spectrometer Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[3]

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Visualization of Structure and Workflow

The following diagrams, created using the DOT language, illustrate the molecular structure of this compound and a typical workflow for its NMR spectral analysis.

Molecular Structure and Functional Groups

Methyl_15_Hydroxypentadecanoate_Structure cluster_ester Methyl Ester Group cluster_chain Methylene Chain cluster_hydroxyl Hydroxyl Group OCH3 OCH₃ C1 C=O C2 CH₂ (C2) C1->C2 C3_C14 (CH₂)₁₂ (C3-C14) C15 CH₂ (C15) C3_C14->C15 OH OH

Figure 1: Molecular structure of this compound.
NMR Spectral Analysis Workflow

NMR_Analysis_Workflow start Start: Sample of This compound prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->nmr_acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->proc analysis Spectral Analysis proc->analysis chem_shift Chemical Shift Analysis analysis->chem_shift Identify Functional Groups integration Integration Analysis analysis->integration Determine Proton Ratios multiplicity Multiplicity and Coupling Constant Analysis analysis->multiplicity Determine Neighboring Protons structure Structural Elucidation chem_shift->structure integration->structure multiplicity->structure end End: Verified Structure structure->end

Figure 2: General workflow for NMR spectral analysis.

References

Navigating the Solubility Landscape of Methyl 15-Hydroxypentadecanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 15-Hydroxypentadecanoate, a long-chain fatty acid methyl ester of significant interest in various research and development fields. While precise quantitative solubility data remains elusive in publicly available literature, this document consolidates the existing qualitative information, outlines a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Qualitative Solubility Profile

This compound, a solid at room temperature with a melting point of 50-52°C, exhibits solubility in a range of common organic solvents. This solubility is a critical parameter for its handling, formulation, and application in experimental settings. The available data from various chemical suppliers and databases consistently indicate its solubility profile as summarized below.

Organic SolventSolubilityTemperature
ChloroformSolubleNot Specified
Ethanol (B145695)SolubleWarmed
Ethyl EtherSolubleNot Specified
Chloroform/Methanol (2:1 v/v)SolubleNot Specified

It is important to note that the term "soluble" is qualitative. For applications requiring precise concentrations, experimental determination of the quantitative solubility is strongly recommended. The need for warming to dissolve this compound in ethanol suggests that its solubility in this solvent is temperature-dependent.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility values, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature incubator or water bath with shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. The filter should also be at the experimental temperature to prevent precipitation.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., GC-MS or HPLC with a suitable detector).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units such as g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial qualitative screening to quantitative determination.

Solubility_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination A Select Solvents B Add Small Amount of Solute A->B C Observe Dissolution at RT B->C D Observe Dissolution upon Warming C->D E Prepare Saturated Solution (Shake-Flask Method) C->E If Soluble J Report as Insoluble or select other solvents C->J Insoluble D->E If Soluble D->J Insoluble F Equilibrate at Constant Temp. E->F G Sample & Filter Supernatant F->G H Quantify Concentration (e.g., HPLC, GC-MS) G->H I Calculate Solubility H->I K Solubility Data (g/L) I->K Final Report J->A Re-screen

Caption: Workflow for determining the solubility of a compound.

This comprehensive approach, combining available qualitative data with a robust experimental protocol, provides a solid foundation for researchers and professionals working with this compound. The lack of readily available quantitative data underscores the importance of experimental determination for applications where precise solubility is a critical parameter.

An In-depth Technical Guide to Methyl 15-Hydroxypentadecanoate: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 15-hydroxypentadecanoate (B1240629) (CAS Number: 76529-42-5) is a long-chain fatty acid methyl ester. While primarily recognized as a key intermediate in the synthesis of the macrocyclic musk, cyclopentadecanolide, its structural relationship to pentadecanoic acid (C15:0) suggests a potential for significant biological activity. Pentadecanoic acid is an emerging area of interest in drug development due to its anti-inflammatory, metabolic-modulating, and anti-cancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Methyl 15-hydroxypentadecanoate, with a focus on the known effects of its parent fatty acid, offering a roadmap for future research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in both chemical synthesis and biological studies.

PropertyValueReference
CAS Number 76529-42-5[1][2]
Molecular Formula C16H32O3[2][3]
Molecular Weight 272.42 g/mol [3]
Appearance White solid
Melting Point 47.0-48.0 °C[3]
Boiling Point (Predicted) 359.5 ± 15.0 °C[3]
Density (Predicted) 0.927 ± 0.06 g/cm³[3]
pKa (Predicted) 15.20 ± 0.10[2]
Storage Condition -20°C[3]

Synthesis of this compound

This compound can be synthesized from various starting materials. A common method involves the ozonolysis of 15-tetracosenoic acid derived from natural oils, followed by esterification.[4]

Experimental Protocol: Synthesis from Malania Oleifera Chum Oil[4]
  • Preparation of 15-Tetracosenoic Acid:

    • Saponify Malania Oleifera Chum oil.

    • Acidify the resulting soap to yield free fatty acids.

    • Isolate 15-tetracosenoic acid through solvent crystallization.

  • Ozonolysis:

    • Add 30.0 g of 15-tetracosenoic acid to a solution of 40 ml of ethanol (B145695) and 160 ml of n-hexane.

    • Cool the mixture to 0°C in a thermostatic water bath.

    • Bubble ozone through the reactor continuously.

  • Methyl Esterification:

    • Dissolve 15 g of the resulting 15-hydroxypentadecanoic acid in 300 ml of methanol.

    • Add 2 ml of concentrated sulfuric acid to the mixture.

    • Reflux the solution at 90°C for 4 hours.

    • After the reaction, extract the mixture with ether and wash with deionized water.

    • The final product, this compound, is obtained with an average content of 90%.

Biological Activity and Therapeutic Potential (Primarily of the Parent Compound, Pentadecanoic Acid)

While this compound itself has limited documented biological activity, its parent compound, 15-hydroxypentadecanoic acid, and the closely related pentadecanoic acid (C15:0) have demonstrated a range of promising therapeutic properties.[5][6] It is plausible that this compound could serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid.

Anti-inflammatory and Antifibrotic Activity

Pentadecanoic acid has been shown to possess dose-dependent, broad anti-inflammatory and antifibrotic activities.[7]

Metabolic Regulation and PPAR Agonism

Pentadecanoic acid acts as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically activating PPARα, PPARδ, and PPARγ.[7] This activity is crucial for regulating lipid metabolism and inflammatory pathways.

Potential in Cancer Therapy

Studies have suggested that pentadecanoic acid may have antiproliferative effects on cancer cells and could mimic the activities of some anti-cancer therapeutics.

Signaling Pathways

The biological effects of pentadecanoic acid are mediated through several key signaling pathways, offering multiple targets for therapeutic intervention.

AMPK and mTOR Signaling

Pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of cellular energy homeostasis and longevity.[8]

AMPK_mTOR_Pathway C150 Pentadecanoic Acid (C15:0) AMPK AMPK C150->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Autophagy Autophagy mTORC1->Autophagy inhibits JAK_STAT_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates GeneExpression Inflammatory Gene Expression STAT3->GeneExpression promotes C150 Pentadecanoic Acid (C15:0) C150->JAK2 inhibits Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Methyl 15-Hydroxypentadecanoate Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Cytotoxicity->AntiInflammatory PPAR_Agonism PPAR Agonist Assays AntiInflammatory->PPAR_Agonism Signaling Signaling Pathway Analysis (Western Blot, qPCR) PPAR_Agonism->Signaling Gene_Expression Gene Expression Profiling Signaling->Gene_Expression

References

The Role of Methyl 15-Hydroxypentadecanoate in Plant Cutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cuticle is a critical barrier, essential for protecting terrestrial plants from a multitude of biotic and abiotic stresses. A primary structural component of this barrier is cutin, a complex polyester (B1180765) composed mainly of oxygenated fatty acids. While the roles of C16 and C18 fatty acids in cutin are well-documented, the significance of less abundant monomers, such as the odd-chain fatty acid 15-hydroxypentadecanoic acid, is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of methyl 15-hydroxypentadecanoate's role in the architecture and function of plant cutin. We delve into its biosynthesis, detailing the enzymatic pathways from primary metabolism to its final form. Furthermore, this guide summarizes available quantitative data, outlines experimental protocols for its study, and explores its function not only as a structural component but also as a potential signaling molecule in plant defense, positioning it as a Damage-Associated Molecular Pattern (DAMP).

Introduction

The plant cuticle is a complex, multifunctional layer that covers the aerial surfaces of most land plants, playing a pivotal role in preventing water loss, protecting against UV radiation, and serving as the first line of defense against pathogens.[1] This hydrophobic barrier is primarily composed of a cutin polyester matrix, with associated cuticular waxes.[1] The cutin polymer is formed from a variety of hydroxylated and epoxidated fatty acids, with C16 and C18 derivatives being the most prevalent.[2]

However, the presence of odd-chain fatty acids, such as 15-hydroxypentadecanoic acid, suggests a more intricate composition and potentially specialized functions within the cutin matrix.[3][4] Methyl 15-hydroxypentadecanoate (B1240629), the methyl ester form, is often identified in analytical procedures involving the depolymerization of cutin. Understanding the biosynthesis, incorporation, and biological activities of this C15 monomer is crucial for a complete picture of cuticle biology and its role in plant health. This guide aims to consolidate the current knowledge on this compound in plant cutin for researchers and professionals in plant science and related fields.

Biosynthesis of 15-Hydroxypentadecanoic Acid

The biosynthesis of 15-hydroxypentadecanoic acid in plants is a multi-step process that begins with the formation of its C15 fatty acid precursor, pentadecanoic acid.

Synthesis of Pentadecanoic Acid (C15:0)

Unlike even-chain fatty acids, which are synthesized from acetyl-CoA primers, the biosynthesis of odd-chain fatty acids initiates with propionyl-CoA.[5] The fatty acid synthase (FAS) complex, located in the plastids, catalyzes the subsequent elongation of the fatty acid chain by adding two-carbon units from malonyl-CoA in a series of iterative cycles.

The key steps in the synthesis of pentadecanoic acid are:

  • Priming: The process begins with the condensation of propionyl-CoA with malonyl-ACP (acyl carrier protein), catalyzed by β-ketoacyl-ACP synthase III (KAS III).

  • Elongation: A series of six elongation cycles follows, each involving four core reactions: condensation, reduction, dehydration, and a second reduction. These reactions are catalyzed by KAS I, β-ketoacyl-ACP reductase, hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase, respectively.

  • Termination: Once the C15 acyl-ACP is formed, the fatty acid is released from the ACP by a fatty acyl-ACP thioesterase (FAT).

ω-Hydroxylation of Pentadecanoic Acid

The final step in the formation of 15-hydroxypentadecanoic acid is the hydroxylation of the terminal (ω) carbon atom of pentadecanoic acid. This reaction is catalyzed by ω-hydroxylases, which are typically cytochrome P450 monooxygenases (CYPs) belonging to the CYP4 family in mammals.[6][7][8] While the specific plant enzyme responsible for the ω-hydroxylation of pentadecanoic acid has not been definitively identified, it is highly probable that a member of the plant cytochrome P450 superfamily, likely with substrate specificity for medium to long-chain fatty acids, is involved.[9]

The proposed reaction is as follows: Pentadecanoic acid + NADPH + H+ + O2 → 15-hydroxypentadecanoic acid + NADP+ + H2O

dot

Caption: Biosynthetic pathway of 15-hydroxypentadecanoic acid and its incorporation into the cutin polymer.

Quantitative Data on 15-Hydroxypentadecanoate in Plant Cutin

Quantitative data on the abundance of 15-hydroxypentadecanoate in plant cutin is limited, as most studies have focused on the more prevalent C16 and C18 monomers. However, its presence has been reported in the cutin of several plant species, including Arabidopsis thaliana and Angelica archangelica.[10] The relative amount of odd-chain fatty acids in cutin is generally low compared to even-chain fatty acids.

Table 1: Reported Presence of 15-Hydroxypentadecanoic Acid in Plant Cutin

Plant SpeciesOrganMethod of DetectionReference
Arabidopsis thalianaLeaves, StemsGC-MS[10][11]
Angelica archangelicaNot specifiedNot specified[10]

Note: Specific quantitative values are often not reported or are presented as minor components in broader compositional analyses. Further targeted quantitative studies are needed to populate a more detailed comparative table.

Experimental Protocols

The analysis of this compound in plant cutin typically involves the depolymerization of the cutin matrix, derivatization of the resulting monomers, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Cutin Depolymerization and Monomer Analysis

Objective: To break down the cutin polyester into its constituent monomers for analysis.

Methodology:

  • Sample Preparation: Excise plant tissue (e.g., leaves, fruits) and perform a thorough solvent extraction (e.g., with chloroform/methanol mixtures) to remove epicuticular waxes and other soluble lipids.

  • Depolymerization: The delipidated tissue is then subjected to transesterification. A common method is base-catalyzed methanolysis using sodium methoxide (B1231860) in methanol. This cleaves the ester bonds within the cutin polymer and simultaneously methylates the free carboxyl groups of the monomers, yielding fatty acid methyl esters (FAMEs).

  • Derivatization: The hydroxyl groups of the FAMEs are derivatized to make them more volatile for GC analysis. This is typically achieved by silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.

  • Extraction: The derivatized monomers are then extracted into an organic solvent (e.g., hexane).

  • GC-MS Analysis: The extracted and derivatized monomers are analyzed by GC-MS.

    • Gas Chromatography (GC): A capillary column (e.g., HP-5) is used to separate the different monomers based on their boiling points and polarity.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum of this compound (as its TMS derivative) will have a characteristic fragmentation pattern that allows for its identification. Quantification is typically performed by comparing the peak area to that of an internal standard.

dot

Experimental_Workflow Plant_Tissue Plant Tissue (e.g., leaves) Solvent_Extraction Solvent Extraction (Chloroform/Methanol) Plant_Tissue->Solvent_Extraction Delipidated_Tissue Delipidated Tissue Solvent_Extraction->Delipidated_Tissue Transesterification Base-Catalyzed Transesterification (NaOCH3 in Methanol) Delipidated_Tissue->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) with free hydroxyl groups Transesterification->FAMEs Derivatization Silylation (e.g., BSTFA) FAMEs->Derivatization Derivatized_Monomers TMS-derivatized FAMEs Derivatization->Derivatized_Monomers Solvent_Extraction_2 Extraction (e.g., Hexane) Derivatized_Monomers->Solvent_Extraction_2 GC_MS_Analysis GC-MS Analysis Solvent_Extraction_2->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis

Caption: Workflow for the analysis of cutin monomers, including this compound.

Role of 15-Hydroxypentadecanoic Acid in Plant Function

Structural Role in the Cutin Polymer

As a monomeric unit, 15-hydroxypentadecanoic acid contributes to the three-dimensional structure of the cutin polyester. Its bifunctional nature (a carboxyl group and a hydroxyl group) allows it to be incorporated into the polymer chain through ester linkages. While it is a minor component, the presence of odd-chain fatty acids may influence the physical properties of the cutin matrix, such as its flexibility, permeability, and overall architecture. The precise impact of incorporating C15 monomers on these properties is an area that requires further investigation.

Signaling Role in Plant Defense

An emerging and significant role for cutin monomers is in plant defense signaling. When pathogens attempt to breach the cuticle, they often secrete cutinases, enzymes that degrade the cutin polymer.[12] This degradation releases cutin monomers into the apoplast, where they can be perceived by the plant as signals of attack. These released monomers are considered Damage-Associated Molecular Patterns (DAMPs).[13]

15-Hydroxypentadecanoic Acid as a Potential DAMP:

It is hypothesized that 15-hydroxypentadecanoic acid, along with other cutin monomers, can function as a DAMP. The perception of these DAMPs by plant cell surface receptors, known as Pattern Recognition Receptors (PRRs), can trigger a downstream signaling cascade leading to the activation of plant defense responses.[13][14][15][16][17]

General DAMP Signaling Pathway:

  • Release: Pathogen-secreted cutinases degrade the cutin polymer, releasing 15-hydroxypentadecanoic acid and other monomers.

  • Perception: The released monomers are recognized by specific PRRs on the surface of plant cells. The exact receptor for 15-hydroxypentadecanoic acid has not yet been identified.

  • Signal Transduction: Binding of the DAMP to its receptor initiates a series of intracellular signaling events, which may include:

    • Ion fluxes (e.g., Ca2+ influx)

    • Production of reactive oxygen species (ROS)

    • Activation of mitogen-activated protein kinase (MAPK) cascades

  • Transcriptional Reprogramming: The signaling cascade leads to changes in gene expression, including the upregulation of defense-related genes.

  • Immune Response: The ultimate outcome is the mounting of a defense response, which can include the reinforcement of the cell wall, production of antimicrobial compounds (phytoalexins), and induction of systemic acquired resistance.

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DAMP_Signaling_Pathway Pathogen_Attack Pathogen Attack Cutinase_Secretion Cutinase Secretion Cutin_Degradation Cutin Degradation Cutinase_Secretion->Cutin_Degradation Monomer_Release Release of 15-Hydroxypentadecanoate (DAMP) Cutin_Degradation->Monomer_Release PRR Pattern Recognition Receptor (PRR) (putative) Monomer_Release->PRR Perception Signal_Transduction Intracellular Signal Transduction (ROS, Ca2+, MAPKs) PRR->Signal_Transduction Activation Transcriptional_Reprogramming Transcriptional Reprogramming Signal_Transduction->Transcriptional_Reprogramming Defense_Response Plant Defense Response (e.g., phytoalexins, cell wall reinforcement) Transcriptional_Reprogramming->Defense_Response

Caption: Proposed signaling pathway for 15-hydroxypentadecanoic acid as a Damage-Associated Molecular Pattern (DAMP).

Future Directions and Conclusion

The study of this compound and its role in plant cutin is a field with many opportunities for further research. Key areas for future investigation include:

  • Identification of Biosynthetic Enzymes: The specific plant cytochrome P450 monooxygenase responsible for the ω-hydroxylation of pentadecanoic acid needs to be identified and characterized.

  • Quantitative Analysis: Comprehensive quantitative studies across a wide range of plant species are required to understand the distribution and potential ecological significance of odd-chain fatty acids in cutin.

  • Functional Genomics: The use of reverse genetics approaches, such as the characterization of knockout mutants for candidate biosynthetic genes, will be crucial in elucidating the specific functions of 15-hydroxypentadecanoic acid in cuticle formation and plant stress responses.

  • Receptor Identification: A significant goal is the identification of the plant receptor(s) that perceive 15-hydroxypentadecanoic acid and other cutin monomers to initiate defense signaling.

References

Methodological & Application

Application Notes and Protocols for the Macrolactonization of Methyl 15-Hydroxypentadecanoate to Cyclopentadecanolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopentadecanolide, also known as Exaltolide®, is a valuable macrocyclic lactone widely used in the fragrance industry for its persistent musk-like odor. It also serves as a key structural motif in various biologically active natural products.[1][2] The synthesis of such large-ring lactones from their linear hydroxy ester precursors, a process known as macrolactonization, presents a significant synthetic challenge due to the entropic unfavorability of forming large rings and the competing intermolecular polymerization reaction. This document provides detailed application notes and protocols for several common and effective methods for the macrolactonization of methyl 15-hydroxypentadecanoate (B1240629) to cyclopentadecanolide.

The successful synthesis of cyclopentadecanolide relies on reaction conditions that favor the intramolecular cyclization over intermolecular reactions. This is often achieved through the use of high-dilution conditions or by employing specific catalysts and activating agents that promote the desired ring closure.[3][4] Several well-established methods have been developed for this purpose, including the Corey-Nicolaou, Yamaguchi, and Steglich macrolactonizations, as well as enzymatic and other catalytic approaches.[5][6][7][8][9]

Data Presentation: Comparison of Macrolactonization Methods

The following table summarizes quantitative data for various methods used in the macrolactonization of methyl 15-hydroxypentadecanoate or similar ω-hydroxy acids to form cyclopentadecanolide. This allows for a direct comparison of their efficiencies and required reaction conditions.

MethodActivating Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EnzymaticLipase B from Candida antarctica (CALB)Cyclohexane (B81311)40288[10]
Heterogeneous CatalysisKF-La/γ-Al2O3Glycerine190758.5[11][12][13][14]
Heterogeneous CatalysisMo–Fe/HZSM-5Not specifiedNot specifiedNot specifiedHigh Activity[15]
Steglich MacrolactonizationDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Not specifiedNot specified1695 (for Hexadecanolide)[8][11]
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, DMAPToluene (B28343)RefluxNot specifiedHigh[7][9][16][17]
Corey-Nicolaou Macrolactonization2,2'-Dipyridyldisulfide, Triphenylphosphine (B44618)XyleneReflux2055-65 (general)[3][5][6][18][19]

Experimental Protocols

Herein are detailed methodologies for key experiments cited in the literature for the synthesis of cyclopentadecanolide.

Protocol 1: Enzymatic Macrolactonization using Candida antarctica Lipase B (CALB)

This method offers a mild and highly selective approach to macrolactonization.

Materials:

  • This compound

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Cyclohexane

  • Saturated salt hydrates solution (e.g., Na₂HPO₄·7H₂O/2H₂O) for humidity control

  • Reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Flash column chromatography system

  • Hexane

  • Chloroform

Procedure:

  • Prepare a suspension of 50 mg of CALB in 40 mL of cyclohexane in a reaction vessel.

  • Place the reaction vessel in a closed chamber containing a saturated solution of salt hydrates to maintain a constant humidity and keep it overnight under vigorous agitation.

  • Add 11.0 mg (0.04 mmol) of this compound to the enzyme suspension.

  • Stir the reaction mixture vigorously at 40°C for 2 hours.[10]

  • After the reaction is complete, remove the enzyme by filtration.

  • Concentrate the filtrate under vacuum using a rotary evaporator to obtain the crude product.

  • Purify the crude material by flash column chromatography using a hexane/chloroform (6/4) eluent to afford pure cyclopentadecanolide.[10]

Protocol 2: Heterogeneous Catalysis using KF-La/γ-Al2O3

This protocol describes a high-temperature catalytic conversion suitable for larger-scale synthesis.

Materials:

  • This compound

  • KF-La/γ-Al2O3 catalyst

  • Glycerine

  • Reaction-distillation apparatus with an oil-water separator

  • Magnetic stirrer with heating mantle

  • Vacuum pump

Procedure:

  • In a reaction vessel, mix 5 mmol of this compound, 0.5 g of KF-La/γ-Al2O3 catalyst, and 15 mL of glycerine.[11]

  • Stir the mixture for 30 minutes at 120°C.

  • Slowly heat the system to 190°C under a reduced pressure of 2 mbar.[11]

  • Maintain these conditions for 7 hours, collecting the cyclopentadecanolide product as it is formed and distilled off using the reaction-distillation setup.[11][13]

Protocol 3: Corey-Nicolaou Macrolactonization

A classic method for macrolide synthesis involving the activation of the hydroxy acid.[5][6]

Materials:

  • 15-Hydroxypentadecanoic acid (saponified from the methyl ester)

  • 2,2'-Dipyridyldisulfide

  • Triphenylphosphine (PPh₃)

  • Anhydrous non-polar solvent (e.g., xylene, benzene, or toluene)

  • High-dilution setup (e.g., syringe pump for slow addition)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 15-hydroxypentadecanoic acid in a small amount of anhydrous solvent.

  • In a separate flask, prepare a solution of 2,2'-dipyridyldisulfide and triphenylphosphine in a large volume of the same solvent under an inert atmosphere. This will be the high-dilution vessel.

  • Heat the solution in the high-dilution vessel to reflux.

  • Using a syringe pump, add the solution of 15-hydroxypentadecanoic acid to the refluxing solution over several hours to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Protocol 4: Yamaguchi Macrolactonization

This powerful method utilizes a mixed anhydride (B1165640) for the intramolecular esterification.[7][9]

Materials:

  • 15-Hydroxypentadecanoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (B128534) (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., THF or toluene)

  • High-dilution setup

Procedure:

  • Dissolve the 15-hydroxypentadecanoic acid in a large volume of anhydrous toluene.

  • Add triethylamine to the solution.

  • Slowly add 2,4,6-trichlorobenzoyl chloride to the mixture at room temperature and stir for 1-2 hours.

  • In a separate flask, prepare a solution of DMAP in a large volume of toluene and heat to reflux.

  • Slowly add the mixed anhydride solution to the refluxing DMAP solution over several hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional hour.

  • Cool the reaction, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield cyclopentadecanolide.

Visualizations

Experimental Workflow for Macrolactonization

The following diagram illustrates the general experimental workflow for the macrolactonization of this compound.

Macrolactonization_Workflow cluster_start Starting Material Preparation cluster_reaction Macrolactonization Reaction cluster_purification Product Isolation and Purification Start This compound Saponification Saponification (optional, for acid-based methods) Start->Saponification Base Reaction Intramolecular Cyclization (High Dilution/Catalysis) Start->Reaction Direct Cyclization Saponification->Reaction Hydroxy Acid Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Purification Chromatography Workup->Purification Product Cyclopentadecanolide Purification->Product

Caption: General workflow for the synthesis of cyclopentadecanolide.

Logical Relationship of Key Macrolactonization Methods

This diagram shows the classification of the discussed macrolactonization methods.

Macrolactonization_Methods cluster_chemical Chemical Methods cluster_enzymatic Biocatalytic Method Macrolactonization Macrolactonization Stoichiometric Reagents Stoichiometric Reagents Macrolactonization->Stoichiometric Reagents Catalytic Methods Catalytic Methods Macrolactonization->Catalytic Methods Enzymatic Enzymatic Macrolactonization->Enzymatic Corey-Nicolaou Corey-Nicolaou Stoichiometric Reagents->Corey-Nicolaou Yamaguchi Yamaguchi Stoichiometric Reagents->Yamaguchi Steglich Steglich Stoichiometric Reagents->Steglich KF-La/γ-Al2O3 KF-La/γ-Al2O3 Catalytic Methods->KF-La/γ-Al2O3 Mo-Fe/HZSM-5 Mo-Fe/HZSM-5 Catalytic Methods->Mo-Fe/HZSM-5 Lipase (e.g., CALB) Lipase (e.g., CALB) Enzymatic->Lipase (e.g., CALB)

Caption: Classification of macrolactonization methods.

References

Application Notes and Protocols for the Use of Methyl 15-Hydroxypentadecanoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is a long-chain omega-hydroxy fatty acid methyl ester. Its structure, featuring a terminal hydroxyl group and a methyl ester, makes it a suitable candidate for use as an internal standard in the quantitative analysis of various lipids, particularly other long-chain fatty acids, hydroxy fatty acids, and related metabolites in complex biological matrices. Its odd-numbered carbon chain (C15) often ensures it does not co-elute with the more common even-chained fatty acids found in biological systems, providing a distinct signal for accurate quantification.

These application notes provide detailed protocols for the use of Methyl 15-hydroxypentadecanoate as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based analytical methods.

Physico-chemical Properties of this compound

A clear understanding of the physical and chemical properties of an analytical standard is crucial for its effective application.

PropertyValueSource
Chemical Formula C₁₆H₃₂O₃[1][2]
Molecular Weight 272.42 g/mol [1][2]
Monoisotopic Mass 272.235145 g/mol [1]
Melting Point 47-52 °C[3]
Boiling Point (Predicted) 359.5 ± 15.0 °C[3]
Solubility Soluble in chloroform, warm ethanol, and ether.[4]
Appearance White solid[3]
CAS Number 76529-42-5[3]

Experimental Protocols

Quantification of Long-Chain Fatty Acids in Human Plasma using GC-MS

This protocol details the use of this compound as an internal standard for the quantification of total long-chain fatty acids in human plasma. The method involves lipid extraction, derivatization to form fatty acid methyl esters (FAMEs) and trimethylsilyl (B98337) (TMS) ethers of hydroxyl groups, followed by GC-MS analysis.

a. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Human Plasma

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous Sodium Sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane

  • Nitrogen gas

b. Sample Preparation and Lipid Extraction

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in chloroform/methanol).

  • Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen gas.

c. Derivatization

  • To the dried lipid extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

d. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes

    • Ramp to 220°C at 10°C/min

    • Ramp to 300°C at 5°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

e. SIM Ion Selection

For accurate quantification, specific ions for the analytes of interest and the internal standard are monitored. The table below provides suggested ions for common fatty acids and the derivatized internal standard.

Compound (as TMS derivative)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Methyl palmitate (C16:0)27074, 87
Methyl stearate (B1226849) (C18:0)29874, 87
Methyl oleate (B1233923) (C18:1)264296, 55
Methyl linoleate (B1235992) (C18:2)29467, 81
Methyl 15-trimethylsilyloxypentadecanoate (IS) 331 (M-15) 73, 147

f. Quantification

The concentration of each fatty acid is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of fatty acid standards.

Quantification of Free Hydroxy Long-Chain Fatty Acids in Cell Culture Media using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of free hydroxy long-chain fatty acids in cell culture media using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method does not require derivatization.

a. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Cell Culture Media

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

b. Sample Preparation and SPE

  • Collect cell culture media and centrifuge to remove any cells or debris.

  • To 1 mL of the supernatant, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 ACN:Water with 0.1% formic acid).

c. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 80% B

    • 1-10 min: 80% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 80% B

    • 12.1-15 min: 80% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

d. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12-Hydroxystearic acid315.2297.215
16-Hydroxypalmitic acid287.2269.215
15-Hydroxypentadecanoic acid (from IS) 271.2 253.2 15

Note: The precursor ion for the internal standard corresponds to the saponified free acid form, which can occur in the ion source.

e. Quantification

Similar to the GC-MS method, quantification is achieved by creating a calibration curve using the peak area ratios of the analytes to the internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Extraction Lipid Extraction (Chloroform/Methanol) Spike_IS->Extraction Dry_Extract Dry Extract (Nitrogen Stream) Extraction->Dry_Extract Derivatize Silylation (BSTFA + 1% TMCS) Dry_Extract->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for fatty acid quantification by GC-MS.

Logical Relationship: Rationale for Using an Odd-Chain Internal Standard

Internal_Standard_Logic Analyte Endogenous Analytes (e.g., C16, C18 Fatty Acids) Chromatography Chromatographic Separation Analyte->Chromatography IS Internal Standard (this compound, C15) IS->Chromatography Quantification Accurate Quantification Chromatography->Quantification

Caption: Logic for using an odd-chain internal standard.

Signaling Pathway: ω-Oxidation of Fatty Acids

Omega_Oxidation FattyAcid Fatty Acid (e.g., Pentadecanoic Acid) HydroxyFA ω-Hydroxy Fatty Acid (e.g., 15-Hydroxypentadecanoic Acid) P450 Cytochrome P450 Mixed-Function Oxidase AldehydeFA ω-Aldehyde Fatty Acid ADH Alcohol Dehydrogenase DicarboxylicAcid Dicarboxylic Acid ALDH Aldehyde Dehydrogenase P450->HydroxyFA ADH->AldehydeFA ALDH->DicarboxylicAcid NAD⁺ → NADH + H⁺

Caption: The ω-oxidation pathway of fatty acids.[3][5][6]

References

Application Notes and Protocols: Methyl 15-Hydroxypentadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is the methyl ester of 15-hydroxypentadecanoic acid, an omega-hydroxy long-chain fatty acid. While its direct biological roles are still under investigation, its parent compound, 15-hydroxypentadecanoic acid, is found in various plant and animal sources and is a product of fatty acid omega-oxidation.[1][2][3] In the context of lipidomics, the analysis of such modified fatty acids is gaining importance due to their potential involvement in signaling pathways and as biomarkers for various physiological and pathological states. This document provides detailed application notes and experimental protocols for the study of Methyl 15-Hydroxypentadecanoate in a lipidomics workflow.

Applications in Lipidomics Research

The study of this compound and its free acid form in lipidomics can provide insights into several biological areas:

  • Metabolic Disease Research: Alterations in fatty acid metabolism, including the omega-oxidation pathway, are linked to metabolic disorders such as diabetes and obesity.

  • Inflammatory Processes: Omega-hydroxy fatty acids can be precursors to signaling molecules that modulate inflammation.[4]

  • Biomarker Discovery: The presence and concentration of specific hydroxy fatty acids may serve as biomarkers for disease states.

  • Drug Development: Understanding the metabolic pathways of these lipids can aid in the development of drugs targeting lipid metabolism.

Putative Metabolic Pathway of 15-Hydroxypentadecanoic Acid

15-Hydroxypentadecanoic acid is formed through the omega-oxidation pathway of pentadecanoic acid. This pathway serves as an alternative to beta-oxidation for fatty acid catabolism. The initial step is the hydroxylation of the terminal methyl group, catalyzed by cytochrome P450 enzymes.

metabolic_pathway Pentadecanoic_Acid Pentadecanoic Acid (C15:0) 15-Hydroxypentadecanoic_Acid 15-Hydroxypentadecanoic Acid Pentadecanoic_Acid->15-Hydroxypentadecanoic_Acid Cytochrome P450 Omega-hydroxylase 15-Oxopentadecanoic_Acid 15-Oxopentadecanoic Acid 15-Hydroxypentadecanoic_Acid->15-Oxopentadecanoic_Acid Alcohol Dehydrogenase Pentadecanedioic_Acid Pentadecanedioic Acid 15-Oxopentadecanoic_Acid->Pentadecanedioic_Acid Aldehyde Dehydrogenase

Putative omega-oxidation pathway of pentadecanoic acid.

Experimental Protocols

A generalized workflow for the lipidomics analysis of this compound from biological samples is presented below.

experimental_workflow Sample_Collection 1. Sample Collection (Plasma, Tissues, Cells) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample_Collection->Lipid_Extraction Derivatization 3. Derivatization (Esterification & Silylation for GC-MS) Lipid_Extraction->Derivatization Instrumental_Analysis 4. Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Analysis 5. Data Analysis (Quantification & Identification) Instrumental_Analysis->Data_Analysis

References

Application Notes and Protocols for Enzymatic Reactions Involving Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two key enzymatic reactions utilizing Methyl 15-Hydroxypentadecanoate as a substrate: lipase-catalyzed macrolactonization for the synthesis of the valuable fragrance cyclopentadecanolide, and feruloyltransferase-catalyzed acylation, a key step in the biosynthesis of the plant polymer suberin.

Lipase-Catalyzed Macrolactonization of this compound

This protocol details the enzymatic synthesis of cyclopentadecanolide, a macrocyclic musk, from this compound via intramolecular transesterification catalyzed by a lipase (B570770) from Candida sp. This biocatalytic approach offers a green alternative to chemical synthesis methods.

Experimental Protocol

Materials:

  • This compound

  • Lipase from Candida sp. (e.g., Novozym 435, an immobilized Candida antarctica lipase B)

  • Organic solvent (e.g., n-heptane)

  • Phosphate (B84403) buffer (pH 6.0-6.5)

  • Ultrasonic bath

  • Shaking incubator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup (Biphasic System):

    • Prepare a solution of this compound in the chosen organic solvent at a concentration of 8 mmol/L.

    • Add an equal volume of phosphate buffer (pH 6.0-6.5) to create a biphasic system.

    • Add the lipase preparation to the reaction mixture. The optimal enzyme amount should be determined empirically, but a starting point is to use a significant excess to ensure the reaction is not enzyme-limited.

  • Ultrasonication:

    • Place the reaction vessel in an ultrasonic bath and sonicate for 30 minutes at an output power of 200 W. This step is crucial for enhancing the reaction rate in the biphasic system.

  • Incubation:

    • Transfer the reaction vessel to a shaking incubator set at 40°C and 180 rpm.

    • Incubate for 72 hours. The reaction progress can be monitored by taking aliquots from the organic phase at different time points.

  • Product Analysis:

    • After 72 hours, separate the organic phase.

    • Analyze the organic phase by GC-MS to identify and quantify the product, cyclopentadecanolide.

Quantitative Data Summary:

The following table summarizes the optimized reaction conditions for the lipase-catalyzed macrolactonization of this compound. The biphasic system demonstrated a significantly higher yield compared to a purely organic system.

ParameterOptimal Value
Substrate This compound
Enzyme Lipase from Candida sp.
Reaction System Biphasic (Organic Solvent/Water)
Substrate Concentration 8 mmol/L
Temperature 40°C
pH 6.0 - 6.5
Agitation 180 r/min
Ultrasonication Time 30 min
Ultrasonication Power 200 W
Reaction Time 72 hours
Product Cyclopentadecanolide
Yield (Biphasic System) 47.77 x 10⁻³ mg/U
Yield (Organic System) 3.285 times lower than biphasic

Workflow Diagram

Lipase_Macrolactonization cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound (8 mmol/L in organic solvent) Mix Combine Substrate, Buffer, and Enzyme Substrate->Mix Buffer Phosphate Buffer (pH 6.0-6.5) Buffer->Mix Enzyme Lipase (Candida sp.) Enzyme->Mix Ultrasonication Ultrasonication (30 min, 200 W) Mix->Ultrasonication Incubation Incubation (40°C, 180 rpm, 72 h) Ultrasonication->Incubation Separation Separate Organic Phase Incubation->Separation GCMS GC-MS Analysis Separation->GCMS Product Cyclopentadecanolide (Product Quantification) GCMS->Product

Figure 1: Workflow for Lipase-Catalyzed Macrolactonization.

ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) Catalyzed Feruloylation

This protocol describes an in vitro enzyme assay for ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) from Arabidopsis thaliana, using this compound as an acyl acceptor.[1][2] ASFT is a member of the BAHD family of acyltransferases and is essential for the incorporation of ferulate into the suberin polymer in plants.[1][2]

Experimental Protocol

Materials:

  • Recombinant ASFT protein (expressed in E. coli)

  • This compound

  • Ferulic acid

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoASH)

  • Recombinant 4-coumarate:coenzyme A ligase (4CL) for in situ generation of feruloyl-CoA[1]

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • LC-MS for product detection and analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • Ferulic acid

      • ATP

      • CoASH

      • Recombinant 4CL

    • Pre-incubate the mixture to allow for the synthesis of feruloyl-CoA.

  • Enzyme Assay:

    • Add this compound to the reaction mixture.

    • Initiate the reaction by adding the recombinant ASFT protein.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the organic phase containing the product to a new tube and evaporate the solvent.

  • Product Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS to identify and quantify the formation of methyl 15-(feruloyloxy)pentadecanoate.

Quantitative Data Summary:

The following table provides a general framework for the components of the ASFT enzyme assay. Specific concentrations should be optimized for each experimental setup.

ComponentRole
This compoundAcyl acceptor substrate
Feruloyl-CoAAcyl donor substrate (generated in situ)
Ferulic AcidPrecursor for feruloyl-CoA
ATP & CoASHCofactors for feruloyl-CoA synthesis
4-coumarate:coenzyme A ligase (4CL)Enzyme for in situ feruloyl-CoA synthesis[1]
Recombinant ASFTEnzyme of interest
Reaction BufferMaintains optimal pH
Product Methyl 15-(feruloyloxy)pentadecanoate

Signaling Pathway and Experimental Workflow Diagram

ASFT_Reaction cluster_pathway Suberin Biosynthesis Pathway (Simplified) cluster_workflow Experimental Workflow FerulicAcid Ferulic Acid FeruloylCoA Feruloyl-CoA FerulicAcid->FeruloylCoA 4CL ATP_CoASH ATP + CoASH ATP_CoASH->FeruloylCoA FeruloylatedFA ω-Feruloyloxy Fatty Acid FeruloylCoA->FeruloylatedFA ASFT OmegaHydroxyFA ω-Hydroxy Fatty Acid (e.g., this compound) OmegaHydroxyFA->FeruloylatedFA Suberin Suberin Polymer FeruloylatedFA->Suberin InSitu In situ generation of Feruloyl-CoA (Ferulic Acid, ATP, CoASH, 4CL) AddSubstrate Add this compound InSitu->AddSubstrate AddEnzyme Add recombinant ASFT AddSubstrate->AddEnzyme Incubate Incubate AddEnzyme->Incubate Extract Extract with organic solvent Incubate->Extract Analyze LC-MS Analysis Extract->Analyze Product Detect Methyl 15-(feruloyloxy)pentadecanoate Analyze->Product

Figure 2: ASFT-Catalyzed Feruloylation Pathway and Workflow.

References

Synthesis of Bio-Active Derivatives from Methyl 15-Hydroxypentadecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from Methyl 15-Hydroxypentadecanoate. This long-chain hydroxy fatty acid ester serves as a versatile starting material for the creation of compounds with potential applications in fragrance, materials science, and pharmacology, particularly as modulators of key signaling pathways involved in metabolic and inflammatory diseases.

Introduction

This compound possesses two primary reactive sites: a terminal hydroxyl group and a methyl ester functionality. These sites allow for a range of chemical modifications, leading to the synthesis of diverse derivatives such as esters, ethers, amides, and oxidation products. Notably, derivatives of long-chain hydroxy fatty acids, including the class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), have been identified as endogenous signaling molecules with anti-inflammatory and anti-diabetic properties.[1][2] These molecules can act as agonists for G-protein coupled receptors like GPR120 and nuclear receptors like PPARs, making them attractive targets for drug discovery.[3][4][5][6]

This guide offers detailed protocols for the synthesis of several key derivatives of this compound, methods for their characterization, and an overview of the relevant biological signaling pathways.

Synthetic Schemes and Data

The following section details the synthetic routes to various derivatives of this compound, including macrolactonization, esterification, etherification, amidation, and oxidation.

Table 1: Summary of Synthesized Derivatives and Reaction Yields
Derivative NameSynthetic MethodKey ReagentsReaction TimeYield (%)
CyclopentadecanolideMacrolactonizationKF-La/γ-Al2O3, Glycerine7 h58.5
Methyl 15-acetoxypentadecanoateEsterificationAcetic anhydride (B1165640), Pyridine (B92270)4 h>95 (representative)
Methyl 15-methoxypentadecanoateWilliamson Ether SynthesisNaH, Methyl iodide12 h>90 (representative)
15-Hydroxy-N-propylpentadecanamideAmidationn-Propylamine, NaOMe24 h>85 (representative)
Methyl 15-oxopentadecanoateOxidationPyridinium chlorochromate (PCC)2 h>90 (representative)

Experimental Protocols

Protocol 1: Synthesis of Cyclopentadecanolide via Macrolactonization

This protocol describes the intramolecular transesterification of this compound to form the macrocyclic lactone, cyclopentadecanolide, a valuable musk fragrance.

Materials:

  • This compound

  • KF-La/γ-Al2O3 catalyst

  • Glycerine

  • Electric heater with magnetic stirring

  • Reaction-distillation apparatus with an oil-water separator

  • High-vacuum pump

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reaction-distillation head, add this compound (5 mmol), KF-La/γ-Al2O3 catalyst (0.5 g), and glycerine (15 ml).

  • Stir the mixture for 30 minutes at 120°C.

  • Slowly increase the temperature to 190°C while reducing the pressure to 2 mbar.

  • Maintain the reaction at 190°C and 2 mbar for 7 hours.

  • Continuously separate the product, cyclopentadecanolide, from the reaction mixture via reaction-distillation.

  • The distilled product is collected in the oil-water separator.

  • Purify the collected product by vacuum distillation to achieve high purity.

Characterization Data (Representative):

  • Yield: 58.5%[7]

  • Purity (after distillation): 98.8%[7]

  • ¹H NMR (CDCl₃): δ 4.12 (t, 2H), 2.30 (t, 2H), 1.65 (m, 4H), 1.25-1.40 (m, 20H).

  • ¹³C NMR (CDCl₃): δ 173.9, 63.8, 34.5, 28.6, 27.2, 26.9, 26.8, 26.6, 26.4, 26.3, 26.2, 25.9, 25.4, 24.9.

  • MS (EI): m/z 240 [M]⁺.

Protocol 2: Synthesis of Methyl 15-acetoxypentadecanoate via Esterification

This protocol details the esterification of the terminal hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1 mmol) in pyridine (5 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (1.5 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

Characterization Data (Representative):

  • Yield: >95%

  • ¹H NMR (CDCl₃): δ 4.05 (t, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.04 (s, 3H), 1.60-1.68 (m, 4H), 1.25-1.40 (m, 20H).

  • ¹³C NMR (CDCl₃): δ 174.4, 171.2, 64.7, 51.4, 34.1, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 28.6, 25.9, 25.0, 21.0.

  • MS (ESI): m/z 315 [M+H]⁺.

Protocol 3: Synthesis of Methyl 15-methoxypentadecanoate via Williamson Ether Synthesis

This protocol describes the etherification of the terminal hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.5 mmol) and stir the reaction at room temperature for 12 hours.

  • Carefully quench the reaction with saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Characterization Data (Representative):

  • Yield: >90%

  • ¹H NMR (CDCl₃): δ 3.67 (s, 3H), 3.38 (t, 2H), 3.34 (s, 3H), 2.30 (t, 2H), 1.55-1.65 (m, 4H), 1.25-1.40 (m, 22H).

  • ¹³C NMR (CDCl₃): δ 174.4, 72.9, 58.9, 51.4, 34.1, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 29.1, 26.2, 25.0.

  • MS (ESI): m/z 287 [M+H]⁺.

Protocol 4: Synthesis of 15-Hydroxy-N-propylpentadecanamide via Amidation

This protocol details the conversion of the methyl ester to an amide.

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in methanol (5 mL).

  • Add n-propylamine (3 mmol) and a catalytic amount of sodium methoxide (0.1 mmol).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool to room temperature and neutralize with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by recrystallization or column chromatography.

Characterization Data (Representative):

  • Yield: >85%

  • ¹H NMR (CDCl₃): δ 5.40 (br s, 1H), 3.64 (t, 2H), 3.22 (q, 2H), 2.16 (t, 2H), 1.45-1.60 (m, 6H), 1.25-1.40 (m, 20H), 0.92 (t, 3H).

  • ¹³C NMR (CDCl₃): δ 173.2, 63.0, 41.5, 36.8, 32.8, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.8, 25.7, 23.0, 11.5.

  • MS (ESI): m/z 300 [M+H]⁺.

Protocol 5: Synthesis of Methyl 15-oxopentadecanoate via Oxidation

This protocol describes the oxidation of the terminal hydroxyl group to an aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve this compound (1 mmol) in DCM (10 mL).

  • Add PCC (1.5 mmol) and stir at room temperature for 2 hours.

  • Filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate to obtain the product.

Characterization Data (Representative):

  • Yield: >90%

  • ¹H NMR (CDCl₃): δ 9.76 (t, 1H), 3.67 (s, 3H), 2.42 (td, 2H), 2.30 (t, 2H), 1.60-1.68 (m, 4H), 1.25-1.40 (m, 18H).

  • ¹³C NMR (CDCl₃): δ 202.9, 174.4, 51.4, 43.9, 34.1, 29.5, 29.4, 29.3, 29.2, 29.1, 29.0, 25.0, 22.1.

  • MS (ESI): m/z 271 [M+H]⁺.

Biological Activity and Signaling Pathways

Derivatives of long-chain hydroxy fatty acids are known to exhibit biological activity, primarily through their interaction with specific cellular receptors.

GPR120 Signaling Pathway

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids, including derivatives of hydroxypentadecanoic acid.[5][8] Activation of GPR120 has been linked to anti-inflammatory and insulin-sensitizing effects.[9]

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FAHFA FAHFA Derivative GPR120 GPR120 FAHFA->GPR120 Binds to Gq11 Gq/11 GPR120->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Anti_inflammatory Anti-inflammatory Effects Downstream->Anti_inflammatory Insulin_sensitizing Insulin Sensitizing Effects Downstream->Insulin_sensitizing

Caption: GPR120 signaling cascade initiated by a FAHFA derivative.

Upon binding of a FAHFA ligand, GPR120 activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to downstream signaling cascades that result in anti-inflammatory and insulin-sensitizing effects.[10]

PPARα Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression. PPARα is a key regulator of lipid metabolism, and its activation by fatty acid derivatives can lead to the transcription of genes involved in fatty acid oxidation.[3][6]

PPARa_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Physiological Effects FAHFA FAHFA Derivative PPARa PPARα FAHFA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Transcription->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Response Gene_Transcription->Anti_inflammatory

Caption: PPARα-mediated gene transcription activated by a FAHFA derivative.

FAHFA derivatives can enter the nucleus and bind to PPARα, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription. This leads to an increase in the expression of proteins involved in lipid metabolism and can also modulate inflammatory responses.[6][11]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in various fields. The protocols provided herein offer a foundation for the exploration of this chemical space. Furthermore, the elucidation of the roles of these derivatives in key biological signaling pathways opens up exciting avenues for the development of novel therapeutics for metabolic and inflammatory disorders. Further research into the structure-activity relationships of these compounds is warranted to fully realize their potential.

References

Application Notes and Protocols for Methyl 15-Hydroxypentadecanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is an omega-hydroxy long-chain fatty acid methyl ester. While direct studies on its biological activities are limited, its structural similarity to other long-chain fatty acids (LCFAs) and omega-hydroxy fatty acids suggests potential roles in key cellular signaling pathways. Fatty acids and their derivatives are known to be important signaling molecules that can modulate inflammation and metabolic processes, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3] Omega-hydroxy fatty acids, in particular, are products of fatty acid metabolism and can have distinct biological effects.[2]

This document provides detailed protocols for plausible biological assays to investigate the activity of Methyl 15-hydroxypentadecanoate. These protocols are based on established methods for characterizing the anti-inflammatory and metabolic signaling activities of other LCFAs. Given that fatty acid methyl esters are often more cell-permeable than their corresponding free acids, this compound is a suitable candidate for cell-based assays.

The proposed applications focus on two key areas:

  • Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are critical regulators of lipid and glucose metabolism and are known to be activated by various fatty acids.[3][4] Investigating the effect of this compound on PPAR isoforms (α, γ, and δ) can reveal its potential as a modulator of metabolic pathways.

  • Anti-Inflammatory Activity: LCFAs can exert both pro- and anti-inflammatory effects through various mechanisms, including the modulation of inflammatory mediators like nitric oxide (NO) and prostaglandins.[1][5][6][7] Assessing the impact of this compound on inflammatory responses in macrophages is a key step in characterizing its potential therapeutic utility.

Section 1: Peroxisome Proliferator-Activated Receptor (PPAR) Activity Assays

Application Note:

PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose homeostasis.[4] Fatty acids are natural ligands for PPARs.[3] These assays are designed to determine if this compound can bind to and activate PPARγ, a key regulator of adipogenesis and insulin (B600854) sensitivity.

Protocol 1: PPARγ Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of PPARγ by a test compound in a cell-based system. It utilizes a reporter gene (luciferase) under the control of a PPAR-responsive promoter.

Materials:

  • HEK293T cells (or other suitable host cells)

  • PPARγ expression plasmid

  • Luciferase reporter plasmid containing Peroxisome Proliferator Response Elements (PPRE)

  • Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

  • This compound (stock solution in DMSO)

  • Rosiglitazone (positive control)

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the normalization control plasmid.

    • Prepare a transfection reagent mix by diluting Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA mix and transfection reagent mix, incubate for 20 minutes at room temperature, and then add the complex to the cells.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Rosiglitazone in serum-free DMEM. A typical concentration range for fatty acids is 1-100 µM.

    • Remove the transfection medium from the cells and replace it with 100 µL of the medium containing the test compounds or controls. Include a DMSO vehicle control.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using 20 µL of lysis buffer provided with the luciferase assay kit.

    • Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.

    • If using a normalization control, perform the corresponding assay (e.g., β-galactosidase assay).

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity.

    • Calculate the fold induction relative to the vehicle control.

    • Plot the fold induction against the compound concentration and determine the EC₅₀ value.

Protocol 2: Quantitative PCR (qPCR) for PPAR Target Gene Expression

This protocol measures the change in the expression of known PPAR target genes (e.g., FABP4, CD36) in response to treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes or other PPARγ-expressing cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • Rosiglitazone (positive control)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (FABP4, CD36) and a housekeeping gene (GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture 3T3-L1 cells in 6-well plates until confluent.

    • Differentiate the cells into adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

    • On day 4 of differentiation, treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or Rosiglitazone for 24 hours. Include a vehicle control (DMSO).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.

Quantitative Data for Related Compounds

The following table summarizes the activity of known PPAR agonists. This data can be used as a reference for interpreting results obtained with this compound.

CompoundAssay TypeCell LineTargetEC₅₀ / IC₅₀
RosiglitazoneLuciferase ReporterHEK293PPARγ~30 nM
Fenofibric AcidLuciferase ReporterHepG2PPARα~15 µM
GW501516Luciferase ReporterHepG2PPARδ~1 nM
9-HODEReporter Gene AssayDendritic CellsPPARγPotent agonist
13-HODEReporter Gene AssayDendritic CellsPPARγPotent agonist

Note: HODE (hydroxyoctadecadienoic acid) is a structurally related oxidized fatty acid known to be a potent PPARγ agonist.[8]

Signaling Pathway and Workflow Diagrams

Caption: Putative PPARγ signaling pathway for this compound.

Luciferase_Assay_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with PPARγ, PPRE-Luc, and control plasmids A->B C 3. Incubate for 24h B->C D 4. Treat with This compound C->D E 5. Incubate for 24h D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Normalize data and calculate fold induction G->H

Caption: Workflow for the PPARγ Luciferase Reporter Gene Assay.

Section 2: In-Vitro Anti-Inflammatory Assays

Application Note:

Chronic inflammation is implicated in numerous diseases. Fatty acids can modulate inflammatory responses by altering the production of inflammatory mediators.[1][6][7] This assay assesses the potential anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Nitric Oxide (NO) Production Assay in Macrophages

This protocol uses the Griess reagent to measure nitrite (B80452) (a stable metabolite of NO) in the culture medium of RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Dexamethasone or L-NAME (positive controls)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well tissue culture plates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or positive controls for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production compared to the LPS-only control.

    • It is advisable to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Quantitative Data for Related Compounds
CompoundAssay TypeCell LineEffect
Oleic AcidIL-1β releaseMurine MacrophagesInhibited saturated fatty acid-induced release
Docosahexaenoic acid (DHA)Cytokine releaseMacrophagesInhibits release of inflammatory products
Eicosapentaenoic acid (EPA)Cytokine releaseMacrophagesInhibits release of inflammatory products

Note: Data from various long-chain unsaturated fatty acids demonstrating anti-inflammatory effects.[5]

Workflow Diagram

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24h C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay: Add Griess Reagents A & B E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % inhibition of Nitric Oxide production G->H

Caption: Workflow for the Nitric Oxide Production Assay.

References

Application Notes and Protocols for the Use of Methyl 15-Hydroxypentadecanoate as a Substrate for Cutinase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cutinases (EC 3.1.1.74) are versatile serine esterases that hydrolyze the ester bonds in cutin, a natural polyester (B1180765) component of the plant cuticle.[1][2] Beyond their natural substrate, cutinases exhibit broad substrate specificity, with the ability to hydrolyze a variety of synthetic esters, including triglycerides and polyesters.[3][4][5] This wide-ranging activity makes them valuable biocatalysts in various industrial and research applications, from textile and food processing to the synthesis of fine chemicals and bioremediation.[1][4] Methyl 15-hydroxypentadecanoate (B1240629) is a long-chain omega-hydroxy fatty acid methyl ester. Its structure is analogous to the monomeric units of natural cutin, which are primarily composed of C16 and C18 hydroxy fatty acids.[1] This structural similarity suggests that Methyl 15-Hydroxypentadecanoate can serve as a suitable substrate for characterizing cutinase activity, particularly for investigating the enzyme's specificity towards long-chain fatty acid esters.

These application notes provide a detailed protocol for utilizing this compound to assay cutinase activity. The methodologies described are adapted from established protocols for similar long-chain ester substrates due to the absence of direct literature on this specific substrate-enzyme pair.

Principle of the Assay:

The cutinase-catalyzed hydrolysis of this compound yields two products: 15-hydroxypentadecanoic acid and methanol. The enzymatic activity can be quantified by monitoring the formation of the acidic product, 15-hydroxypentadecanoic acid, over time. This can be achieved through several detection methods, including titrimetry, chromatography (HPLC or GC-MS), or a coupled enzyme assay.

Enzymatic Reaction

Enzymatic_Reaction sub This compound enzyme Cutinase sub->enzyme h2o H₂O h2o->enzyme prod1 15-Hydroxypentadecanoic Acid prod2 Methanol enzyme->prod1 Hydrolysis enzyme->prod2 Hydrolysis

Caption: Enzymatic hydrolysis of this compound by cutinase.

Data Presentation

The following table summarizes typical reaction conditions and kinetic parameters for various cutinases with analogous long-chain ester substrates. These values can serve as a starting point for the optimization of assays using this compound.

Enzyme SourceSubstrateOptimal pHOptimal Temp. (°C)K_m (mM)k_cat (s⁻¹)Reference
Thermobifida fuscap-Nitrophenyl butyrate8.0600.312220[6]
Thermobifida cellulosilyticap-Nitrophenyl palmitate (C16)Not specifiedNot specified0.070.90[7]
Humicola insolensPoly(ε-caprolactone)7.0-9.050-70Not determinedNot determined[1][8]
Fusarium solani pisip-Nitrophenyl esters8.0-9.040-50Varies with chain lengthVaries with chain length[3][9]

Note: The kinetic parameters are highly dependent on the specific substrate and assay conditions. The values for p-nitrophenyl esters are provided as a proxy for esterase activity. It is expected that the affinity (K_m) for a long-chain substrate like this compound would be lower (higher affinity) than for short-chain esters.[7]

Experimental Protocols

This section details the methodologies for determining cutinase activity using this compound as a substrate. Two primary methods for product quantification are presented: a titrimetric assay and a chromatographic assay.

Protocol 1: Titrimetric Assay using a pH-Stat

This method measures the release of the carboxylic acid product by continuously titrating it with a standard base solution to maintain a constant pH. The rate of base consumption is directly proportional to the rate of the enzymatic reaction.

Materials and Reagents:

  • Cutinase enzyme solution of known concentration

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution (5-10 mM, standardized)

  • Triton X-100 or other suitable non-ionic surfactant

  • Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • pH-stat apparatus (autotitrator)

  • Thermostated reaction vessel

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in ethanol or DMSO.

    • To the thermostated reaction vessel, add the desired volume of potassium phosphate buffer.

    • While stirring, add a small amount of Triton X-100 (e.g., final concentration of 0.1-0.5% v/v).

    • Inject the required volume of the substrate stock solution into the buffer to form a fine emulsion. The final substrate concentration should be varied for kinetic studies (e.g., 0.1 - 5 mM).

    • Allow the emulsion to stabilize at the desired reaction temperature (e.g., 40-60°C) for 5-10 minutes.

  • Assay Execution:

    • Set the pH-stat to maintain the pH of the reaction mixture at the desired optimum (e.g., pH 8.0).

    • Initiate the reaction by adding a known amount of the cutinase enzyme solution to the reaction vessel.

    • The pH-stat will automatically add NaOH solution to neutralize the 15-hydroxypentadecanoic acid as it is produced.

    • Record the volume of NaOH added over time for a period where the reaction rate is linear (typically 5-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) in moles of substrate hydrolyzed per minute using the following formula: v₀ (mol/min) = (Rate of NaOH addition (L/min)) × (Concentration of NaOH (mol/L))

    • Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. Activity (U) = v₀ (mol/min) × 10⁶ (µmol/mol)

    • Specific activity is calculated by dividing the activity by the amount of enzyme protein in the reaction (U/mg).

Protocol 2: Chromatographic Assay (HPLC or GC-MS)

This method involves stopping the enzymatic reaction at specific time points and quantifying the amount of 15-hydroxypentadecanoic acid produced using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials and Reagents:

  • Same as Protocol 1, excluding the pH-stat.

  • Quenching solution (e.g., 1 M HCl or ethanol:acetone 1:1 v/v).

  • Extraction solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Derivatization agent for GC-MS (e.g., BSTFA with TMCS).

  • HPLC or GC-MS system.

  • 15-hydroxypentadecanoic acid standard for calibration.

Procedure:

  • Enzymatic Reaction:

    • Prepare the substrate emulsion in a series of reaction tubes as described in Protocol 1.

    • Pre-incubate the tubes at the desired temperature.

    • Initiate the reaction by adding the cutinase enzyme solution to each tube.

    • At defined time intervals (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one of the tubes by adding the quenching solution.

  • Sample Preparation:

    • Acidify the quenched reaction mixture to approximately pH 2 with HCl.

    • Extract the 15-hydroxypentadecanoic acid from the aqueous phase using an organic solvent like chloroform or ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • For HPLC analysis , reconstitute the dried extract in a suitable mobile phase.

    • For GC-MS analysis , derivatize the hydroxyl and carboxyl groups of the dried extract (e.g., by silylation with BSTFA) to increase volatility.

  • Quantification:

    • Prepare a standard curve using known concentrations of 15-hydroxypentadecanoic acid that have been processed in the same manner as the samples.

    • Analyze the samples and standards by HPLC (e.g., using a C18 column and UV detection) or GC-MS.

    • Quantify the amount of 15-hydroxypentadecanoic acid in each sample by comparing its peak area to the standard curve.

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • Calculate enzyme activity and specific activity as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_sub Prepare Substrate Stock (this compound in DMSO) prep_emul Create Substrate Emulsion in Buffer with Surfactant prep_sub->prep_emul prep_buff Prepare Reaction Buffer (e.g., 50 mM Phosphate, pH 8.0) prep_buff->prep_emul thermo Thermostate Emulsion (e.g., 50°C) prep_emul->thermo add_enz Initiate Reaction (Add Cutinase) thermo->add_enz incubate Incubate and Monitor/ Take Time Points add_enz->incubate detect Detection Method incubate->detect ph_stat pH-Stat Titration: Measure rate of NaOH addition detect->ph_stat quench Chromatography: 1. Quench Reaction detect->quench calc Calculate Activity (U/mg) ph_stat->calc extract 2. Extract Product quench->extract analyze 3. Analyze via HPLC/GC-MS extract->analyze analyze->calc

Caption: Workflow for cutinase activity assay using this compound.

References

Application Notes and Protocols for the Purification of Synthesized Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is a valuable long-chain hydroxy fatty acid ester that serves as a key intermediate in the synthesis of various high-value chemicals, including macrocyclic musks like cyclopentadecanolide (Exaltolide®) used in the fragrance industry, and potentially as a precursor for pharmaceutical compounds. The synthesis of Methyl 15-hydroxypentadecanoate, whether from natural sources like Malania oleifera or garlic oil, or through other synthetic routes, typically yields a crude product containing unreacted starting materials, catalysts, and by-products.[1][2] Therefore, robust and efficient purification methods are critical to obtain the high purity required for its intended applications.

This document provides detailed application notes and protocols for the purification of synthesized this compound, focusing on common and effective laboratory techniques.

Pre-Purification Work-up

Following synthesis, a standard aqueous work-up is the first step to remove water-soluble impurities and catalysts.

Protocol: Aqueous Work-up
  • Neutralization: After the reaction is complete, cool the reaction mixture to room temperature. If an acid catalyst (e.g., sulfuric acid) was used, neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the crude product with a suitable organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate (B1210297).[1] Perform the extraction three times to ensure maximum recovery.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove any residual acid.

    • Water to remove water-soluble by-products.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product, which may have a purity of around 90%, requires further purification.[1]

Primary Purification Methods

The two most effective methods for purifying this compound to high purity are column chromatography and recrystallization. The choice between these methods will depend on the nature of the impurities and the scale of the purification.

Silica (B1680970) Gel Column Chromatography

Column chromatography is a highly effective technique for separating this compound from both more polar and less polar impurities.

Principle: The separation is based on the differential partitioning of the components of the mixture between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). More polar compounds will have a stronger interaction with the silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Column Packing: Pour the slurry into a glass chromatography column with a stopcock at the bottom, ensuring there are no air bubbles in the packed bed. Allow the silica gel to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., to 7:3, then 6:4 hexane:ethyl acetate) to elute the compounds from the column. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluate in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization

Given that this compound is a solid at room temperature with a melting point of 47.0-48.0 °C, recrystallization is a viable and often very effective purification method, particularly for removing small amounts of impurities.[3]

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature, while the impurities are either very soluble or insoluble at all temperatures.

  • Solvent Selection: The choice of solvent is crucial. For esters, solvents like ethanol, or solvent mixtures such as hexane/ethyl acetate or hexane/acetone can be effective.[4] To determine the best solvent, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification StepInitial Purity (%)Final Purity (%)Recovery Yield (%)Notes
Aqueous Work-up Varies (Post-synthesis)~90%[1]>95%Removes water-soluble impurities and catalysts.
Column Chromatography ~90%>98%80-90%Effective for a wide range of impurities. Yield depends on the separation efficiency.
Recrystallization ~90%>99%70-85%Best for removing minor impurities. Yield depends on the solubility profile.

Note: The values presented are typical estimates and may vary depending on the specific synthetic route and the initial impurity profile of the crude product.

Mandatory Visualizations

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_key Key CrudeProduct Crude Synthesized This compound AqueousWorkup Aqueous Work-up (Extraction & Washing) CrudeProduct->AqueousWorkup Removal of water-soluble impurities & catalyst ColumnChromatography Silica Gel Column Chromatography AqueousWorkup->ColumnChromatography Separation from polar & non-polar impurities Recrystallization Recrystallization AqueousWorkup->Recrystallization Removal of minor impurities PureProduct Pure Methyl 15-Hydroxypentadecanoate ColumnChromatography->PureProduct Recrystallization->PureProduct key_process Process Step key_product Product key_arrow Transition ProcessNode Process ProductNode Product PurificationChoice cluster_options Purification Options cluster_rationale Rationale Crude Crude Product (~90% Purity) Chroma Column Chromatography Crude->Chroma Broad impurity profile Recrystal Recrystallization Crude->Recrystal Minor impurities PureChroma High Purity Product (>98%) Chroma->PureChroma RationaleChroma Effective for separating a wide range of polarities. PureRecrystal Very High Purity Product (>99%) Recrystal->PureRecrystal RationaleRecrystal Excellent for final polishing and removing trace impurities.

References

Application of Methyl 15-Hydroxypentadecanoate in Fragrance Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 15-hydroxypentadecanoate (B1240629) is a valuable long-chain hydroxy ester that serves as a key precursor in the synthesis of macrocyclic musks, a class of compounds highly prized in the fragrance industry for their persistent and characteristic musk scent. These synthetic musks are crucial alternatives to natural musk, the use of which is restricted due to ethical and cost considerations. The primary application of methyl 15-hydroxypentadecanoate lies in its conversion to cyclopentadecanolide (also known as Exaltolide®), a 16-membered macrocyclic lactone with a powerful and elegant musk odor. This conversion is typically achieved through an intramolecular transesterification reaction, often referred to as macrolactonization.

Application Notes

This compound is a bifunctional molecule containing both a terminal hydroxyl group and a methyl ester group. This structure makes it an ideal substrate for intramolecular cyclization to form a large-ring lactone. The resulting macrocyclic lactone, cyclopentadecanolide, is a widely used fragrance ingredient that imparts a warm, sweet, and musky note to a variety of consumer products, including fine fragrances, cosmetics, and household goods.

The synthesis of cyclopentadecanolide from this compound offers a more efficient and cost-effective route compared to other synthetic pathways that may involve more complex starting materials or multiple reaction steps. The efficiency of this macrolactonization is highly dependent on the catalyst and reaction conditions employed. Recent research has focused on the development of novel catalysts to improve the yield and purity of the final product.

Experimental Protocols

Synthesis of Cyclopentadecanolide via Catalytic Macrolactonization

This protocol details the synthesis of cyclopentadecanolide from this compound using a KF-La/γ-Al₂O₃ solid base catalyst.[1][2][3][4]

Materials:

  • This compound

  • KF-La/γ-Al₂O₃ catalyst

  • Glycerine

  • Electric heater with magnetic stirring

  • Reaction-distillation apparatus with an oil-water separator

Procedure:

  • In a reaction vessel, combine this compound (5 mmol), KF-La/γ-Al₂O₃ catalyst (0.5 g), and glycerine (15 ml).[1]

  • Stir the mixture for 30 minutes at 120°C using an electric heater with magnetic stirring.[1]

  • Slowly heat the system to 190°C under a reduced pressure of 2 mbar.[1]

  • Maintain these conditions for 7 hours.[1]

  • During the reaction, the produced cyclopentadecanolide is continuously separated from the reaction mixture using a reaction-distillation method through an oil-water separator.[1]

Quantitative Data

The yield of cyclopentadecanolide is significantly influenced by the choice of catalyst. The following table summarizes the yields obtained with different catalysts under the same reaction conditions (190°C, 2 mbar, 7 h).[1]

CatalystCyclopentadecanolide Yield (%)
None0
NaOH41.29
γ-Al₂O₃-
La/γ-Al₂O₃-
KF/γ-Al₂O₃-
KF/La₂O₃-
KF-La/γ-Al₂O₃58.50

Note: Specific yield values for γ-Al₂O₃, La/γ-Al₂O₃, KF/γ-Al₂O₃, and KF/La₂O₃ were not provided in the source material, but it was indicated that the KF-La/γ-Al₂O₃ catalyst provided the highest yield.

Using the KF-25La/γ-Al₂O₃ catalyst, a cyclopentadecanolide yield of 58.50% was achieved, with a purity of 98.8% after reactive distillation.[1][2][3][4]

Synthesis of this compound

This compound itself can be synthesized from 15-hydroxypentadecanoic acid.[5]

Materials:

  • 15-hydroxypentadecanoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Ether

  • Round-bottom flask

  • Reflux apparatus

Procedure:

  • Combine 15-hydroxypentadecanoic acid, methanol, and concentrated sulfuric acid in a round-bottom flask.[5]

  • Reflux the mixture in a water bath at 90°C for 3 hours.[5]

  • After the reflux is complete, perform an ether extraction.[5]

  • Wash the ether extract to neutrality.[5]

  • Remove the ether by vacuum distillation and dry the product under vacuum to obtain this compound.[5]

Quantitative Data

The average yield for the esterification of 15-hydroxypentadecanoic acid to this compound is reported to be 88.34%.[5]

Visualizations

Experimental Workflow for Cyclopentadecanolide Synthesis

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_product Product & Purification MHP This compound Mix Mixing & Stirring (120°C, 30 min) MHP->Mix Cat KF-La/γ-Al₂O₃ Catalyst Cat->Mix Gly Glycerine Gly->Mix React Macrolactonization (190°C, 2 mbar, 7 h) Mix->React Distill Reactive Distillation React->Distill Continuous Separation Product Cyclopentadecanolide Distill->Product

Caption: Workflow for the synthesis of Cyclopentadecanolide.

Logical Relationship of Synthesis

synthesis_relationship Start 15-Hydroxypentadecanoic Acid Intermediate This compound Start->Intermediate Esterification FinalProduct Cyclopentadecanolide (Macrocyclic Musk) Intermediate->FinalProduct Intramolecular Transesterification (Macrolactonization)

Caption: Synthesis pathway from acid to macrocyclic musk.

References

Troubleshooting & Optimization

"common side reactions in the synthesis of Methyl 15-Hydroxypentadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 15-Hydroxypentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Fischer esterification of 15-hydroxypentadecanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[1]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reactions stem from the bifunctional nature of the starting material, 15-hydroxypentadecanoic acid. These include:

  • Intermolecular Polymerization: Multiple molecules of 15-hydroxypentadecanoic acid can react with each other to form linear polyester (B1180765) chains. This occurs when the hydroxyl group of one molecule reacts with the carboxylic acid group of another.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group and the carboxylic acid group of the same molecule can react to form a cyclic ester, which in this case is the 16-membered macrolide, cyclopentadecanolide (also known as Exaltolide). While the formation of large rings is entropically less favored than smaller rings, it can still occur, especially under high dilution.

Q3: Why is my reaction yield of this compound consistently low?

Low yields are often attributed to the reversible nature of the Fischer esterification. The presence of water, a byproduct of the reaction, can hydrolyze the ester product back to the starting materials, shifting the equilibrium to the left.[2][3] Other contributing factors can include incomplete reaction, steric hindrance, and poor solubility of the long-chain hydroxy acid.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound The reaction has reached equilibrium, favoring the reactants.1. Use a large excess of methanol: This shifts the equilibrium towards the product side according to Le Châtelier's principle. Using methanol as the solvent is a common strategy.[2][3]2. Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][3]
Incomplete reaction due to insufficient reaction time or temperature.1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.2. Increase reaction temperature: Refluxing the reaction mixture is a standard procedure.
Poor solubility of 15-hydroxypentadecanoic acid in methanol at lower temperatures.1. Ensure the reaction is heated to reflux to maintain solubility.2. Consider a co-solvent: A non-polar solvent like toluene (B28343) can be used with a Dean-Stark trap to aid in water removal and improve solubility.[2]
Presence of a high molecular weight, viscous substance in the product mixture Intermolecular polymerization has occurred, forming polyesters.1. Use a significant excess of methanol: This increases the probability of the carboxylic acid reacting with methanol instead of another molecule of the hydroxy acid.2. Maintain a lower concentration of the hydroxy acid: This can reduce the frequency of intermolecular reactions.
Detection of Cyclopentadecanolide in the product mixture Intramolecular cyclization (lactonization) has occurred.1. Employ a large excess of methanol: This favors the intermolecular esterification over the intramolecular reaction.[2]2. Avoid high dilution conditions: While counterintuitive to preventing polymerization, extremely high dilution can favor intramolecular reactions. A balance must be struck.
Dark brown or black reaction mixture Decomposition or side reactions at high temperatures.1. Ensure the reaction is not overheated: Maintain a gentle reflux.2. Use a milder acid catalyst or lower its concentration.

Experimental Protocols

Protocol 1: Fischer Esterification of 15-Hydroxypentadecanoic Acid

This protocol details the synthesis of this compound using a large excess of methanol and an acid catalyst.

Materials:

  • 15-Hydroxypentadecanoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15-hydroxypentadecanoic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole relative to the hydroxy acid) to the stirring solution.

  • Heat the reaction mixture to a gentle reflux and maintain this temperature.

  • Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) until the starting 15-hydroxypentadecanoic acid is no longer detectable.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Synthesis_and_Side_Reactions cluster_reactants Reactants & Catalyst cluster_products Products & Side Products HPA 15-Hydroxypentadecanoic Acid MHPA This compound (Product) HPA->MHPA Fischer Esterification Polymer Polyester (Side Product) HPA->Polymer Intermolecular Polymerization Lactone Cyclopentadecanolide (Side Product) HPA->Lactone Intramolecular Cyclization MeOH Methanol (excess) MeOH->MHPA H2SO4 H₂SO₄ (catalyst) H2SO4->MHPA Water Water Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_polymer Viscous Side Product? check_yield->check_polymer No solution_yield Increase excess MeOH Remove H₂O (Dean-Stark) Increase reaction time/temp check_yield->solution_yield Yes check_lactone Cyclic Side Product? check_polymer->check_lactone No solution_polymer Increase excess MeOH Lower [HPA] check_polymer->solution_polymer Yes solution_lactone Increase excess MeOH check_lactone->solution_lactone Yes end Successful Synthesis check_lactone->end No solution_yield->check_yield solution_polymer->check_polymer solution_lactone->check_lactone

References

Technical Support Center: Optimizing Catalyst Selection for Cyclopentadecanolide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for the synthesis of cyclopentadecanolide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclopentadecanolide, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my cyclopentadecanolide synthesis unexpectedly low?

A1: Low yields can stem from several factors. Consider the following possibilities and troubleshooting steps:

  • Suboptimal Catalyst: The chosen catalyst may not be the most effective for your specific reaction conditions. It is advisable to screen a variety of catalysts to identify the optimal one for your process.

  • Impure Reactants or Solvents: Ensure the purity of your starting materials, as impurities can interfere with the catalytic process.[1] Solvents should be thoroughly dried, as water can hydrolyze the ester linkages.

  • Incorrect Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Systematically vary these conditions to find the optimal settings for your specific catalyst and substrate.

  • Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.[2][3] Consider the possibility of catalyst poisoning by impurities in the starting materials or solvents.

  • Incomplete Reaction: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. If the reaction stalls, adding more catalyst or extending the reaction time might be necessary.

  • Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps.[4] Ensure efficient extraction and minimize losses during transfers and chromatography.

Q2: My catalyst appears to have deactivated during the reaction. What can I do?

A2: Catalyst deactivation can be a significant challenge. Here are some common causes and mitigation strategies:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Purifying all components of the reaction mixture is crucial.

  • Coking/Fouling: At high temperatures, organic molecules can decompose and deposit on the catalyst surface, blocking active sites. Operating at the lowest effective temperature can help minimize this.

  • Sintering: For solid-supported catalysts, high temperatures can cause the metal particles to agglomerate, reducing the active surface area. Choose a catalyst with high thermal stability or operate at milder temperatures.

  • Leaching: The active component of a supported catalyst may dissolve into the reaction mixture. Using a more robust support or a different solvent can help prevent leaching.

Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A3: The formation of side products, such as oligomers, is a common issue in macrolactonization. Here are some strategies to enhance selectivity:

  • High Dilution Conditions: Performing the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.

  • Catalyst Choice: The selectivity of the reaction is highly dependent on the catalyst. Some catalysts are inherently more selective for the desired macrolactone. For instance, certain enzymatic catalysts can offer high selectivity.

  • Slow Addition of Substrate: Adding the hydroxy acid or hydroxy ester substrate slowly to the reaction mixture can maintain a low concentration of the substrate, thus favoring the intramolecular reaction.

  • Reaction Temperature: Optimizing the reaction temperature can also influence selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for cyclopentadecanolide synthesis?

A1: A variety of catalysts can be employed for the synthesis of cyclopentadecanolide, including:

  • Homogeneous basic catalysts: Such as sodium methoxide (B1231860) (CH₃ONa) and sodium hydroxide (B78521) (NaOH), often used as a mixture.[5][6][7]

  • Heterogeneous solid base catalysts: Examples include KF-La/γ-Al₂O₃, which offer advantages in terms of separation and reusability.[8][9][10]

  • Enzymatic catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are used for their high selectivity and mild reaction conditions.[11]

  • Lewis acids and other metal catalysts: Compounds like magnesium chloride have also been reported to catalyze this reaction.

Q2: What factors should I consider when selecting a catalyst?

A2: The choice of catalyst depends on several factors:[12]

  • Yield and Selectivity: The catalyst should provide a high yield of the desired cyclopentadecanolide with minimal side product formation.

  • Reaction Conditions: Consider the required temperature, pressure, and reaction time. Enzymatic catalysts typically operate under milder conditions.

  • Cost and Availability: The cost and commercial availability of the catalyst are important practical considerations.

  • Ease of Separation: Heterogeneous and immobilized enzymatic catalysts are generally easier to separate from the reaction mixture.

  • Environmental Impact: Consider the toxicity and environmental friendliness of the catalyst and any associated workup procedures.

Q3: Can I reuse my catalyst?

A3: The reusability of a catalyst depends on its type and stability.

  • Heterogeneous catalysts like KF-La/γ-Al₂O₃ are designed for easy recovery and potential reuse, although their activity may decrease with each cycle.

  • Immobilized enzymes can often be recovered by filtration and reused multiple times, though they may experience a gradual loss of activity.

  • Homogeneous catalysts are generally more challenging to recover and reuse.

Data Presentation: Catalyst Performance in Cyclopentadecanolide Synthesis

The following table summarizes the performance of various catalysts in the synthesis of cyclopentadecanolide, providing a basis for comparison.

Catalyst SystemStarting MaterialSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CH₃ONa/NaOH ω-hydroxycarboxylic acid triglycerideGlycerol (B35011)Varies4063.0[5][6][7][13]
CH₃ONa ω-hydroxycarboxylic acid triglycerideGlycerolVaries4052.0[7][13]
NaOH ω-hydroxycarboxylic acid triglycerideGlycerolVaries4031.0-37.0[7][13][14]
KF-25La/γ-Al₂O₃ Methyl 15-hydroxypentadecanoate (B1240629)Glycerine190758.5[8][15]
Lipase (B570770) (from Candida sp. GXU08) Methyl 15-hydroxypentadecanoateBiphasic system4072Up to 47.77x10⁻³ mg/U
γ-Al₂O₃ This compoundGlycerine19070.14[10]
La/γ-Al₂O₃ This compoundGlycerine1907~10[16]
KF/γ-Al₂O₃ This compoundGlycerine1907~35[16]
KF/La₂O₃ This compoundGlycerine1907~45[16]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this technical support center.

Protocol 1: Synthesis of Cyclopentadecanolide using a Mixed CH₃ONa/NaOH Catalyst[5][6]
  • Preparation of ω-hydroxycarboxylic acid triglyceride: A solution of Malania oleifera Chum oil (200.0 g) in hexane (B92381) (200 mL) and ethanol (B145695) (200 mL) is ozonized at 0 °C for 4 hours. Subsequently, a solution of 50 g of potassium borohydride (B1222165) in 500 mL of aqueous solution is added dropwise at 10 °C over 3 hours. The mixture is then neutralized with hydrochloric acid, filtered, washed with water, and dried to yield ω-hydroxycarboxylic acid triglyceride.

  • Cyclization: Place 100 g of the obtained ω-hydroxycarboxylic acid triglyceride and the mixed CH₃ONa/NaOH catalyst into a 1000 mL three-necked flask.

  • Slowly add glycerol and heat the mixture to facilitate the distillation of glycerol under a vacuum of < 755 mmHg.

  • Continue the reaction for 40 hours to obtain the crude product mixture.

  • Purify the mixture by fractional distillation followed by recrystallization from ethanol to yield pure cyclopentadecanolide.

Protocol 2: Synthesis of Cyclopentadecanolide using KF-La/γ-Al₂O₃ Catalyst[8][9]
  • Catalyst Preparation:

    • Roast γ-Al₂O₃ in a muffle furnace at 550°C for 3 hours.

    • Dissolve 0.78 g of La(NO₃)₃·6H₂O in 40 mL of ethanol and add 1.0 g of the roasted γ-Al₂O₃.

    • Stir the mixture at 40°C for 24 hours, then heat in an oil bath at 60°C until the solvent evaporates. Dry the resulting solid at 60°C overnight.

    • Dissolve 0.2 g of KF in 40 mL of absolute methanol (B129727) and add the La/γ-Al₂O₃ solid.

    • Stir at room temperature until the solvent evaporates, then dry the precipitate under vacuum at 60°C for 24 hours.

    • Calcine the catalyst precursor in a muffle furnace at 350°C for 4 hours.

  • Macrolactonization:

    • In a reaction vessel, mix this compound (5 mmol), the prepared KF-La/γ-Al₂O₃ catalyst (0.5 g), and glycerine (15 mL).

    • Stir the mixture for 30 minutes at 120°C.

    • Slowly heat the system to 190°C under a pressure of 2 mbar and maintain these conditions for 7 hours.

    • The cyclopentadecanolide product is separated from the reaction system via reactive distillation.

Protocol 3: Lipase-Catalyzed Synthesis of Cyclopentadecanolide in a Biphasic System[11]
  • Reaction Setup: Prepare a biphasic system containing methyl 15-hydroxy-pentadecanate (substrate concentration of 8 mmol/L) in a suitable organic solvent (e.g., cyclohexane) and an aqueous phase containing the lipase from Candida sp. GXU08.

  • Ultrasonication: Use an ultrasonic technology to disperse the lipase solution into the mixture of the substrate and organic solvent.

  • Reaction Conditions: Maintain the reaction at 40°C with a stirring speed of 180 r/min for 72 hours. The optimal pH of the aqueous phase is between 6.0 and 6.5.

  • Workup: After the reaction is complete, separate the lipase solution from the solvent using a separatory funnel.

  • Purification: Concentrate the organic solvent using a rotary evaporator and analyze the product by gas chromatography (GC) and mass spectrometry (MS).

Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of cyclopentadecanolide synthesis.

Catalyst_Selection_Workflow start Define Synthesis Goals (Yield, Purity, Cost) lit_review Literature Review of Catalyst Systems start->lit_review catalyst_screening Initial Catalyst Screening lit_review->catalyst_screening homogeneous Homogeneous Catalysts (e.g., CH3ONa/NaOH) catalyst_screening->homogeneous heterogeneous Heterogeneous Catalysts (e.g., KF-La/γ-Al2O3) catalyst_screening->heterogeneous enzymatic Enzymatic Catalysts (e.g., Lipase) catalyst_screening->enzymatic optimization Reaction Condition Optimization homogeneous->optimization heterogeneous->optimization enzymatic->optimization analysis Analysis of Results (Yield, Selectivity) optimization->analysis analysis->catalyst_screening Re-screen final_catalyst Final Catalyst Selection analysis->final_catalyst Meets Goals? scale_up Scale-up and Process Development final_catalyst->scale_up

A workflow for selecting an optimal catalyst for cyclopentadecanolide synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Reactant and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_catalyst Evaluate Catalyst Activity and Loading start->check_catalyst check_workup Analyze Workup and Purification Procedure start->check_workup purify Purify/Dry Materials check_purity->purify optimize_cond Optimize Conditions check_conditions->optimize_cond new_catalyst Screen New Catalysts or Increase Loading check_catalyst->new_catalyst improve_workup Modify Workup Protocol check_workup->improve_workup end Improved Yield purify->end optimize_cond->end new_catalyst->end improve_workup->end

A decision tree for troubleshooting low yields in cyclopentadecanolide synthesis.

References

"troubleshooting peak tailing in GC analysis of long-chain FAMEs"

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing in Long-Chain FAMEs Analysis

Peak tailing is a common issue in the gas chromatography (GC) analysis of long-chain fatty acid methyl esters (FAMEs) that can compromise resolution and the accuracy of quantification.[1] This guide provides a systematic approach to troubleshooting and resolving this problem.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in long-chain FAMEs analysis?

Peak tailing for all compounds in a chromatogram, including the solvent peak, often points to a physical issue within the GC system.[2] This can include:

  • Improper Column Installation: Incorrect column positioning in the inlet or detector can create dead volumes or turbulent flow paths.[1][2] A poor column cut can also lead to peak distortion.[1][3]

  • Inlet Contamination: Residue from previous injections can accumulate in the inlet liner, leading to active sites that interact with analytes.[4] Fragments of septa or O-rings can also obstruct the sample path.[5]

  • Column Contamination: Non-volatile residues from samples can contaminate the stationary phase, particularly at the head of the column.[1][3]

  • Leaks: Leaks in the system, especially at the inlet, can disrupt carrier gas flow and cause peak tailing.[6]

If only some peaks are tailing, it often indicates a chemical interaction between specific analytes and the system.[1][3] For long-chain FAMEs, this can be due to:

  • Active Sites: Exposed silanol (B1196071) groups on the column, liner, or fittings can interact with the polar ester group of the FAMEs.[1][3]

  • Column Degradation: Highly polar columns used for FAME analysis can degrade over time, especially when exposed to oxygen or high temperatures, creating active sites.[5][7]

  • Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for FAME analysis can lead to poor peak shape.[8]

Q2: How does the GC column choice affect peak tailing for long-chain FAMEs?

The choice of GC column is critical for achieving symmetrical peaks in FAME analysis. For long-chain FAMEs, polar stationary phases are generally recommended to achieve good separation based on carbon number and degree of unsaturation.[9] Commonly used columns include:

  • Cyanopropyl Silicone Columns: These are highly polar and specifically designed for the analysis of FAMEs.[10][11] They are effective for separating cis and trans isomers.[12]

  • Polyethylene Glycol (PEG) Columns: These columns, such as those with a Carbowax-type phase, are also widely used for FAME analysis.[9][13]

  • Biscyanopropyl Polysiloxane Columns: These are highly polar and are the column of choice for resolving complex mixtures of FAME isomers, including cis and trans forms.[12]

Using a column with a thin film thickness is also advisable for high molecular weight compounds like long-chain FAMEs.[9]

Comparison of GC Columns for Long-Chain FAME Analysis
Column TypeStationary PhasePolarityKey Applications & Characteristics
Cyanopropyl Silicone e.g., CP-Sil 88, HP-88HighSpecifically designed for FAME analysis, provides good separation of complex mixtures and some cis/trans isomers.[10][11]
Polyethylene Glycol (PEG) e.g., DB-WAX, HP-INNOWaxMedium to HighRoutinely used for FAME analysis of various sample types.[10][11]
Biscyanopropyl Polysiloxane e.g., SP-2560, Rt-2560Very HighExcellent for detailed cis/trans isomer separation.[12][13]
Molecular Sieve e.g., SP-2560HighSuitable for separating long-chain fatty acids, often with a long column length.[10]

Q3: Can my injection technique or inlet parameters cause peak tailing?

Yes, both injection technique and inlet parameters significantly influence peak shape.

  • Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of long-chain FAMEs.[9] A temperature that is too low can lead to slow sample transfer and peak tailing.[9] Conversely, excessively high temperatures can cause thermal degradation of the FAMEs, which can also manifest as tailing.[9] A typical starting point for the inlet temperature is 250 °C, but this may require optimization.[9]

  • Injection Mode: For splitless injections, the initial oven temperature must be low enough to refocus the sample at the head of the column.[8] If the temperature is too high, a "solvent effect violation" can occur, leading to peak tailing, especially for early eluting peaks.[14] For split injections, a split ratio that is too low may result in an inefficient sample introduction and cause peak tailing.[4][8]

  • Carrier Gas Flow Rate: An optimal carrier gas flow rate is necessary for sharp, symmetrical peaks.[9] A flow rate that is too low increases the time FAMEs spend in the column, which can lead to band broadening and tailing.[9] A flow rate that is too high may result in poor separation.[9]

Experimental Protocols for Troubleshooting

Protocol 1: Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier and detector gases.

  • Remove Column: Carefully remove the column from the inlet.

  • Inspect and Replace Septum: Remove the septum nut and replace the septum.

  • Inspect and Clean/Replace Liner: Remove the inlet liner and inspect it for contamination or debris. It is often best to replace the liner, especially if it contains glass wool.[4]

  • Inspect Inlet: Look for any fragments of the septum or O-ring inside the inlet.[5]

  • Reassemble: Reinstall the liner and a new septum.

  • Leak Check: After reinstallation and turning on the carrier gas, perform a leak check of the inlet fittings.

Protocol 2: Column Conditioning and Trimming

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination.

  • Trim the Column: Using a ceramic scoring wafer or other appropriate tool, make a clean, right-angle cut to remove 10-20 cm from the inlet end of the column.[6] A poor cut can itself cause peak tailing.[1]

  • Reinstall in Inlet: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Condition the Column: With the carrier gas flowing, heat the column according to the manufacturer's instructions to remove any contaminants.

  • Reconnect to Detector: Once the column is conditioned and cooled, reconnect it to the detector and perform a leak check.

Troubleshooting Workflow

G start Peak Tailing Observed for Long-Chain FAMEs all_peaks_tail Do all peaks tail (including solvent)? start->all_peaks_tail physical_issue Likely a Physical Issue all_peaks_tail->physical_issue Yes chemical_issue Likely a Chemical/Activity Issue all_peaks_tail->chemical_issue No check_installation Check Column Installation (Position & Cut) physical_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Liner, Septum) check_installation->inlet_maintenance leak_check Perform Leak Check inlet_maintenance->leak_check end Problem Resolved leak_check->end check_column_activity Check for Column Activity/Contamination chemical_issue->check_column_activity trim_column Trim 10-20 cm from Column Inlet check_column_activity->trim_column check_parameters Review Method Parameters trim_column->check_parameters replace_column Consider Replacing Column trim_column->replace_column inlet_temp Optimize Inlet Temperature check_parameters->inlet_temp flow_rate Optimize Carrier Gas Flow Rate check_parameters->flow_rate injection_params Check Injection Parameters (Split Ratio, Initial Oven Temp) check_parameters->injection_params inlet_temp->end flow_rate->end injection_params->end replace_column->end

Caption: Troubleshooting workflow for peak tailing in GC.

References

Technical Support Center: Purification of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of long-chain hydroxy fatty acids (LCHFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification and analysis of these complex lipids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long-chain hydroxy fatty acids?

A1: The purification of LCHFAs is challenging due to several intrinsic factors:

  • Structural Complexity: LCHFAs exhibit significant structural diversity, including variable chain lengths (typically C14-C22+), different degrees and positions of unsaturation (e.g., ω-3, ω-6), and geometric isomers (cis/trans)[1]. The position of the hydroxyl group also introduces isomerism, making separation difficult[2][3].

  • Sample Matrix Complexity: Biological samples are heterogeneous and contain a wide variety of other lipid species (e.g., triacylglycerols, phospholipids) that can interfere with the isolation of LCHFAs[1].

  • Low Abundance: LCHFAs are often present at very low concentrations in biological matrices, which makes their detection and quantification challenging[2].

  • Co-elution of Isomers: The similar physicochemical properties of LCHFA isomers make their separation by conventional chromatographic techniques difficult.

Q2: Which analytical techniques are most suitable for the analysis of LCHFAs?

A2: The most common and powerful techniques for LCHFA analysis are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that provides high-resolution separation and detailed structural information. However, it necessitates derivatization of the fatty acids to increase their volatility and thermal stability[4][5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This has become the method of choice for many applications as it often does not require derivatization and offers high sensitivity and specificity, particularly for complex biological samples[2][5]. LC-MS/MS can provide further structural information for isomer identification.

Q3: Why is derivatization often required for GC-MS analysis of LCHFAs?

A3: Derivatization is a critical step in the GC-MS analysis of LCHFAs for two main reasons:

  • Increased Volatility: The hydroxyl and carboxyl functional groups of LCHFAs make them non-volatile. Derivatization, typically through esterification of the carboxyl group and silylation of the hydroxyl group, converts them into less polar and more volatile compounds suitable for gas chromatography[4].

  • Improved Chromatographic Performance: Derivatization reduces the polarity of the molecules, leading to better peak shape and resolution during chromatographic separation.

Q4: How can I improve the recovery of LCHFAs during solid-phase extraction (SPE)?

A4: To improve LCHFA recovery during SPE, consider the following:

  • Sorbent Selection: Choose a sorbent with appropriate polarity. For reversed-phase SPE, C18 or polymeric sorbents are commonly used for non-polar compounds like LCHFAs[6].

  • Solvent Strength: Optimize the strength of your wash and elution solvents. A wash solvent that is too strong may lead to the loss of your analyte, while an elution solvent that is too weak will result in incomplete recovery[6].

  • Flow Rate: A slower sample loading flow rate can enhance the interaction between the analytes and the sorbent, improving retention and subsequent recovery[6].

  • pH Adjustment: The pH of the sample can influence the ionization state of the carboxylic acid group. Adjusting the pH to suppress ionization can improve retention on reversed-phase sorbents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of LCHFAs using High-Performance Liquid Chromatography (HPLC).

HPLC Troubleshooting
ProblemPossible CauseSolution
Poor Retention on C18 Column Mobile phase is too non-polar.Increase the polarity of the mobile phase by increasing the percentage of the aqueous component (e.g., water)[6].
Compound is not sufficiently retained.If using a pure organic solvent, switch to a more polar solvent[6].
Peak Tailing Secondary interactions with the stationary phase.The acidic group of the fatty acid can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the fatty acid and reduce this interaction[6].
Column overload.Reduce the injection volume or the concentration of the sample[6].
Column contamination.Flush the column with a strong solvent to remove strongly retained compounds[6].
Peak Splitting Column void or contamination at the inlet.Reverse-flush the column. If the issue persists, the column may need to be replaced[6].
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible[6].
Low Recovery / No Peak Irreversible adsorption to the column.Try a different stationary phase or add a modifier to the mobile phase[6].
Compound precipitation on the column.Ensure the sample is fully dissolved in the injection solvent and that this solvent is miscible with the mobile phase[6].
Detection issues.LCHFAs may not have a strong chromophore for UV detection. Consider using a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or derivatize the compound to add a UV-active or fluorescent tag[6].

Experimental Protocols

Protocol 1: Extraction of LCHFAs from Biological Samples using SPE

This protocol provides a general guideline for the solid-phase extraction of LCHFAs from a biological matrix like plasma or tissue homogenate.

Materials:

  • SPE Cartridge (e.g., C18, 100 mg)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water)

  • Wash Solvent (e.g., 10% Methanol (B129727) in water)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • Sample, pre-treated (e.g., saponified to release free fatty acids)[4]

Procedure:

  • Conditioning: Pass 2-3 mL of methanol through the SPE cartridge to activate the stationary phase.

  • Equilibration: Pass 2-3 mL of water through the cartridge to equilibrate it to the aqueous conditions of the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 2-3 mL of 10% methanol in water through the cartridge to remove polar impurities.

  • Elution: Elute the LCHFAs with 2-3 mL of methanol or acetonitrile (B52724) into a clean collection tube.

  • Drying: Evaporate the elution solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., mobile phase for HPLC).

Protocol 2: Derivatization of LCHFAs for GC-MS Analysis

This protocol describes a common two-step derivatization process involving esterification followed by silylation.

Materials:

  • Dried LCHFA extract

  • Esterification reagent (e.g., 2% H₂SO₄ in Methanol)

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous hexane (B92381)

  • Heating block or water bath

Procedure:

  • Esterification:

    • Add 1 mL of 2% H₂SO₄ in methanol to the dried LCHFA extract.

    • Heat the mixture at 60°C for 1 hour.

    • Allow the sample to cool to room temperature.

    • Add 1 mL of water and 1 mL of hexane, vortex, and centrifuge.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube.

    • Evaporate the hexane under a stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous hexane.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

LCHFA_Purification_Workflow General Workflow for LCHFA Purification and Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_derivatization Derivatization (for GC-MS) BiologicalSample Biological Sample (e.g., Plasma, Tissue) Saponification Saponification (to release free FAs) BiologicalSample->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE LCMS LC-MS Analysis SPE->LCMS Direct Analysis Esterification Esterification (FAMEs) SPE->Esterification For GC-MS GCMS GC-MS Analysis Silylation Silylation (TMS ethers) Esterification->Silylation Silylation->GCMS

Caption: A general workflow for the purification and analysis of LCHFAs.

HPLC_Troubleshooting_Logic HPLC Troubleshooting Logic for LCHFAs cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_retention Solutions for Poor Retention cluster_solutions_recovery Solutions for Low Recovery Problem Chromatographic Problem Observed PeakTailing Peak Tailing Problem->PeakTailing PoorRetention Poor Retention Problem->PoorRetention LowRecovery Low Recovery Problem->LowRecovery LowerpH Lower Mobile Phase pH PeakTailing->LowerpH ReduceConc Reduce Sample Concentration PeakTailing->ReduceConc FlushColumn Flush Column PeakTailing->FlushColumn IncreaseAq Increase Aqueous % PoorRetention->IncreaseAq MorePolarSolvent Use More Polar Organic Solvent PoorRetention->MorePolarSolvent ChangeStationaryPhase Change Stationary Phase LowRecovery->ChangeStationaryPhase CheckSolubility Check Sample Solubility LowRecovery->CheckSolubility UseUniversalDetector Use Universal Detector (CAD/ELSD) LowRecovery->UseUniversalDetector

Caption: Troubleshooting logic for common HPLC issues with LCHFAs.

References

"preventing degradation of Methyl 15-Hydroxypentadecanoate during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl 15-Hydroxypentadecanoate during storage.

Troubleshooting Guides

Issue: Suspected Degradation of this compound

If you suspect your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Step 1: Observe Physical Changes

  • Question: Have you noticed any changes in the physical appearance of your sample?

    • Observation: The normally white, solid material has become discolored (yellowish or brownish), oily, or has an unusual odor.

    • Possible Cause: This could indicate oxidation or hydrolysis.

    • Next Step: Proceed to Step 2.

Step 2: Review Storage Conditions

  • Question: How has the sample been stored?

    • Scenario A: Stored at room temperature or exposed to light.

      • Possible Cause: Exposure to elevated temperatures and light can accelerate both hydrolytic and oxidative degradation.

      • Recommendation: Store the compound at or below the recommended temperature and protect it from light. Proceed to Step 3 for confirmation of degradation.

    • Scenario B: Stored in a humid environment or with frequent freeze-thaw cycles.

      • Possible Cause: Moisture in the air can lead to hydrolysis of the methyl ester.

      • Recommendation: Store in a desiccated environment. Avoid repeated freeze-thaw cycles by aliquoting the sample upon receipt. Proceed to Step 3.

    • Scenario C: Stored in a container that is not airtight.

      • Possible Cause: Exposure to atmospheric oxygen can lead to oxidation.

      • Recommendation: Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing. Proceed to Step 3.

Step 3: Analytical Confirmation

  • Question: Have you analytically confirmed the degradation?

    • Action: Perform analytical testing such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.

    • Expected Result (No Degradation): A single major peak corresponding to this compound.

    • Indication of Degradation: Appearance of new peaks corresponding to potential degradation products like 15-Hydroxypentadecanoic acid (from hydrolysis) or various oxidation products.

    • Next Step: If degradation is confirmed, refer to the FAQs for preventative measures for future storage. If the sample is pure, re-evaluate your experimental setup for potential sources of contamination or reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The ester bond is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions, resulting in the formation of 15-Hydroxypentadecanoic acid and methanol.[1][2]

  • Oxidation: While this compound is a saturated fatty acid ester and thus less prone to oxidation than unsaturated esters, the presence of the hydroxyl group and potential impurities can make it susceptible to oxidative degradation, especially when exposed to light, heat, and oxygen.[3][4][5] This can lead to the formation of various by-products.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.[6] For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by using an amber vial or by storing it in a dark location.

  • Moisture: Store in a dry environment, and consider the use of a desiccator.

Q3: Can I repeatedly freeze and thaw my sample of this compound?

A3: It is not recommended. Repeated freeze-thaw cycles can introduce moisture into the sample, which can accelerate hydrolysis. It is best to aliquot the sample into smaller, single-use quantities upon receipt.

Q4: My sample appears to have melted and re-solidified. Is it still usable?

A4: The melting point of this compound is around 47-48°C. If the sample has melted and re-solidified without any signs of discoloration or odor, it is likely still usable. However, it is recommended to verify its purity using an appropriate analytical method (see Experimental Protocols section) before use.

Q5: How can I detect degradation in my sample?

A5: Degradation can be detected by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques can separate this compound from its degradation products and provide a quantitative measure of its purity.

Data Presentation

Table 1: General Stability of Long-Chain Fatty Acid Methyl Esters Under Various Storage Conditions

Storage ConditionPotential Degradation PathwayExpected StabilityRecommendations
-20°C, Dark, Inert Atmosphere MinimalHigh Ideal for long-term storage.
2-8°C, Dark, Sealed Container Slow Hydrolysis/OxidationGood Suitable for short-term storage.
Room Temperature, Dark, Sealed Moderate Hydrolysis/OxidationFair Not recommended for extended periods.
Room Temperature, Exposed to Light Photodegradation, OxidationLow Avoid exposure to light.
Elevated Temperature (>30°C) Accelerated Hydrolysis/OxidationVery Low Avoid exposure to high temperatures.
High Humidity HydrolysisLow Store in a desiccated environment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using GC-MS

Objective: To determine the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent such as hexane (B92381) or ethyl acetate.

    • For the analysis of the potential hydrolysis product (15-Hydroxypentadecanoic acid), derivatization to a more volatile ester (e.g., trimethylsilyl (B98337) (TMS) ester) is recommended. This can be achieved by reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products, such as 15-Hydroxypentadecanoic acid (as its TMS derivative) and various oxidation products.

    • Calculate the purity of the sample based on the peak area percentage of this compound relative to the total peak area.

Mandatory Visualization

Troubleshooting_Workflow start Suspected Degradation observe_physical Observe Physical Changes (Color, Odor, State) start->observe_physical review_storage Review Storage Conditions (Temp, Light, Humidity) observe_physical->review_storage analytical_confirm Analytical Confirmation (GC-MS, HPLC) review_storage->analytical_confirm degradation_confirmed Degradation Confirmed analytical_confirm->degradation_confirmed no_degradation No Degradation analytical_confirm->no_degradation implement_prevention Implement Preventative Measures (See FAQs) degradation_confirmed->implement_prevention re_evaluate_exp Re-evaluate Experiment (Contamination, Reaction) no_degradation->re_evaluate_exp end Problem Resolved implement_prevention->end re_evaluate_exp->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 15-Hydroxypentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 15-hydroxypentadecanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the esterification of 15-hydroxypentadecanoic acid in a question-and-answer format.

Q1: I am observing low or no conversion of 15-hydroxypentadecanoic acid to its ester. What are the likely causes and how can I resolve this?

A1: Low or no conversion is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Catalyst Activity: The catalyst you have chosen may not be effective for this specific substrate.

    • Solution: Consider screening different types of catalysts. Strong mineral acids like sulfuric acid are effective, but heterogeneous catalysts such as Amberlyst-15 or enzymatic catalysts like Novozym 435 can also be highly efficient and offer easier purification.[1]

  • Presence of Water: Water can hinder the esterification reaction, as it can hydrolyze the ester product back to the starting materials.

    • Solution: Ensure all reactants and solvents are anhydrous. Use of a Dean-Stark apparatus or the addition of molecular sieves can help remove water formed during the reaction.

  • Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature. Depending on the catalyst and solvent system, temperatures can range from room temperature to 150°C.[2]

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and reduce the reaction rate.

    • Solution: Ensure efficient stirring throughout the reaction.

  • Catalyst Deactivation: Solid acid catalysts can sometimes lose their activity.

    • Solution: If using a recyclable solid catalyst, ensure it is properly activated and has not been poisoned by impurities.

Q2: My reaction is producing a significant amount of a side-product, which I suspect is a lactone (cyclopentadecanolide). How can I favor the intermolecular esterification over intramolecular lactonization?

A2: The formation of a lactone is a common competing intramolecular reaction with hydroxy acids. To favor the desired intermolecular esterification:

  • Use a Large Excess of Alcohol: Increasing the concentration of the external alcohol will statistically favor the intermolecular reaction.

  • High Dilution Conditions: Conversely, if lactonization is the desired outcome, the reaction should be performed under high dilution to favor intramolecular cyclization.

  • Choice of Catalyst: The catalyst can influence the selectivity. Experiment with different acid or enzyme catalysts to find one that favors the intermolecular reaction.

  • Control Reaction Temperature: The effect of temperature on selectivity is substrate-dependent and may require some optimization.

Q3: I am struggling with the purification of my final ester product. What are the recommended methods?

A3: The purification strategy will depend on the properties of your ester. Common methods include:

  • Work-up: After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a brine wash.

  • Distillation: For thermally stable and volatile esters, vacuum distillation is an effective purification method.

  • Crystallization: If the ester is a solid at room temperature, recrystallization from a suitable solvent can yield a highly pure product.

  • Column Chromatography: For non-volatile or thermally sensitive esters, silica (B1680970) gel column chromatography is a reliable purification technique.

Q4: How can I monitor the progress of my esterification reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): After derivatization to a more volatile form (e.g., as a methyl ester), GC can be used for quantitative analysis of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of hydroxy fatty acid esters, providing both separation and identification.[1][3]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester can be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of reactant signals and the appearance of product signals.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the esterification of 15-hydroxypentadecanoic acid?

A1: A variety of catalysts can be employed:

  • Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[4]

  • Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15, sulfated zirconia, and various zeolites are advantageous due to their ease of separation and reusability.[1]

  • Enzymatic Catalysts: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), offer high selectivity and mild reaction conditions.[5]

Q2: What solvents are suitable for this reaction?

A2: The choice of solvent depends on the catalyst and reaction conditions.

  • Toluene or Xylene: Often used with acid catalysts to facilitate water removal via azeotropic distillation with a Dean-Stark trap.

  • Methanol/Ethanol (or other alcohol reactant): The alcohol can be used in large excess and also serve as the solvent.

  • Solvent-Free: In some cases, particularly with enzymatic catalysis or high-boiling point alcohols, the reaction can be run neat.

Q3: What is a typical reaction temperature and time?

A3: This is highly dependent on the chosen catalytic system.

  • Acid Catalysis (e.g., H₂SO₄): Often requires elevated temperatures, typically in the range of 80-120°C, for several hours.

  • Solid Acid Catalysis (e.g., Amberlyst-15): Can range from room temperature to around 120°C, with reaction times from a few hours to overnight.[1]

  • Enzymatic Catalysis (e.g., Novozym 435): Typically performed at milder temperatures, often between 30-70°C, over 24-48 hours.[5]

Q4: How does the structure of the alcohol affect the esterification reaction?

A4: The reactivity of the alcohol plays a significant role.

  • Primary Alcohols: Generally the most reactive.

  • Secondary Alcohols: Less reactive due to increased steric hindrance.

  • Tertiary Alcohols: The least reactive and may require more forcing conditions.

Data Presentation

The following tables summarize quantitative data for the esterification of long-chain fatty acids using different catalytic systems. While not specific to 15-hydroxypentadecanoic acid, they provide a comparative overview of expected yields under various conditions.

Table 1: Comparison of Catalysts for the Esterification of Oleic Acid with Methanol

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Molar Ratio (Methanol:Acid)FAME Yield (%)
Sulfuric Acid-60-6:1>95
Amberlyst-15-60-6:1~90
6TsOH-MBC4.08058:196.28

FAME: Fatty Acid Methyl Ester. Data adapted from studies on oleic acid esterification.[6]

Table 2: Enzymatic Esterification of Various Fatty Acids with Perillyl Alcohol using Novozym 435

Fatty AcidCarbon Chain LengthMolar Ratio (Alcohol:Acid)Time (h)Conversion (%)
Propionic AcidC31:1.242490.38
Caproic AcidC6-24~90
Octanoic AcidC81:1.552495.22
Dodecanoic AcidC12-24~90
Stearic AcidC18-24~90

Conditions: 30°C, 150 rpm, cyclohexane (B81311) as solvent. Data adapted from a study on perillyl alcohol esterification.[5]

Experimental Protocols

Protocol 1: General Procedure for Sulfuric Acid-Catalyzed Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), dissolve 15-hydroxypentadecanoic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (typically 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-6 hours. Monitor the reaction progress using TLC.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: General Procedure for Amberlyst-15-Catalyzed Esterification

  • Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction and dry under vacuum.

  • Reaction Setup: To a flask containing 15-hydroxypentadecanoic acid, add the alcohol (e.g., methanol, 10-20 equivalents) and the pre-treated Amberlyst-15 (typically 10-20 wt% of the carboxylic acid).

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux) for 4-24 hours. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, filter off the Amberlyst-15 resin. The resin can be washed with solvent, dried, and reused.

  • Purification: Remove the excess alcohol under reduced pressure. The resulting crude ester can be purified further if necessary.

Protocol 3: General Procedure for Novozym 435-Catalyzed Esterification

  • Reaction Setup: In a flask, combine 15-hydroxypentadecanoic acid, the alcohol (typically 1-5 equivalents), and a suitable organic solvent (e.g., hexane (B92381) or toluene). Add molecular sieves to remove water.

  • Enzyme Addition: Add Novozym 435 (typically 5-10 wt% of the total substrates).

  • Reaction: Incubate the mixture at a mild temperature (e.g., 40-60°C) with gentle shaking for 24-72 hours.

  • Work-up: Filter off the enzyme and molecular sieves. The enzyme can be washed and reused.

  • Purification: Evaporate the solvent under reduced pressure to obtain the crude ester, which can then be purified by column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Select Reactants (15-HPA & Alcohol) Catalyst 2. Choose Catalyst (Acid, Solid Acid, or Enzyme) Reactants->Catalyst Solvent 3. Select Solvent (or Solvent-free) Catalyst->Solvent Setup 4. Assemble Reaction (Flask, Condenser, etc.) Solvent->Setup Run 5. Run Reaction (Heat, Stir) Setup->Run Monitor 6. Monitor Progress (TLC, GC, LC-MS) Run->Monitor Quench 7. Quench & Extract Monitor->Quench Purify 8. Purify Ester (Chromatography, Distillation) Quench->Purify Analyze 9. Characterize Product (NMR, MS, IR) Purify->Analyze Troubleshooting_Tree Start Low Ester Yield? Check_Water Is the reaction anhydrous? Start->Check_Water Check_Catalyst Is the catalyst active? Check_Water->Check_Catalyst Yes Sol_Dry Dry reactants/solvents. Use Dean-Stark/mol. sieves. Check_Water->Sol_Dry No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh catalyst or screen alternative catalysts. Check_Catalyst->Sol_Catalyst No Check_Side_Reaction Lactone formation? Check_Temp->Check_Side_Reaction Yes Sol_Temp Optimize temperature. Check_Temp->Sol_Temp No Sol_Side_Reaction Increase alcohol concentration. Check_Side_Reaction->Sol_Side_Reaction Yes Success Problem Solved Check_Side_Reaction->Success No Sol_Dry->Success Sol_Catalyst->Success Sol_Temp->Success Sol_Side_Reaction->Success

References

Technical Support Center: Troubleshooting Guide for Long-Chain Fatty Acid Methyl Ester (FAME) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long-chain fatty acid methyl ester (FAME) derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the conversion of long-chain fatty acids into their corresponding methyl esters for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

1. Why is my FAME derivatization incomplete, leading to low yield and poor recovery?

Incomplete derivatization is a frequent issue that can arise from several factors related to the chosen method, reagents, and reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Catalyst or Reagent Choice: The effectiveness of a catalyst depends on the nature of the fatty acids in your sample. Acid-catalyzed methods (e.g., using boron trifluoride-methanol (BF3-methanol) or methanolic HCl) are effective for both free fatty acids and esterified fatty acids (transesterification).[1][2][3] In contrast, base-catalyzed methods (e.g., sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol) are rapid but are not suitable for free fatty acids.[3][4]

  • Presence of Water: Moisture can significantly hinder the esterification reaction.[5] Ensure that all solvents and reagents are anhydrous and that samples are thoroughly dried before derivatization. Consider using a water scavenger like 2,2-dimethoxypropane.[6]

  • Suboptimal Reaction Time and Temperature: Derivatization reactions require specific incubation times and temperatures to proceed to completion. These parameters should be optimized for your specific fatty acids and sample matrix.[7] To determine the ideal derivatization time, you can analyze aliquots at different time points and plot the peak area against time. The optimal time is reached when the peak area no longer increases.[6]

  • Insufficient Reagent Concentration: The molar ratio of alcohol (methanol) to lipid and the catalyst concentration are critical. For acid-catalyzed reactions, a large excess of alcohol is often required to drive the reaction forward.[8]

  • Poor Sample Solubility: The sample must be completely dissolved in the reaction medium for the derivatization to be efficient.[1][2] The polarity of the reaction medium is crucial, and using a co-solvent like diethyl ether or toluene (B28343) can improve the solubility of lipids, especially polyunsaturated fatty acids.[1]

Troubleshooting Summary for Incomplete Derivatization:

ParameterRecommendation
Catalyst/Reagent Select based on the sample's fatty acid composition (free vs. esterified).
Moisture Control Use anhydrous reagents and dry samples thoroughly.
Reaction Time Optimize by analyzing aliquots at various time points.
Reaction Temperature Optimize for the specific derivatization reagent and fatty acids.
Reagent Concentration Ensure a sufficient molar excess of alcohol and appropriate catalyst concentration.
Sample Solubility Use co-solvents if necessary to ensure complete dissolution of the sample.

2. What causes peak tailing and poor chromatographic resolution of my FAMEs?

Poor peak shape and resolution during GC analysis of FAMEs can often be attributed to issues with the derivatization process or the analytical system itself.

  • Underivatized Fatty Acids: The primary reason for derivatizing fatty acids is to reduce their polarity and improve their volatility for GC analysis.[5][6] Free carboxylic acid groups can interact with the stationary phase of the GC column, leading to peak tailing.[5] Incomplete derivatization will result in the presence of these underivatized fatty acids.

  • GC System Contamination: A contaminated injector liner or a degraded GC column can lead to poor peak shape and resolution.[9] Regularly inspect and replace the injector liner and condition the column as needed.

  • Improper Column Choice: For FAME analysis, especially for separating cis and trans isomers, a highly polar capillary column is recommended.[10][11]

3. My quantification is inaccurate, and I'm observing high variability between replicates. What could be the problem?

Inaccurate and irreproducible quantification is often linked to sample preparation and the derivatization workflow.

  • Incomplete Derivatization: As mentioned earlier, if the conversion to FAMEs is not complete and consistent across all samples and standards, the quantitative results will be unreliable.[9]

  • Sample Loss During Extraction: After derivatization, FAMEs are typically extracted into a non-polar solvent like hexane (B92381) or heptane.[6] Inefficient extraction can lead to sample loss and low recovery. Ensure vigorous mixing and complete phase separation.

  • Instability of Derivatives: While methyl esters are generally stable, some derivatives, like trimethylsilyl (B98337) (TMS) esters, have limited stability and should be analyzed promptly.[5]

  • Lack of or Inappropriate Internal Standard: An internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.[9] The internal standard should be a fatty acid not present in the sample and should be added at the very beginning of the sample preparation process.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This method is suitable for both free fatty acids and transesterification of esterified lipids.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap reaction tube.[6] If the sample is in an aqueous solvent, evaporate it to dryness first.[6] Dissolve the dried sample in a small amount of a nonpolar solvent like hexane or toluene if necessary.[6]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol reagent to the sample.[6]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-10 minutes.[6] The optimal time and temperature may need to be determined empirically.[7]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane.[6]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate.[9]

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis. To remove any residual water, the hexane layer can be passed through a small column of anhydrous sodium sulfate.

Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)

This is a rapid method suitable for the transesterification of triglycerides and other esterified lipids. It is not effective for free fatty acids.[4]

  • Sample Preparation: Weigh approximately 50 mg of the oil or fat sample into a reaction vial.[10]

  • Reagent Addition: Add 1 mL of hexane and 2 mL of 4 M potassium hydroxide in methanol.[10]

  • Reaction: Cap the vial and heat at 50°C for 30 minutes with stirring.[10]

  • Extraction: Cool the mixture to room temperature and add 1 mL of water.[10]

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample Collection: Transfer the upper hexane layer to a vial for GC analysis. If an emulsion forms, filtration through a syringe filter may be necessary.[10]

Visualizations

FAME_Derivatization_Troubleshooting start Start: Poor FAME Analysis Results check_derivatization Check for Complete Derivatization start->check_derivatization incomplete Incomplete Derivatization (Low Yield) check_derivatization->incomplete No complete Derivatization Complete check_derivatization->complete Yes troubleshoot_reaction Troubleshoot Reaction: - Check Reagents (Anhydrous) - Optimize Time/Temp - Check Catalyst - Ensure Solubility incomplete->troubleshoot_reaction troubleshoot_reaction->check_derivatization check_chromatography Check Chromatography complete->check_chromatography poor_peaks Poor Peak Shape/ Resolution? check_chromatography->poor_peaks troubleshoot_gc Troubleshoot GC System: - Clean/Replace Injector Liner - Condition/Replace Column - Check for Leaks poor_peaks->troubleshoot_gc Yes good_peaks Good Peak Shape poor_peaks->good_peaks No troubleshoot_gc->check_chromatography check_quantification Check Quantification good_peaks->check_quantification inaccurate_quant Inaccurate/ Irreproducible? check_quantification->inaccurate_quant troubleshoot_quant Troubleshoot Quantification: - Use Internal Standard - Check Extraction Efficiency - Verify Standard Concentrations inaccurate_quant->troubleshoot_quant Yes end Successful FAME Analysis inaccurate_quant->end No troubleshoot_quant->check_quantification

Caption: A logical workflow for troubleshooting common issues in FAME derivatization and analysis.

FAME_Derivatization_Pathway fatty_acid Long-Chain Fatty Acid (R-COOH) protonation Protonation of Carbonyl Oxygen fatty_acid->protonation methanol Methanol (CH3OH) nucleophilic_attack Nucleophilic Attack by Methanol methanol->nucleophilic_attack catalyst Acid Catalyst (e.g., H+, BF3) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate water_elimination Elimination of Water tetrahedral_intermediate->water_elimination water_elimination->catalyst Regenerated fame Fatty Acid Methyl Ester (R-COOCH3) water_elimination->fame water Water (H2O) water_elimination->water

Caption: The chemical pathway of acid-catalyzed esterification for FAME synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for Methyl 15-Hydroxypentadecanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain hydroxy fatty acids like methyl 15-hydroxypentadecanoate (B1240629) is critical for various applications, from biomarker discovery to quality control in pharmaceutical preparations. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely adopted analytical technique for this purpose.[1] This guide provides a comprehensive overview of the validation of a GC-MS method for the analysis of methyl 15-hydroxypentadecanoate, comparing it with alternative analytical techniques and presenting supporting experimental data and protocols.

GC-MS Method Validation: A Summary of Key Parameters

The validation of an analytical method ensures its reliability, accuracy, and precision for its intended use.[1][2] For the analysis of this compound by GC-MS, the following parameters are crucial for a comprehensive validation study.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability of the method to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix. In GC-MS, this is achieved through a combination of chromatographic retention time and the unique mass spectrum of the analyte.[2]No significant interfering peaks at the retention time of the analyte. The mass spectrum of the analyte in the sample should match that of a reference standard.
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range.[3]Correlation coefficient (r²) ≥ 0.995. The y-intercept of the calibration curve should be close to zero.
Accuracy The closeness of the measured value to the true value. It is typically assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.[3]Recovery typically within 80-120% for each concentration level.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) and is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day precision).[3]Repeatability (Intra-day): RSD ≤ 15%. Intermediate Precision (Inter-day): RSD ≤ 20%.
Limit of Detection (LOD) The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified under the stated experimental conditions.[3]Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3]Signal-to-Noise Ratio (S/N) ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]Consistent results with minor changes in parameters such as injector temperature, oven temperature ramp rate, and gas flow rate. RSD of results should remain within acceptable limits.
Stability The chemical stability of the analyte in a given matrix under specific conditions for a given time.The analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration over the tested period.

Experimental Protocols

A critical aspect of analyzing hydroxy fatty acids like 15-hydroxypentadecanoic acid by GC-MS is the derivatization step, which is necessary to increase the volatility and thermal stability of the analyte.[4]

Sample Preparation and Derivatization
  • Esterification (to form Fatty Acid Methyl Ester - FAME):

    • To an aliquot of the sample containing 15-hydroxypentadecanoic acid, add a solution of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 2 hours.

    • After cooling to room temperature, add a saturated sodium chloride solution and extract the this compound with n-hexane.

    • Evaporate the hexane (B92381) layer to dryness under a gentle stream of nitrogen.

  • Silylation of the Hydroxyl Group:

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.

    • The resulting solution is then ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid derivatives.[5]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-550) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

Method Validation Workflow

GCMS_Validation_Workflow start Start: Define Analytical Method protocol Develop Experimental Protocol (Sample Prep, GC-MS Conditions) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq specificity Specificity protocol->specificity robustness Robustness protocol->robustness stability Stability protocol->stability report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report robustness->report stability->report end End: Validated Method report->end

Caption: Workflow for the validation of a GC-MS analytical method.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique for the analysis of this compound, other methods can also be employed, each with its own set of advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[1]High sensitivity and specificity ("gold standard" for identification).[1] Mature technique with established procedures.[4] Provides structural information from mass spectra.Requires derivatization for non-volatile compounds like hydroxy fatty acids.[4] High temperatures can potentially cause degradation of thermally labile compounds.
GC-FID (Gas Chromatography-Flame Ionization Detection) Separates volatile compounds in the gas phase and detects them by burning the eluent in a hydrogen-air flame, which produces a current proportional to the amount of organic compound.[6]Robust and relatively inexpensive. Wide linear range.Less sensitive than MS for many compounds. Does not provide structural information, identification is based solely on retention time.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates compounds in the liquid phase followed by mass spectrometric detection, often with fragmentation for enhanced specificity.[6]High sensitivity and selectivity. Suitable for non-volatile and thermally labile compounds without derivatization.[7]Can be more susceptible to matrix effects than GC-MS. Instrumentation can be more complex and expensive.
HPLC-UV/ELSD (High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection) Separates compounds in the liquid phase with detection based on UV absorbance or light scattering from nebulized and evaporated mobile phase.Does not require derivatization.[8] HPLC is good for preparative separation.[8]Lower sensitivity and specificity compared to MS-based methods. UV detection requires the analyte to have a chromophore. ELSD response can be non-linear.

Logical Relationship of Analytical Choices

Analytical_Choice analyte Analyte: this compound properties Properties: - Long-chain hydroxy fatty acid - Requires derivatization for GC - Thermally labile analyte->properties gcms GC-MS properties->gcms High Specificity & Sensitivity lcsms LC-MS/MS properties->lcsms No Derivatization, Good for Thermally Labile gcfid GC-FID properties->gcfid Robust, Quantitative (less specific) hplc HPLC-UV/ELSD properties->hplc Simpler, No Derivatization (less sensitive)

Caption: Factors influencing the choice of analytical method.

References

A Comparative Analysis of Methyl 15-Hydroxypentadecanoate and Methyl 16-Hydroxyhexadecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and synthesis of two closely related long-chain ω-hydroxy fatty acid methyl esters.

In the landscape of lipid research and drug development, ω-hydroxy fatty acids and their derivatives are gaining increasing attention for their diverse biological activities and potential therapeutic applications. This guide provides a comparative analysis of two such molecules: Methyl 15-Hydroxypentadecanoate (B1240629) and Methyl 16-Hydroxyhexadecanoate. By presenting their physicochemical properties, potential biological activities, and detailed synthesis protocols in a structured format, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of Methyl 15-Hydroxypentadecanoate and Methyl 16-Hydroxyhexadecanoate is crucial for their handling, formulation, and interpretation of biological data. The following table summarizes their key characteristics.

PropertyThis compoundMethyl 16-Hydroxyhexadecanoate
Molecular Formula C₁₆H₃₂O₃[1]C₁₇H₃₄O₃[2]
Molecular Weight 272.42 g/mol [1]286.4 g/mol [2]
Melting Point 47.0-48.0 °C[1]Not explicitly found
Boiling Point 359.5±15.0 °C (Predicted)[1]Not explicitly found
pKa 15.20±0.10 (Predicted)[1]Not explicitly found
CAS Number 76529-42-5[1]36575-67-4[2]

Biological Activities and Potential Applications

While direct comparative studies on the biological activities of this compound and Methyl 16-Hydroxyhexadecanoate are limited in publicly available literature, the broader class of long-chain hydroxy fatty acids and their esters are known to exhibit a range of biological effects.

Anti-Inflammatory and Antioxidant Potential: Long-chain fatty acid methyl esters have been investigated for their anti-inflammatory and antioxidant properties.[3][4] For instance, some studies have shown that certain fatty acid methyl esters can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] Additionally, the antioxidant activity of fatty acid esters is a subject of ongoing research, with some demonstrating free radical scavenging capabilities.[5]

Cytotoxicity and Anti-Proliferative Effects: The potential of long-chain fatty acid esters to induce cytotoxicity in cancer cell lines is an active area of investigation.[1][6][7][8] These compounds are being explored for their ability to inhibit the proliferation of various cancer cells, suggesting their potential as novel anti-cancer agents.

Other Applications: this compound is a known precursor in the synthesis of cyclopentadecanolide, a valuable macrocyclic musk used in the fragrance industry.[1][9]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis and biological evaluation of these compounds.

Synthesis of this compound

This protocol describes a multi-step synthesis starting from a natural oil.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_processing Processing cluster_product Final Product Start Malania Oleifera Chum oil Saponification Saponification Start->Saponification Step 1 Acidification Acidification Saponification->Acidification Step 2 Crystallization Solvent Crystallization Acidification->Crystallization Step 3 Ozonolysis Ozonolysis Crystallization->Ozonolysis Step 4 Yields 15-tetracosenoic acid Purification Purification with 2-amino-2-methyl-1-propanol Ozonolysis->Purification Step 5 Yields 15-hydroxypentadecanoic acid Esterification Methyl Esterification Purification->Esterification Step 6 Product This compound Esterification->Product

Caption: Synthesis of this compound.

Detailed Protocol:

  • Preparation of 15-tetracosenoic acid: Malania Oleifera Chum oil is subjected to saponification, acidification, and solvent crystallization to yield 15-tetracosenoic acid.

  • Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml of ethanol (B145695) and 160 ml of n-hexane. The mixture is cooled to 0°C in a thermostatic water bath and subjected to ozonolysis by bubbling ozone gas through the reactor. This process cleaves the double bond in 15-tetracosenoic acid to form 15-hydroxypentadecanoic acid.

  • Purification: The resulting 15-hydroxypentadecanoic acid is purified using 2-amino-2-methyl-1-propanol.

  • Methyl Esterification: 15 g of the purified 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol. 2 ml of concentrated sulfuric acid is added as a catalyst. The mixture is refluxed in a thermostatic oil bath at 90°C for 4 hours.

  • Extraction and Washing: After the reaction, the mixture is cooled and extracted with diethyl ether. The ether layer is then washed with deionized water to remove any remaining acid and impurities, yielding this compound.[9]

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol can be used to compare the cytotoxic effects of this compound and Methyl 16-Hydroxyhexadecanoate on cancer cell lines.

Experimental Workflow for MTS Assay

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of test compounds Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with compounds Prepare_Dilutions->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTS Add MTS reagent Incubate_48h->Add_MTS Incubate_1_4h Incubate for 1-4 hours Add_MTS->Incubate_1_4h Measure_Absorbance Measure absorbance at 490 nm Incubate_1_4h->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability Measure_Absorbance->Calculate_Viability

Caption: Workflow for assessing cytotoxicity using MTS assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and Methyl 16-Hydroxyhexadecanoate in culture medium. After the initial 24-hour incubation, replace the existing medium with 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the esters, e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[6]

In Vitro Anti-Inflammatory Assay (COX-1/COX-2 Inhibition)

This protocol can be used to compare the anti-inflammatory potential of the two compounds by measuring their ability to inhibit COX enzymes.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Reagent Preparation cluster_reaction Enzyme Reaction cluster_detection Detection (ELISA) cluster_analysis Data Analysis Prepare_Extracts Dissolve test compounds in DMSO Serial_Dilutions Prepare tenfold serial dilutions Prepare_Extracts->Serial_Dilutions Mix_Reagents Mix COX-1/COX-2 enzyme, heme, assay buffer, and test compound in a 96-well plate Serial_Dilutions->Mix_Reagents Incubate Incubate and add arachidonic acid Mix_Reagents->Incubate Stop_Reaction Stop reaction and reduce PGH2 to PGF2α Incubate->Stop_Reaction Measure_PGF2a Measure PGF2α concentration using ELISA Stop_Reaction->Measure_PGF2a Calculate_IC50 Calculate IC50 values Measure_PGF2a->Calculate_IC50

Caption: Workflow for COX-1/COX-2 inhibition assay.

Detailed Protocol:

  • Preparation of Test Compounds: Dissolve this compound and Methyl 16-Hydroxyhexadecanoate in DMSO to create stock solutions. Prepare a series of tenfold serial dilutions to obtain a range of test concentrations (e.g., 0.001, 0.01, 0.1, 1 µg/mL).

  • Enzyme Reaction: In a 96-well plate, combine 10 μL of COX-1 or COX-2 enzyme, 10 μL of heme, 160 μL of assay buffer, and 20 μL of the test compound dilution. The plate is gently shaken and incubated. The reaction is initiated by adding arachidonic acid.

  • Reaction Termination and Reduction: The enzymatic reaction is stopped, and the product, PGH₂, is reduced to PGF₂α using stannous chloride (SnCl₂).

  • Quantification by ELISA: The concentration of the prostanoid product, PGF₂α, is measured using an enzyme immunoassay (ELISA).

  • Data Analysis: The inhibitory activity of the test compounds is determined by calculating the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.[3]

Future Directions and Conclusion

This guide provides a foundational comparison of this compound and Methyl 16-Hydroxyhexadecanoate. While their physicochemical properties are distinct due to the difference of a single methylene (B1212753) group, their biological activities require more direct comparative investigation. The provided experimental protocols offer a starting point for researchers to conduct such studies. Future research should focus on head-to-head comparisons of these molecules in various biological assays to elucidate any structure-activity relationships. Furthermore, exploring their metabolic pathways and potential interactions with cellular signaling cascades will be crucial for understanding their mechanisms of action and unlocking their full therapeutic potential.

References

A Comparative Guide to Precursors for Synthetic Macrocyclic Musks: Methyl 15-Hydroxypentadecanoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of macrocyclic musks, prized for their unique and persistent scent profiles in the fragrance and pharmaceutical industries, relies on the efficient cyclization of long-chain precursors. This guide provides an objective comparison of Methyl 15-hydroxypentadecanoate (B1240629) against other key precursors used in the synthesis of these valuable macrocycles. The performance of each precursor is evaluated based on reported yields and detailed experimental protocols for the synthesis of prominent macrocyclic musks such as Cyclopentadecanolide, Ambrettolide, and Ethylene (B1197577) Brassylate.

Executive Summary

The selection of a precursor for macrocyclic musk synthesis is a critical decision influenced by factors such as availability, cost, and the efficiency of the subsequent chemical transformations. This guide focuses on the comparative performance of four key precursors:

  • Methyl 15-Hydroxypentadecanoate: A direct precursor to Cyclopentadecanolide.

  • 15-Hydroxypentadecanoic Acid: The corresponding carboxylic acid to the methyl ester, also a precursor to Cyclopentadecanolide.

  • Aleuritic Acid: A naturally derived precursor for the synthesis of Ambrettolide.

  • Brassylic Acid: A dicarboxylic acid used in the production of Ethylene Brassylate.

Furthermore, this guide explores modern synthetic strategies, such as Ring-Closing Metathesis (RCM), which utilize different types of precursors, offering alternative and potentially more efficient routes to these sought-after macrocycles.

Physicochemical Properties of Precursors

A thorough understanding of the physicochemical properties of each precursor is fundamental to designing and optimizing synthetic protocols.

PropertyThis compound15-Hydroxypentadecanoic AcidAleuritic AcidBrassylic Acid
CAS Number 76529-42-5[1]4617-33-8[2][3]533-87-9[4]505-52-2
Molecular Formula C₁₆H₃₂O₃[5]C₁₅H₃₀O₃[2][3]C₁₆H₃₂O₅[4]C₁₃H₂₄O₄[6][7]
Molecular Weight 272.43 g/mol [5]258.40 g/mol [2][3]304.43 g/mol 244.33 g/mol [6]
Melting Point Not specified84 °C[8]100-101 °C[9]114 °C[6]
Boiling Point 359.5±15.0 °C (Predicted)[10]Not specifiedNot specifiedNot specified
Solubility Soluble in Chloroform, Ethanol (B145695) (warmed), Ether[11]Soluble in Chloroform, Ethanol, Methanol[3]Soluble in hot water, Methanol (B129727), Ethanol, Isopropyl alcohol[12][13]Slightly soluble in water[7][14]

Comparison of Synthetic Routes and Performance

The efficiency of converting a precursor to the final macrocyclic musk is a key performance indicator. The following tables summarize the yields achieved through various synthetic methodologies.

Macrolactonization Routes

This traditional approach involves the intramolecular cyclization of ω-hydroxy fatty acids or their esters.

Table 1: Synthesis of Cyclopentadecanolide (Exaltolide®)

PrecursorMethodCatalyst/ReagentYield (%)Reference
This compoundMacrolactonizationKF-La/γ-Al₂O₃58.50[12][15]
15-Hydroxypentadecanoic AcidMacrolactonizationMagnesium Chloride92.3[8]
This compoundEnzymatic MacrolactonizationLipase B from Candida antarctica (CALB)88[2]

Table 2: Synthesis of Ambrettolide

PrecursorMethodCatalyst/ReagentYield (%)Reference
Aleuritic AcidMulti-step synthesisMultiple reagents42-44 (older method)[9]
Aleuritic AcidImproved multi-step synthesisMultiple reagents"Improved yield"[9]

Table 3: Synthesis of Ethylene Brassylate (Musk T)

PrecursorMethodCatalyst/ReagentYield (%)Reference
Brassylic Acid (via Poly(ethylene brassylate))DepolymerizationMixed metal catalyst (e.g., sodium stearate (B1226849) and aluminum tricellusolve)73.2[7][16]
Ring-Closing Metathesis (RCM) - An Alternative Pathway

RCM has emerged as a powerful tool for the synthesis of macrocycles, offering high efficiency and functional group tolerance. This method typically involves the cyclization of a diene ester.

Table 4: RCM Synthesis of Macrocyclic Musks

Precursor (Diene Ester)Target MuskCatalystYield (%)Reference
Diene ester from 7-octenoic acid and homopropargyl alcoholRecifeiolide (12-membered lactone)Molybdenum monoaryloxide pyrrolide complex65[17]
Diene ester from oleic and 9-decenoic acid13 to 19-membered macrocyclic lactonesGrubbs catalyst90-94[18][19]

Experimental Protocols

Synthesis of this compound from Malania Oleifera Chum oil
  • Saponification, Acidification, and Crystallization: Malania Oleifera Chum oil is first saponified, followed by acidification and solvent crystallization to yield 15-tetracosenoic acid.[20]

  • Ozonolysis: 30.0 g of 15-tetracosenoic acid is dissolved in a solution of 40 ml of ethanol and 160 ml of n-hexane. The mixture is cooled to 0°C in a thermostatic water bath and subjected to a continuous stream of ozone.[20]

  • Reduction: The resulting ozonide intermediate is reduced by the slow addition of potassium borohydride (B1222165) solution with continuous stirring for 3 hours.[20]

  • Acidification and Isolation: The reaction mixture is acidified with 6 mol l⁻¹ hydrochloric acid to a pH of 2. The precipitate, 15-hydroxypentadecanoic acid, is filtered, washed to neutrality with deionized water, and dried under vacuum at 70°C.[20]

  • Esterification: 15 g of the purified 15-hydroxypentadecanoic acid is dissolved in 300 ml of methanol, and 2 ml of concentrated sulfuric acid is added. The mixture is refluxed in a thermostatic oil bath at 90°C for 4 hours.[20][21]

  • Extraction and Purification: After the reaction, the mixture is extracted with ether and washed with deionized water to yield this compound.[20][21]

Macrolactonization of this compound to Cyclopentadecanolide
  • Reaction Setup: 5 mmol of this compound, 0.5 g of KF-La/γ-Al₂O₃ catalyst, and 15 ml of glycerine are mixed in a suitable reaction vessel.[20]

  • Initial Stirring: The mixture is stirred for 30 minutes at 120°C using an electric heater with magnetic stirring.[20]

  • Reaction Conditions: The system is then slowly heated to 190°C under a pressure of 2 mbar and maintained for 7 hours.[20]

  • Product Isolation: The produced Cyclopentadecanolide is separated from the reaction system via a reaction-distillation method using an oil-water separator.[20]

Macrolactonization of 15-Hydroxypentadecanoic Acid to Cyclopentadecanolide
  • Pre-treatment: 385 g (1.49 mols) of 15-hydroxypentadecanoic acid are heated in a distillation apparatus for 3 hours at 160°C under a water pump vacuum to remove residual water.[8]

  • Catalyst Addition: The residue is mixed with 23 g of magnesium chloride.[8]

  • Cyclization and Distillation: The mixture is added dropwise, with stirring, into a distillation apparatus pre-heated to 280°C under a vacuum of 0.5 mm Hg.[8]

  • Product Collection: 330 g of Cyclopentadecanolide is collected as it distills over at 140°C/0.5 mm Hg.[8]

Synthesis of Ambrettolide from Aleuritic Acid (Improved Method)
  • Esterification and Protection: Threo-aleuritic acid is esterified with dry methanol containing BF₃·Et₂O to yield methyl aleuritate. This is then treated with dry acetone (B3395972) containing concentrated sulfuric acid.[9]

  • Oxidation: The protected methyl aleuritate is oxidized with KMnO₄/AcOH to afford a half-ester.[9]

  • Reduction and Deprotection: The half-ester is preferentially reduced with LAH/THF, followed by deacetonation by boiling with 10% H₂SO₄ to give threo-isoaleuritic acid.[9]

  • Formation of Hydroxyalkenoic Acid: The threo-isoaleuritic acid is treated with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane (B91453) for 2 hours to yield 16-hydroxy-(E)-7-hexadecenoic acid.[9]

  • Esterification: The resulting acid is esterified to afford methyl 16-hydroxy-(E)-7-hexadecenoate.[9]

  • Cyclization: Distillation of the methyl ester with MgCl₂·6H₂O results in the formation of Ambrettolide.[9]

Synthesis of Ethylene Brassylate from Brassylic Acid
  • Polyesterification: Chemically equivalent amounts of ethylene glycol and brassylic acid are heated to 200°C for two hours. The temperature is then raised to 225°C under partially reduced pressure to facilitate the removal of water and form polymeric ethylene brassylate.[22]

  • Depolymerization: A mixture of 60 parts by weight of the polymer and 0.7 parts by weight of tin chloride is heated at 270°C and 1 mm absolute pressure in a glass still.[22]

  • Product Collection: The distillate, primarily monomeric ethylene brassylate, is collected. The overall yield is reported to be 73.2% when using a mixed metal catalyst.[7][16]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical transformations discussed.

SynthesisPathways cluster_cyclopentadecanolide Cyclopentadecanolide Synthesis cluster_ambrettolide Ambrettolide Synthesis cluster_ethylene_brassylate Ethylene Brassylate Synthesis This compound This compound Cyclopentadecanolide Cyclopentadecanolide This compound->Cyclopentadecanolide Macrolactonization (KF-La/γ-Al₂O₃) 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid 15-Hydroxypentadecanoic Acid->Cyclopentadecanolide Macrolactonization (MgCl₂) Aleuritic Acid Aleuritic Acid Ambrettolide Ambrettolide Aleuritic Acid->Ambrettolide Multi-step Synthesis Brassylic Acid Brassylic Acid Poly(ethylene brassylate) Poly(ethylene brassylate) Brassylic Acid->Poly(ethylene brassylate) Polyesterification Ethylene Brassylate Ethylene Brassylate Poly(ethylene brassylate)->Ethylene Brassylate Depolymerization

Caption: Synthesis pathways for common macrocyclic musks.

RCM_Workflow Unsaturated Fatty Acid/Alcohol Unsaturated Fatty Acid/Alcohol Esterification Esterification Unsaturated Fatty Acid/Alcohol->Esterification Diene Ester Precursor Diene Ester Precursor Ring-Closing Metathesis Ring-Closing Metathesis Diene Ester Precursor->Ring-Closing Metathesis Macrocyclic Musk Macrocyclic Musk Esterification->Diene Ester Precursor Ring-Closing Metathesis->Macrocyclic Musk

Caption: General workflow for RCM-based musk synthesis.

Conclusion

The choice of precursor for synthetic musk production is multifaceted. While 15-Hydroxypentadecanoic Acid demonstrates a remarkably high yield for Cyclopentadecanolide synthesis via traditional macrolactonization, its methyl ester, This compound , offers a viable alternative with good yields, particularly with optimized catalytic systems. For Ambrettolide and Ethylene Brassylate, Aleuritic Acid and Brassylic Acid remain the primary precursors, respectively, with established multi-step and depolymerization routes.

The advent of Ring-Closing Metathesis (RCM) presents a paradigm shift, enabling the construction of macrocyclic frameworks from readily available unsaturated fatty acid derivatives with excellent yields. This modern approach offers greater flexibility in molecular design and can be more atom-economical.

Researchers and process chemists must weigh the trade-offs between the higher yields of some traditional methods with the potential for greater efficiency, milder reaction conditions, and broader substrate scope offered by modern catalytic approaches like RCM. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and aid in the development of efficient and sustainable routes to these important fragrance molecules.

References

A Comparative Guide to the Quantification of Methyl 15-Hydroxypentadecanoate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl 15-Hydroxypentadecanoate, a long-chain omega-hydroxy fatty acid methyl ester, in complex biological matrices such as plasma, serum, and tissue is crucial for various research and development applications. This guide provides an objective comparison of the two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for similar long-chain fatty acids and their derivatives, offering a robust framework for researchers to select and implement the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including required sensitivity, sample throughput, and the specific characteristics of the biological matrix. Below is a summary of expected performance metrics for each technique, based on data from closely related long-chain fatty acids.[1][2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 5–100 nM[1][3]0.01 - 5 ng/mL[4]
Limit of Quantification (LOQ) Typically in the low nanomolar range0.001 - 50 µg/mL[4]
**Linearity (R²) **>0.99[2]>0.99[1][3]
Precision (%RSD) <15%[2]<15%[1][3]
Throughput Lower, due to longer run times and derivatizationHigher, with faster run times
Derivatization Generally required to improve volatilityNot always necessary, but can enhance sensitivity[5][6]
Selectivity High, especially with selected ion monitoring (SIM)Very high, with multiple reaction monitoring (MRM)

Experimental Protocols: Methodologies for Quantification

Detailed experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of long-chain hydroxy fatty acid methyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility.[7]

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic layer containing the lipids.

  • Dry the extract under a stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile (B52724).

  • Heat the mixture at 60-70°C for 30-60 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[2]

  • This step is crucial for making the analyte volatile for GC analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a high-polarity cyanopropyl- or polyethylene (B3416737) glycol-based stationary phase).

  • Injector: Operate in splitless mode to maximize sensitivity.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate the analytes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the TMS-derivatized this compound.[2][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it suitable for higher throughput analysis.[3]

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 50 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant containing the analyte to a new tube.

  • The extract can be directly injected or further concentrated by evaporation and reconstitution in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Use a C18 or C8 reversed-phase column for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source, typically in negative ion mode for fatty acids, although positive mode can be used after derivatization.

  • Detection: Use multiple reaction monitoring (MRM) for quantification. This involves selecting the precursor ion of this compound and a specific product ion generated after fragmentation, providing high selectivity and sensitivity.[3]

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the key steps in both the GC-MS and LC-MS/MS workflows.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Liquid-Liquid Extraction InternalStandard->LipidExtraction Drying Dry Extract LipidExtraction->Drying Silylation Silylation (e.g., BSTFA) Drying->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

GC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc Analysis BiologicalSample_LC Biological Sample (Plasma, Serum) InternalStandard_LC Add Internal Standard BiologicalSample_LC->InternalStandard_LC ProteinPrecipitation Protein Precipitation InternalStandard_LC->ProteinPrecipitation SupernatantCollection Collect Supernatant ProteinPrecipitation->SupernatantCollection LCMS LC-MS/MS Analysis (MRM Mode) SupernatantCollection->LCMS DataAnalysis_LC Data Analysis & Quantification LCMS->DataAnalysis_LC

LC-MS/MS Experimental Workflow

Conclusion

Both GC-MS and LC-MS/MS are viable and powerful techniques for the quantification of this compound in complex biological matrices.

  • GC-MS is a well-established method that provides high chromatographic resolution and is cost-effective. However, the requirement for derivatization can increase sample preparation time and introduce potential variability.

  • LC-MS/MS offers higher sensitivity and throughput, often without the need for derivatization, making it ideal for large-scale studies. The high selectivity of MRM detection minimizes interferences from complex matrices.

The selection of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the number of samples, and available instrumentation. For studies requiring very high sensitivity and throughput, LC-MS/MS is generally the preferred method. For targeted analysis where high chromatographic separation of isomers is critical, a well-optimized GC-MS method remains a strong option. Researchers should carefully validate their chosen method in the specific biological matrix to ensure data accuracy and reliability.

References

A Comparative Guide to the Inter-Laboratory Quantification of Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Hypothetical Inter-Laboratory Comparison

The following tables summarize the performance of four hypothetical laboratories for the quantification of Methyl 15-Hydroxypentadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These values are modeled on performance characteristics observed in proficiency programs for fatty acid analysis.

Table 1: Performance Characteristics of GC-MS Quantification of this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL0.06 µg/mL0.10 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.25 µg/mL0.20 µg/mL0.30 µg/mL
Linearity (R²) >0.998>0.995>0.997>0.996
Repeatability (RSDr) 3.5%4.2%3.8%5.1%
Reproducibility (RSDR) 8.2%9.5%8.9%11.3%

Table 2: Performance Characteristics of LC-MS Quantification of this compound

ParameterLaboratory ALaboratory BLaboratory CLaboratory D
Limit of Detection (LOD) 0.01 ng/mL0.02 ng/mL0.015 ng/mL0.03 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL0.06 ng/mL0.05 ng/mL0.09 ng/mL
Linearity (R²) >0.999>0.998>0.999>0.997
Repeatability (RSDr) 2.8%3.5%3.1%4.0%
Reproducibility (RSDR) 7.5%8.8%8.0%9.9%

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the quantification of this compound.

Lipid Extraction and Transesterification to FAME

This initial step is common for both GC-MS and LC-MS analysis of fatty acids from a biological matrix.

  • Homogenization : A known quantity of the sample (e.g., tissue, plasma) is homogenized in a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).

  • Internal Standard Spiking : For accurate quantification, a known amount of an internal standard, such as a deuterated analog or an odd-chain fatty acid not naturally present in the sample, is added.

  • Phase Separation : The addition of a salt solution or water induces the separation of the mixture into aqueous and organic phases.

  • Lipid Collection : The lower organic layer containing the lipids is carefully collected.

  • Drying : The solvent is evaporated under a stream of nitrogen.

  • Transesterification : The dried lipid extract is subjected to acid-catalyzed transesterification. A reagent like 14% boron trifluoride in methanol or 5% methanolic HCl is added, and the mixture is heated (e.g., 100°C for 30 minutes) to convert the fatty acids to their methyl esters.

  • FAME Extraction : After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs. The organic layer is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-23 or a similar wax-type column, is typically employed for the separation of FAMEs.

    • Injector: Splitless injection is commonly used for trace analysis to maximize the transfer of the analyte onto the column.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at 100°C, ramp to 250°C at a rate of 4°C/min, and then hold for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase column, such as a C18 or C8, is used for separation.

    • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) is commonly used, typically in positive ion mode for FAMEs.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Mandatory Visualizations

Experimental Workflow for FAME Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Lipid_Extraction Transesterification Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Extraction->Transesterification FAME_Extract FAME Extract in Organic Solvent Transesterification->FAME_Extract Injection Sample Injection FAME_Extract->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation GC or LC Mass_Spectrometry Mass Spectrometry (MS Detection) Chromatographic_Separation->Mass_Spectrometry Detection & Ionization Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification against Calibration Curve Peak_Integration->Quantification Final_Report Final Report of Concentration Quantification->Final_Report

Caption: A typical experimental workflow for the quantification of fatty acid methyl esters (FAMEs).

Pentadecanoic Acid and the JAK2/STAT3 Signaling Pathway

Pentadecanoic acid, the precursor to this compound, has been shown to influence key cellular signaling pathways. One such pathway is the JAK2/STAT3 pathway, which is crucial in cell survival, proliferation, and differentiation, and is often dysregulated in diseases like cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (pSTAT3) STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus & Binds to Promoter Regions Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Pentadecanoic_Acid->JAK2 Inhibits Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Initiates Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

A Comparative Guide to the Cross-Validation of Analytical Methods for Omega-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of omega-hydroxy fatty acids (ω-OH FAs) in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Omega-hydroxy fatty acids are critical signaling molecules involved in various physiological and pathological processes, making their accurate measurement essential for researchers, scientists, and drug development professionals. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Methodology Overview

The quantification of ω-OH FAs typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice between GC-MS and LC-MS/MS significantly impacts several aspects of the analytical workflow, from sample derivatization to the sensitivity and selectivity of detection.

Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to increase the volatility and thermal stability of the ω-OH FAs. This process typically involves the esterification of the carboxylic acid group and the conversion of the hydroxyl group to a more volatile ether derivative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can often analyze ω-OH FAs directly in their native form, although derivatization can sometimes be employed to enhance ionization efficiency. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for complex biological matrices.

Quantitative Performance Comparison

Table 1: Comparison of Validation Parameters for the Analysis of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE)

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Not explicitly reportedNot explicitly reported
Limit of Quantification (LOQ) Not explicitly reportedLow nanomolar range[1]
**Linearity (R²) **>0.99≥0.995[2]
Intra-day Precision (%RSD) <15%8% (for free fatty acids)[2]
Inter-day Precision (%RSD) <15%Not explicitly reported for ω-OH FAs
Accuracy/Recovery (%) Not explicitly reported90-110% (typical)
Derivatization Required? YesNo (can be used for enhancement)[1]

Table 2: General Comparison of Analytical Methods for Fatty Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires volatile or derivatized analytesSuitable for non-volatile and thermally labile compounds
Derivatization Generally mandatory for fatty acids[3]Often not required, simplifying sample preparation[1]
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase[4]Partitioning between a liquid mobile phase and a solid stationary phase[5]
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI)[4]Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Selectivity Good, can be improved with high-resolution columnsExcellent, especially with MS/MS (MRM mode)[2][6]
Sensitivity Good, can reach picogram levelsExcellent, can reach femtogram to picogram levels[4]
Throughput Can be lower due to longer run times and derivatization stepsGenerally higher due to faster chromatography and simpler sample preparation[2]
Cost (Instrument) Generally lower than LC-MS/MSGenerally higher
Typical Analytes Volatile and thermally stable compoundsWide range of compounds, including polar and non-polar

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of omega-hydroxy fatty acids using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification & Silylation) Extraction->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI/CI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow for ω-OH Fatty Acids

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Analysis Sample_LC Biological Sample (Plasma, Urine, Tissue) Extraction_LC Liquid-Liquid or Solid-Phase Extraction Sample_LC->Extraction_LC LC_Injection Injection into LC Extraction_LC->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Data_Acquisition_LC Data Acquisition MSMS_Detection->Data_Acquisition_LC Quantification_LC Quantification Data_Acquisition_LC->Quantification_LC

LC-MS/MS Experimental Workflow for ω-OH Fatty Acids

Detailed Experimental Protocols

GC-MS Method for Omega-Hydroxy Fatty Acids

This protocol describes a general procedure for the analysis of ω-OH FAs in biological samples using GC-MS, which includes extraction, derivatization, and analysis.

1. Sample Preparation and Extraction:

  • For Plasma/Serum: To 100 µL of sample, add an internal standard (e.g., a deuterated analog of the target ω-OH FA). Precipitate proteins with a solvent like acetonitrile (B52724).

  • For Tissue: Homogenize the tissue sample in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane/isopropanol or a solid-phase extraction (SPE) using a cartridge appropriate for lipid extraction[7].

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Esterification of Carboxylic Acid: To the dried extract, add a methylating agent such as 14% BF3 in methanol. Heat the mixture at 60°C for 60 minutes to form fatty acid methyl esters (FAMEs)[3].

  • Silylation of Hydroxyl Group: After cooling, evaporate the methanol. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60°C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers[3].

  • Evaporate the derivatization reagent and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23)[8].

  • Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

  • Oven Program: Use a temperature gradient to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

  • Mass Spectrometer: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.

LC-MS/MS Method for Omega-Hydroxy Fatty Acids

This protocol outlines a general procedure for the analysis of ω-OH FAs in biological samples using LC-MS/MS, which typically does not require derivatization.

1. Sample Preparation and Extraction:

  • For Plasma/Serum: To 100 µL of sample, add an internal standard.

  • Extraction: Perform a liquid-liquid extraction using a solvent system like hexane/isopropanol or a solid-phase extraction (SPE)[1][7].

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of fatty acids[6][9].

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization[6][9]. A gradient elution is often employed.

  • Mass Spectrometer: Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for fatty acids[1][9].

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for the analyte and a specific product ion formed after fragmentation, which provides high selectivity and sensitivity[1][6].

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of omega-hydroxy fatty acids.

  • GC-MS is a robust and reliable technique, particularly when high separation efficiency is required. However, the mandatory derivatization step can be time-consuming and a potential source of variability.

  • LC-MS/MS offers higher throughput, greater sensitivity for many applications, and the significant advantage of analyzing underivatized ω-OH FAs, which simplifies the workflow. The high selectivity of MS/MS makes it particularly suitable for complex biological matrices.

The choice between these two methods will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, the number of samples to be analyzed, and the available instrumentation. For high-throughput analysis of a large number of samples, LC-MS/MS is often the preferred method. For detailed structural elucidation and when dealing with volatile compounds, GC-MS remains a valuable tool. Cross-validation between these methods can be beneficial to ensure the accuracy and reliability of the obtained results, especially in a regulatory context.

References

A Comparative Guide to Catalysts for Long-chain Hydroxy Ester Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of macrocyclic lactones, or macrolides, from linear long-chain hydroxy esters is a pivotal transformation in the preparation of a vast array of biologically active natural products, pharmaceuticals, and fragrances.[1][2][3][4] The inherent challenge in this intramolecular cyclization lies in overcoming the entropic barrier and minimizing competing intermolecular reactions, such as dimerization and oligomerization.[2][5] The choice of catalyst is therefore critical to achieving high yields and selectivity. This guide provides a comparative overview of prominent catalytic systems, presenting key performance data and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific application.

Performance Comparison of Catalytic Systems

The selection of a catalyst for macrolactonization is dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost. Below is a summary of quantitative data for various catalyst types, showcasing their performance in the cyclization of different long-chain hydroxy esters.

Catalyst TypeCatalystSubstrateRing SizeYield (%)Reaction ConditionsReference
Heterogeneous Solid Base KF-La/γ-Al2O3Methyl 15-hydroxypentadecanoate (B1240629)1658.5190°C, 7 h[2][6]
Palladium-catalyzed Pd(OAc)2/BQω-alkenoic acids14-19up to 62%Varies with substrate[7]
Palladium-catalyzed Ligand-free Pd3–4 clustersω-iodide cinnamatesVaries55-89Varies with substrate[8]
Ruthenium-catalyzed [RuCl2(p-cymene)]2Various hydroxycarboxylic acids9-14Good yieldsTwo-step process, 80°C[9]
Organocatalyst ImidazolidinoneLong-chain aldehydes (precursor)VariesHigh enantiomeric purityMulti-step synthesis[10][11]
Enzymatic LipaseHydroxy fatty acidsVariesNot specifiedBiocatalytic conditions[12][13]
Calcined Hydrotalcite Mg–Al Hydrotalciteω-hydroxy acid benzotriazole (B28993) esters11, 13, 16, 17Good yieldsNot specified[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key catalytic systems.

Protocol 1: Macrolactonization using KF-La/γ-Al2O3 Catalyst[2][6]
  • Catalyst Preparation: A γ-Al2O3 support is impregnated with an aqueous solution of La(NO3)3 and KF. The mixture is then dried and calcined at high temperatures to produce the active catalyst.

  • Cyclization Reaction: Methyl 15-hydroxypentadecanoate (1 equivalent) and the KF-La/γ-Al2O3 catalyst are added to a reaction vessel.

  • The reaction mixture is heated to 190°C and stirred for 7 hours.

  • Work-up and Purification: After cooling, the catalyst is filtered off. The resulting crude product, cyclopentadecanolide, is then purified by reactive distillation to achieve high purity (98.8%).[2]

Protocol 2: Palladium-Catalyzed Oxidative Cyclization[7]
  • Reaction Setup: To a solution of the linear ω-alkenoic acid (1 equivalent) in a suitable solvent, Pd(OAc)2 (catalytic amount) and benzoquinone (BQ, co-oxidant) are added.

  • The reaction is stirred at a specified temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the macrolide.

Protocol 3: Ruthenium-Catalyzed Macrolactonization via Ethoxyvinyl Ester[9]
  • Ethoxyvinyl Ester (EVE) Formation: The hydroxycarboxylic acid (1 equivalent) and ethoxyacetylene are dissolved in acetone. The Ru catalyst, [RuCl2(p-cymene)]2, is added, and the mixture is stirred.

  • Catalyst Removal: The Ru catalyst is removed by filtration through a short pad of neutral silica (B1680970) gel.

  • Cyclization: The resulting EVE solution is diluted with 1,2-dichloroethane (B1671644) (DCE) and added slowly via syringe pump to a highly diluted solution of p-toluenesulfonic acid (pTsOH, 10 mol%) in DCE at 80°C.

  • Work-up and Purification: The reaction is quenched, and the solvent is evaporated. The crude product is purified by chromatography.

Visualizing the Workflow

A general experimental workflow for a comparative study of catalysts is depicted below. This logical flow guides the researcher from substrate preparation to final product analysis, forming the basis for a systematic comparison.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Catalytic Cyclization cluster_analysis 3. Analysis & Comparison cluster_conclusion 4. Conclusion start Start: Select Long-Chain Hydroxy Ester Substrate catalyst_A Catalyst A start->catalyst_A Introduce Catalyst catalyst_B Catalyst B start->catalyst_B Introduce Catalyst catalyst_C Catalyst C start->catalyst_C Introduce Catalyst analysis Reaction Monitoring (TLC, GC, LC-MS) catalyst_A->analysis catalyst_B->analysis catalyst_C->analysis workup Work-up & Purification (Filtration, Chromatography) analysis->workup characterization Product Characterization (NMR, MS, IR) workup->characterization comparison Data Comparison (Yield, Selectivity, TON/TOF) characterization->comparison end End: Identify Optimal Catalyst comparison->end

Caption: General workflow for comparing catalysts in long-chain hydroxy ester cyclization.

Reaction Pathway: A Generalized View

The cyclization of a long-chain hydroxy ester to a macrolide, facilitated by a catalyst, can be generalized into a few key steps. The diagram below illustrates this conceptual pathway.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate State cluster_products Products substrate Long-Chain Hydroxy Ester activated_complex Activated Substrate-Catalyst Complex substrate->activated_complex catalyst Catalyst catalyst->activated_complex Activation macrolide Macrolide activated_complex->macrolide Intramolecular Cyclization dimer Dimer/Oligomer activated_complex->dimer Intermolecular Reaction catalyst_regen Regenerated Catalyst catalyst_regen->catalyst Catalytic Cycle

Caption: Conceptual pathway for catalyzed macrolactonization.

References

Navigating the Separation of Long-Chain Fatty Acid Methyl Esters: A Comparative Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of various gas chromatography (GC) columns is essential for researchers, scientists, and drug development professionals aiming for accurate and efficient separation of long-chain fatty acid methyl esters (FAMEs). The choice of a GC column, particularly its stationary phase, is a critical determinant of separation selectivity, influencing the resolution of FAMEs based on carbon chain length, degree of unsaturation, and the geometric configuration of double bonds (cis/trans isomers). This guide provides an objective comparison of commonly used GC columns, supported by experimental data, to aid in the selection of the most appropriate column for specific analytical needs.

The separation of complex FAME mixtures, especially those containing various positional and geometric isomers, presents a significant analytical challenge. Highly polar stationary phases are generally the columns of choice for detailed FAME analysis.[1][2] This guide will focus on the comparative performance of two major types of polar columns: those with a high-percentage cyanopropyl phase and those with a polyethylene (B3416737) glycol (PEG) phase.

Comparative Analysis of High-Polarity GC Columns

The selectivity of the stationary phase is the most critical factor influencing the separation of FAMEs.[3] While both cyanopropyl and PEG columns are considered polar and are effective for general FAME analysis, their performance differs significantly when it comes to resolving complex isomeric mixtures.

Cyanopropyl Silicone Phases (e.g., HP-88, CP-Sil 88, Rt-2560, DB-23, TR-FAME)

Columns with a high-percentage cyanopropyl stationary phase are renowned for their exceptional selectivity towards cis and trans isomers of FAMEs.[1][4] This makes them indispensable for applications requiring the detailed analysis of partially hydrogenated vegetable oils, dairy fats, and marine oils, where accurate quantification of trans fatty acids is crucial for nutritional labeling and health assessments.[1][5] The high polarity of these columns allows for the separation of FAMEs based on the position and configuration of double bonds, in addition to carbon number and degree of unsaturation.[6] For instance, the HP-88 and Rt-2560 columns are frequently cited for their ability to resolve complex mixtures of C18 isomers.[1][4] Longer columns, often 100 meters in length, are recommended for achieving the baseline separation of a large number of FAMEs, including numerous cis and trans isomers.[1][7]

Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, HP-INNOWax, FAMEWAX)

PEG columns are also polar and provide good separation of FAMEs based on their carbon chain length and the number of double bonds.[1][6] They are a suitable choice for the analysis of less complex samples where the primary goal is to quantify saturated and unsaturated FAMEs without the need for detailed isomer separation.[1] While PEG columns, such as the DB-Wax, can separate a wide range of FAMEs from C4 to C24, they are generally not capable of resolving cis and trans isomers.[1][6]

Performance Data Summary

The following tables summarize the typical performance characteristics and specifications of commonly used high-polarity GC columns for long-chain FAME analysis, based on data from various application notes and studies.

Table 1: GC Column Specifications for FAME Analysis

Stationary PhaseExample Column(s)PolarityMax Temperature (°C)Typical Dimensions (L x ID x df)
High-Percentage CyanopropylHP-88, Rt-2560, CP-Sil 88, TR-FAMEHigh250100 m x 0.25 mm x 0.20 µm
Mid-Polarity CyanopropylDB-23Medium-High26030 m x 0.25 mm x 0.25 µm
Polyethylene Glycol (PEG)DB-Wax, HP-INNOWax, FAMEWAXHigh250 - 26030 m x 0.25 mm x 0.25 µm

Table 2: Comparative Performance for FAME Separation

FeatureHigh-Percentage Cyanopropyl ColumnsPolyethylene Glycol (PEG) Columns
Cis/Trans Isomer Separation ExcellentPoor to None
Separation by Unsaturation ExcellentGood
Separation by Carbon Number ExcellentExcellent
Analysis Time Can be long, especially with 100m columnsGenerally shorter
Primary Applications Detailed analysis of complex fats and oils (e.g., hydrogenated oils, dairy, marine oils), nutritional labeling.Routine analysis of less complex samples, quality control.

Experimental Protocols

Accurate and reproducible FAME analysis relies on well-defined experimental protocols. Below are representative methodologies for using high-percentage cyanopropyl and PEG columns.

Protocol 1: High-Resolution Separation of FAMEs using a Highly Polar Cyanopropyl Column

This protocol is designed for the detailed separation of complex FAME mixtures, including cis and trans isomers.

  • Column: HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness)[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[1]

  • Injection: 1 µL, Split (30:1 ratio)[1]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes

    • Ramp 1: 4 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes[3]

  • Detector: Flame Ionization Detector (FID) at 260 °C[3]

Protocol 2: General FAME Profiling using a Polyethylene Glycol (PEG) Column

This protocol is suitable for the routine analysis of FAMEs where cis/trans isomer separation is not the primary objective.

  • Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]

  • Carrier Gas: Hydrogen at a constant pressure of 53 kPa[1]

  • Injection: 1 µL, Split (50:1 ratio)[1]

  • Inlet Temperature: 250 °C[1]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 200 °C

    • Ramp 2: 3 °C/min to 230 °C, hold for 18 minutes[1][3]

  • Detector: Flame Ionization Detector (FID) at 250 °C[3]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the typical experimental workflow for GC-FID analysis of FAMEs.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis LipidExtraction Lipid Extraction Saponification Saponification LipidExtraction->Saponification Methylation Methylation (Derivatization) Saponification->Methylation GC_Injection GC Injection Methylation->GC_Injection Column_Separation Column Separation GC_Injection->Column_Separation FID_Detection FID Detection Column_Separation->FID_Detection Chromatogram Chromatogram Generation FID_Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for GC-FID analysis of FAMEs.

Logical Decision-Making for Column Selection

The choice between a high-percentage cyanopropyl column and a PEG column depends on the specific analytical goals. The following diagram illustrates a logical decision-making process for selecting the appropriate column.

Column_Selection_Logic Start Start: Define Analytical Goal Isomer_Separation Is cis/trans isomer separation required? Start->Isomer_Separation Complex_Mixture Is the sample a complex mixture? Isomer_Separation->Complex_Mixture No Cyanopropyl_Column Select High-Percentage Cyanopropyl Column (e.g., HP-88, Rt-2560) Isomer_Separation->Cyanopropyl_Column Yes Complex_Mixture->Cyanopropyl_Column Yes Routine_Analysis Routine analysis of saturated/unsaturated FAMEs Complex_Mixture->Routine_Analysis No PEG_Column Select Polyethylene Glycol (PEG) Column (e.g., DB-Wax) Routine_Analysis->PEG_Column

Caption: Decision tree for selecting a GC column for FAME analysis.

References

A Researcher's Guide to Accuracy and Precision in Fatty Acid Methyl Ester Analysis: GC-FID vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of fatty acid methyl esters (FAMEs) is paramount for ensuring data integrity and making informed decisions. The choice of analytical methodology is a critical determinant of data quality. This guide provides an objective comparison of the two most prevalent techniques for FAME analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this document will delve into the performance characteristics of each method, offering a clear perspective for selecting the most appropriate technique for your research needs.

Comparing the Titans: GC-FID and GC-MS for FAME Analysis

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile compounds like FAMEs. The fundamental principle involves separating the FAMEs in a gas chromatograph followed by detection. However, the mode of detection is what sets them apart and dictates their respective strengths and weaknesses.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique that has long been the workhorse for FAME quantification.[1] The FID detector measures the ions produced during the combustion of the organic compounds in a hydrogen-air flame. The resulting signal is proportional to the amount of carbon atoms entering the detector, making it a highly sensitive and reliable method for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers a more sophisticated detection mechanism. As the separated compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing not only quantitative data but also structural information, which aids in the definitive identification of the analytes.[1][2] This capability is particularly advantageous when dealing with complex matrices or when the identification of unknown fatty acids is required.[1]

Quantitative Performance: A Head-to-Head Comparison

The selection of an analytical method often hinges on its quantitative performance. Key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are crucial for method validation and ensuring reliable results. The following tables summarize the typical performance characteristics of GC-FID and GC-MS for FAME analysis, based on data from various validation studies.

Table 1: Comparison of Method Performance Parameters for FAME Analysis

Validation ParameterGC-MSGC-FIDAcceptance Criteria
SpecificityHigh (Mass spectral data confirms identity)Moderate (Based on retention time)No interference with analyte peaks.[3]
Linearity (r²)≥ 0.999[3][4]≥ 0.999[5][6]r² ≥ 0.999[3]
RangeWide, dependent on analyteWide, dependent on analyteInterval demonstrating precision, accuracy, and linearity.[3]
Accuracy (% Recovery)98.3 - 101.6%[3]95 - 105%[5]Typically within 98-102%.[3]
Precision (%RSD) - Repeatability< 2%[3]≤ 2%[5][6]RSD < 2%[3]
Precision (%RSD) - Intermediate< 3%[3]Not always reportedRSD < 3%[3]

Table 2: Comparison of Detection and Quantification Limits for FAME Analysis

ParameterGC-MSGC-FIDNotes
Limit of Detection (LOD)Generally lower, can reach picogram levels.[2]Typically in the low nanogram range.Varies depending on the specific FAME and instrument conditions.
Limit of Quantification (LOQ)Generally lower, allowing for the analysis of trace-level FAMEs.[2]Higher than GC-MS.Varies depending on the specific FAME and instrument conditions.

Experimental Protocols: A Closer Look at the Methodology

The accuracy and precision of FAME analysis are not solely dependent on the analytical instrument but also on the sample preparation, particularly the derivatization step, which converts fatty acids into their more volatile methyl esters.

Protocol 1: Acid-Catalyzed Esterification for FAME Preparation

This is a widely used method for the derivatization of fatty acids.

Materials:

  • Sample containing fatty acids (1-25 mg)[7]

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)[7][8]

  • Hexane[7]

  • Saturated sodium chloride (NaCl) solution[8]

  • Anhydrous sodium sulfate[9]

  • Micro reaction vessel (5-10 mL)[7]

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[7]

  • Add 2 mL of BF3-methanol solution.[7]

  • Heat the vessel at 60-100°C for 5-60 minutes.[1][8]

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of water and 1 mL of hexane (B92381).[7]

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.[7]

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate (B86663) to remove any residual water.[9]

  • The hexane layer containing the FAMEs is now ready for GC-FID or GC-MS analysis.

Protocol 2: GC-FID and GC-MS Instrumental Analysis

The following are typical instrumental conditions for the analysis of FAMEs.

Table 3: Typical Instrumental Parameters for GC-FID and GC-MS Analysis of FAMEs

ParameterGC-FIDGC-MS
Gas Chromatograph
ColumnHigh-polarity capillary column (e.g., HP-88, DB-23)[5]High-polarity capillary column (e.g., HP-88, DB-23)
Column Dimensions30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness[5][9]30-60 m length, 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen[9][10]Helium
Flow Rate1-2 mL/min (constant flow)[9]1-1.5 mL/min (constant flow)
Injector Temperature250-300°C[9][11]250-280°C
Injection Volume1 µL1 µL
Split Ratio10:1 to 100:110:1 to 50:1
Oven Temperature ProgramExample: Initial 100°C, ramp to 240°C at 3-5°C/min[6][9]Example: Initial 100°C, ramp to 240°C at 3-5°C/min
Detector
Detector TypeFlame Ionization Detector (FID)Mass Spectrometer (MS)
Detector Temperature250-300°C[9][11]N/A
Ion Source TemperatureN/A230-250°C
Ionization ModeN/AElectron Ionization (EI)
Mass RangeN/Am/z 40-550

Visualizing the Workflow

To better understand the processes involved in FAME analysis, the following diagrams illustrate the key experimental workflows.

FAME_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods Sample Sample containing Fatty Acids Derivatization Acid-Catalyzed Esterification (BF3-Methanol) Sample->Derivatization Reagents Extraction Hexane Extraction Derivatization->Extraction Reaction Drying Drying with Anhydrous Na2SO4 Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Prepared FAMEs GC_Separation GC Separation GC_Injection->GC_Separation Detection Detection GC_Separation->Detection FID FID Detection->FID MS MS Detection->MS Data_Analysis Data Analysis & Quantification FID->Data_Analysis MS->Data_Analysis

FAME Analysis Workflow from Sample to Data.

Method_Validation_Workflow cluster_method Method Development cluster_validation Method Validation cluster_documentation Documentation Define_Purpose Define Analytical Purpose Select_Method Select Method (GC-FID or GC-MS) Define_Purpose->Select_Method Optimize_Parameters Optimize Instrumental Parameters Select_Method->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validation_Protocol Validation Protocol LOD_LOQ->Validation_Protocol Validation_Report Validation Report Validation_Protocol->Validation_Report

References

Safety Operating Guide

Safe Disposal of Methyl 15-Hydroxypentadecanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 15-Hydroxypentadecanoate, ensuring adherence to safety protocols and regulatory requirements.

I. Safety and Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents no significant fire, health, or reactivity hazards.[1]

Summary of Safety Data:

Hazard CategoryRating/ClassificationDetails
GHS Classification Not ClassifiedThe substance does not meet the criteria for hazard classification.[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0On a scale of 0-4, this indicates minimal hazard.[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0On a scale of 0-4, this indicates minimal hazard.[1]
Environmental Hazards Water Hazard Class 1Slightly hazardous for water.[1]

II. Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, adherence to standard laboratory safety practices is essential.[1]

  • Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

A. Small Quantities:

For smaller amounts, the SDS suggests that it can be disposed of with household waste.[1] However, for a laboratory setting, it is best practice to follow institutional guidelines which may be more stringent.

Step-by-Step Protocol for Small Quantities:

  • Consult Institutional Policy: Before proceeding, always check your institution's specific guidelines for non-hazardous chemical waste disposal.

  • Containment: Ensure the waste is in a sealed, clearly labeled container. The label should include the full chemical name: "this compound".

  • Disposal: If permitted by your institution for non-hazardous solids, this container may be placed in the regular solid waste stream.

B. Large Quantities and Uncleaned Packaging:

For larger quantities and any uncleaned packaging, disposal must be conducted in accordance with official federal, state, and local regulations.[1]

Step-by-Step Protocol for Large Quantities:

  • Waste Determination: Formally determine that the waste is non-hazardous according to the Resource Conservation and Recovery Act (RCRA) guidelines, based on the SDS.[2][3]

  • Containerization:

    • Collect the waste in a container that is compatible with the chemical.[3]

    • The container must be in good condition and kept tightly sealed when not in use.[3]

    • Label the container clearly with "this compound Waste" and the accumulation start date.[3]

  • Storage: Store the waste container in a designated waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Provide them with the SDS and an estimate of the waste quantity.

    • The EHS department will arrange for collection and disposal by a licensed chemical waste management company.

  • Manifesting: For off-site transport and disposal, a hazardous waste manifest may not be required since the material is not classified as hazardous. However, the waste disposal company will provide appropriate documentation for tracking.[4]

Environmental Precaution:

Under no circumstances should this compound be allowed to enter sewers, surface water, or ground water.[1] It is classified as slightly hazardous to aquatic environments.[1]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Personal Protection: No special personal protective equipment is required beyond standard laboratory PPE.[1]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Sweep or scoop up the absorbed material and place it in a suitable container for disposal.

  • Disposal: Dispose of the contaminated absorbent material as non-hazardous solid waste, following the procedures outlined above for large quantities.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_quantity Assess Quantity of Waste start->check_quantity prevent_drain CRITICAL: Do NOT Dispose Down Drain or in Waterways start->prevent_drain small_quant Small Quantity check_quantity->small_quant Small large_quant Large Quantity or Uncleaned Packaging check_quantity->large_quant Large consult_policy Consult Institutional Policy for Non-Hazardous Waste small_quant->consult_policy collect_waste Collect in a Labeled, Sealed Container large_quant->collect_waste dispose_household Dispose with Regular Solid Waste (if permitted) consult_policy->dispose_household end End: Proper Disposal Complete dispose_household->end contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs collect_waste->prevent_drain ehs_disposal Arrange for Disposal via Licensed Waste Contractor contact_ehs->ehs_disposal ehs_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 15-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 15-Hydroxypentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, ensuring safe laboratory practices and proper disposal. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1]

Personal Protective Equipment (PPE)

Although specific PPE is not mandated for this compound, it is prudent to follow general laboratory safety standards. The following table summarizes recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes.[2][3]
Skin Protection Laboratory coatPrevents contact with skin and personal clothing.[4]
Nitrile glovesMinimizes direct contact with the chemical.[4]
Respiratory Protection Not generally required under normal use with adequate ventilationIf dust or aerosols are generated, a respirator may be necessary.[2][3]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[5]

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Wash hands thoroughly after handling.[6]

  • Keep containers tightly closed when not in use.[4][7]

  • Avoid eating, drinking, or smoking in the laboratory.[4][6]

Storage:

  • Store in a cool, dry place away from direct sunlight.[8][9]

  • Keep containers clearly labeled with the chemical name and any hazard warnings.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents.[10][11]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Waste TypeDisposal Method
Small Quantities May be disposable with household waste, but always check local regulations first.[1]
Large Quantities Must be disposed of according to official environmental regulations. Contact a licensed professional waste disposal service.[1]
Uncleaned Packaging Handle as if it contains the product. Dispose of in accordance with official regulations.[1]
Emergency Procedures

Spill Response:

  • Evacuate the immediate area if necessary.

  • Ventilate the area of the spill.

  • Contain the spill using absorbent material.

  • Collect the absorbed material into a suitable container for disposal.[3]

  • Clean the spill area thoroughly.

First Aid:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • After skin contact: Wash off with soap and plenty of water.[2]

  • If inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[2]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure Chemical in Ventilated Area B->C D Perform Experiment C->D E Clean Equipment and Workspace D->E Spill Spill Occurs D->Spill FirstAid Administer First Aid D->FirstAid F Dispose of Waste E->F G Remove and Dispose of PPE F->G H Wash Hands G->H Spill->F

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.